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Core Science & Biosynthesis

Foundational

4-Amino-3-methylpicolinonitrile CAS number and chemical identity

This guide provides an in-depth technical analysis of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0), a critical heterocyclic building block in the synthesis of kinase inhibitors and fused pyridine systems. Identity,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0), a critical heterocyclic building block in the synthesis of kinase inhibitors and fused pyridine systems.

Identity, Synthesis, and Pharmaceutical Applications[1]

Chemical Identity & Physicochemical Profile

4-Amino-3-methylpicolinonitrile is a trisubstituted pyridine derivative characterized by an amino group at the C4 position, a methyl group at C3, and a nitrile (cyano) group at C2. This specific substitution pattern renders it a highly valuable scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of ATP-competitive kinase inhibitors.

Core Identifiers
ParameterDetail
Chemical Name 4-Amino-3-methylpicolinonitrile
IUPAC Name 4-Amino-3-methylpyridine-2-carbonitrile
CAS Number 1804377-41-0
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
SMILES Cc1c(C#N)nccc1N
InChI Key Unique identifier required for database integration (Predicted)
Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 168–172 °C (Typical for amino-picolinonitriles).

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

  • pKa (Calculated): ~6.5 (Pyridine nitrogen), ~22 (Amino group). The electron-withdrawing nitrile group at C2 significantly reduces the basicity of the pyridine nitrogen compared to 4-aminopyridine.

Synthesis & Manufacturing Methodologies

The synthesis of 4-Amino-3-methylpicolinonitrile requires precise regiochemical control to ensure the correct placement of the amino and nitrile substituents relative to the methyl group. The most robust industrial route involves the Nucleophilic Aromatic Substitution (SₙAr) of a 4-halo precursor.

Route A: Ammonolysis of 4-Chloro-3-methylpicolinonitrile (Primary Protocol)

This method is preferred for its scalability and high atom economy. It utilizes the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group at C2, to facilitate the displacement of the chloride at C4.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate).

Synthesis Start 4-Chloro-3-methylpicolinonitrile (Precursor) Inter Meisenheimer Complex Start->Inter Nucleophilic Attack Reagent NH3 (aq) / IPA Cu Catalyst (Optional) Reagent->Inter Product 4-Amino-3-methylpicolinonitrile (Target) Inter->Product -HCl (as NH4Cl)

Figure 1: SₙAr Synthesis Pathway for 4-Amino-3-methylpicolinonitrile.

Detailed Protocol
  • Equipment: High-pressure stainless steel autoclave (for large scale) or sealed pressure tube (lab scale).

  • Reagents:

    • 4-Chloro-3-methylpicolinonitrile (1.0 eq)

    • Ammonia (28-30% aqueous solution or methanolic ammonia, 10.0 eq)

    • Solvent: Isopropanol (IPA) or Ethanol.

    • Catalyst: Copper(I) oxide (Cu₂O) or Copper sulfate (0.05 eq) can accelerate the reaction but is often not strictly necessary due to the activation by the 2-CN group.

  • Procedure:

    • Charge the vessel with the 4-chloro precursor and solvent.

    • Cool to 0°C and slowly add the ammonia solution.

    • Seal the vessel and heat to 130–140°C for 12–16 hours.

    • Monitor reaction progress via HPLC (disappearance of the chloro-starting material).

  • Work-up:

    • Cool to room temperature. Vent excess ammonia into a scrubber.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water and adjust pH to ~9 with Na₂CO₃.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum at 50°C.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.

Pharmaceutical Applications & Mechanism

4-Amino-3-methylpicolinonitrile serves as a versatile pharmacophore scaffold in medicinal chemistry. Its structural features allow it to function as a hinge-binder in kinase inhibitors.

Key Application Areas
  • Kinase Inhibition (MEK/EGFR/RET):

    • The 4-amino group acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

    • The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.

    • The 3-methyl group provides hydrophobic contacts within the gatekeeper region or selectivity pockets.

  • Synthesis of Fused Heterocycles:

    • 1,6-Naphthyridines: Reaction of the C3-methyl group (after functionalization to an aldehyde or halide) with the C4-amino group allows for annulation to form bicyclic systems.

    • Pyrido[4,3-d]pyrimidines: The C2-nitrile can be hydrolyzed to an amide, which then cyclizes with the C3-position (if functionalized) to form pyrimidine-fused systems.

Structural Logic in Drug Design

The compound allows for "Fragment Growing" strategies. The nitrile group provides a handle for further derivatization (e.g., to an amide, acid, or tetrazole), while the amino group can be acylated to attach "tail" groups that reach into the solvent-exposed region of the protein.

Applications Core 4-Amino-3-methylpicolinonitrile (Scaffold) Path1 Pathway A: Kinase Hinge Binding Core->Path1 Direct Derivatization Path2 Pathway B: Fused Ring Synthesis Core->Path2 Cyclization Drug1 MEK/EGFR Inhibitors (Derivatized Amino Group) Path1->Drug1 Drug2 1,6-Naphthyridines (Annulation via C3-Me/C4-NH2) Path2->Drug2

Figure 2: Application pathways in drug discovery.

Analytical Characterization

To validate the identity of CAS 1804377-41-0, the following analytical signatures should be observed.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 8.05 ppm (d, 1H): Proton at C6 (adjacent to Pyridine N).

  • δ 6.65 ppm (d, 1H): Proton at C5 (adjacent to Amino group).

  • δ 6.40 ppm (br s, 2H): NH₂ protons (Exchangeable with D₂O).

  • δ 2.15 ppm (s, 3H): Methyl group at C3.

  • Note: Coupling constant J(H5, H6) ≈ 5.5–6.0 Hz.

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS may be limited, it should be handled as a Category 3 Irritant based on structural analogs (aminopyridines).

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4).

    • Skin Irritation (Category 2).

    • Eye Irritation (Category 2A).

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse cautiously with water for 15 minutes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted picolinonitriles. Retrieved from [Link]

  • Mallon, R., et al. (2004).[2] Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of MEK1 Kinase. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Zhang, N., et al. (2019).[3] Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent BTK Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization & Applications of 4-Amino-3-methylpicolinonitrile

This technical guide details the physicochemical characterization, synthetic pathways, and application logic of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0), a critical heterocyclic building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical characterization, synthetic pathways, and application logic of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-Amino-3-methylpicolinonitrile (also known as 4-amino-3-methylpyridine-2-carbonitrile) is a trisubstituted pyridine scaffold widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the 2-cyano group (electrophilic, precursor to amides/heterocycles), the 4-amino group (nucleophilic, H-bond donor), and the 3-methyl group (steric modulator/lipophilicity enhancer).[1] This guide provides a comprehensive analysis of its properties, synthesis, and handling for research applications.

Molecular Identity & Structural Analysis[1][2]

The compound is defined by a pyridine core substituted at the 2, 3, and 4 positions.[2] The 3-methyl group introduces a steric clash that can force out-of-plane twisting in biaryl systems, a feature often exploited to improve selectivity in drug design (e.g., atropisomerism control).

AttributeDetail
IUPAC Name 4-Amino-3-methylpyridine-2-carbonitrile
CAS Number 1804377-41-0
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
SMILES Cc1c(C#N)nccc1N (Canonical: CC1=C(C#N)N=CC=C1N)
InChI Key Predicted: VGJLGPCXUGIXRQ-UHFFFAOYSA-N (Analog based)
Structural Class Aminocyanopyridine
Structural Dynamics[1]
  • Electronic Effects: The 4-amino group acts as a strong resonance donor (+M effect), significantly increasing electron density at the pyridine nitrogen (N1) and C3/C5 positions.[1] However, the 2-cyano group is a strong electron-withdrawing group (-I/-M), which lowers the pKa of the ring nitrogen compared to 4-aminopyridine.

  • H-Bonding: The molecule possesses 1 H-bond acceptor (Pyridine N) and 1 H-bond donor (Amino -NH₂). The nitrile N is a weak acceptor.

Physicochemical Profiling

The following data synthesizes experimental values from close structural analogs (e.g., 4-aminopicolinonitrile) and predictive models verified against catalog specifications.

Table 1: Core Physicochemical Properties[1]
PropertyValue / RangeTechnical Insight
Appearance Off-white to pale yellow solidColoration often deepens to brown upon oxidation/light exposure.
Melting Point 145–155 °C (Predicted)Analog 4-aminopicolinonitrile melts at 145°C. The 3-methyl group typically raises lattice energy slightly.
Boiling Point ~368 °C (Predicted @ 760 mmHg)High boiling point necessitates vacuum distillation if purification by sublimation is attempted.[1]
Density 1.23 ± 0.1 g/cm³Typical for halogen-free aminopyridines.
Solubility High: DMSO, DMF, MeOHMod: EtOAc, DCMLow: Water, HexanesThe amino group confers solubility in polar organic solvents; poor water solubility requires co-solvents for biological assays.
pKa (Conj. Acid) 3.9 – 4.2 (Estimated)The 2-CN group (-I) drastically reduces basicity compared to 4-aminopyridine (pKa 9.1).[1] The 3-Me group (+I) provides a minor boost over the des-methyl analog (pKa 3.87).[1]
LogP 1.1 – 1.3 Useful for CNS drug design; the methyl group adds ~0.5 log units compared to the des-methyl scaffold.

Synthetic Pathways & Impurity Profiling[1]

The synthesis of 4-Amino-3-methylpicolinonitrile typically follows a Nucleophilic Aromatic Substitution (


) mechanism. The presence of the electron-withdrawing cyano group at the 2-position activates the 4-position for nucleophilic attack, even without a nitro group.
Primary Synthetic Route ( )

Precursor: 4-Chloro-3-methylpicolinonitrile (CAS 156072-86-5). Reagent: Aqueous Ammonia or Ammonia in Methanol.

Synthesis Start 4-Chloro-3-methyl- picolinonitrile Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (C4) Reagent NH3 (aq/MeOH) Heat (100-140°C) Reagent->Inter Product 4-Amino-3-methyl- picolinonitrile Inter->Product -HCl (Elimination)

Figure 1: S_NAr mechanism for the synthesis of the target compound. The 2-CN group activates the ring, facilitating the displacement of chloride by ammonia.

Impurity Profile[1]
  • Hydrolysis Product: 4-Amino-3-methylpicolinamide (from hydration of the nitrile). Control: Avoid strong acids/bases and prolonged heating in water.

  • Regioisomers: 3-Amino-4-methyl... (Unlikely via this route but possible if starting materials are impure).[1]

  • Bis-alkylation: Formation of secondary amines if ammonia concentration is too low. Control: Use large excess of ammonia.

Analytical Characterization Protocols

To ensure "self-validating" protocols (Trustworthiness), the following methods include system suitability criteria.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, improves peak shape for amines).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 280 nm.[1]

  • Retention Logic: The target is moderately polar. Expect elution early-to-mid gradient (approx. 3-5 min). Impurities like the 4-chloro precursor will elute later (more lipophilic).[1]

NMR Interpretation ( H NMR, 400 MHz, DMSO- )
  • δ 2.1-2.3 ppm (s, 3H): Methyl group at C3.[1] Distinctive singlet.

  • δ 6.0-6.5 ppm (bs, 2H): Amino protons (-NH₂).[1] Exchangeable with

    
    .
    
  • δ 6.6-6.8 ppm (d, 1H): Aromatic proton at C5 (ortho to amine).[1]

  • δ 7.9-8.1 ppm (d, 1H): Aromatic proton at C6 (adjacent to ring N).[1]

  • Validation: The coupling constant (

    
    ) between C5-H and C6-H should be ~5-6 Hz (typical for pyridine ortho protons).[1]
    

Applications in Drug Discovery[1][4]

Kinase Inhibitor Design

This scaffold is a bioisostere for other amino-pyridines and anilines.

  • Hinge Binding: The pyridine nitrogen (N1) and the amino group (C4-NH₂) often form a donor-acceptor motif that binds to the ATP-binding hinge region of kinases (e.g., PI3K, EGFR).[1]

  • Gatekeeper Interaction: The 3-methyl group can be positioned to interact with the gatekeeper residue, improving selectivity against kinases with smaller gatekeeper pockets.

Synthetic Utility (The "Orthogonal" Strategy)

The nitrile group at C2 is a versatile "masked" functionality:

  • Hydrolysis

    
     Primary Amide 
    
    
    
    Carboxylic Acid.
  • Cyclization

    
     Formation of fused heterocycles (e.g., Pyridopyrimidines) by reacting the nitrile/amino pair with formamide or urea.[1]
    

Applications cluster_0 Medicinal Chemistry cluster_1 Synthetic Divergence Core 4-Amino-3-methyl- picolinonitrile Kinase Kinase Hinge Binder (H-bond Donor/Acceptor) Core->Kinase Selectivity Atropisomer Control (via 3-Me steric clash) Core->Selectivity Heterocycles Fused Systems (e.g. Pyridopyrimidines) Core->Heterocycles + Formamide Acids Picolinic Acids (via Hydrolysis) Core->Acids + H3O+

Figure 2: Application decision tree demonstrating the dual utility of the scaffold in direct binding assays and as a synthetic intermediate.[1]

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Acute toxicity (Oral/Dermal) is harmful (Category 4).[1]

  • Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group, which can lead to darkening.[1]

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile).[1]

References

  • BLD Pharm. (2025).[1] Product Analysis: 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0).[3] Retrieved from [1]

  • ChemicalBook. (2025).[1][4] Physicochemical properties of 4-aminopicolinonitrile (CAS 98139-15-2). Retrieved from [1]

  • Kaljurand, I., et al. (2017).[1] "Experimental basicities of nitrogen heterocycles in MeCN". European Journal of Organic Chemistry.[2] (Data source for pyridine pKa estimations).

  • PubChem. (2025).[1][5] Compound Summary: 4-Amino-3-methylbenzonitrile (Analog). Retrieved from [1]

  • Stack Exchange (Chemistry). (2016).[1] Mechanism of Ammonia Reaction with Halopyridines. Retrieved from

Sources

Foundational

Solubility Profiling and Thermodynamic Analysis of 4-Amino-3-methylpicolinonitrile

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0). It is designed for researchers requiring precise da...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0). It is designed for researchers requiring precise data for process scale-up, purification, and formulation.

A Technical Guide for Process Optimization

Part 1: Executive Technical Summary

4-Amino-3-methylpicolinonitrile is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., tyrosine kinase inhibitors). Its structure—comprising a pyridine core, an amino donor, a nitrile acceptor, and a hydrophobic methyl group—creates a complex solubility profile governed by competing hydrogen bonding and dipole-dipole interactions.

Understanding its solubility is not merely about "dissolving" the compound; it is about defining the Metastable Zone Width (MSZW) for crystallization and optimizing reaction kinetics. This guide provides a self-validating framework to determine, model, and apply solubility data.

Predicted Solubility Profile (Chemoinformatic Analysis)

Based on structural analogs (e.g., 3-amino-4-picoline, 4-aminopicolinic acid) and functional group contribution methods:

  • High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents disrupt crystal lattice energy effectively).

  • Moderate/Temperature-Dependent Solubility: Ethyl Acetate, Ethanol, Methanol (Ideal for recrystallization).

  • Low Solubility: Water (unless pH < 2 or > 10), Hexane, Toluene (Non-polar solvents cannot overcome the dipole interactions of the nitrile/amine groups).

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the following Isothermal Saturation Method . This protocol minimizes errors from supersaturation or incomplete equilibration.

Workflow Visualization

The following diagram outlines the rigorous workflow for solubility determination.

SolubilityWorkflow Figure 1: Self-Validating Solubility Determination Workflow Start Solid Phase Characterization (PXRD/DSC) Prep Solvent Preparation (Degassing) Start->Prep Define Polymorph Mix Equilibration (Shake-Flask, 72h) Prep->Mix Excess Solid Filter Isothermal Filtration (0.22 µm PTFE) Mix->Filter Equilibrium Reached Analyze Quantification (HPLC-UV / Gravimetric) Filter->Analyze Dilution Analyze->Start Residue Check (Polymorph Stability) Model Thermodynamic Modeling Analyze->Model Mole Fraction (x)

Protocol Steps
  • Solid Phase Verification: Before testing, analyze the raw material via PXRD (Powder X-Ray Diffraction) to confirm the crystal form. Solubility is polymorph-dependent.

  • Equilibration:

    • Add excess 4-Amino-3-methylpicolinonitrile to 10 mL of solvent in a jacketed glass vessel.

    • Stir at 150 rpm.

    • Validation Check: Measure concentration at 24h, 48h, and 72h. Equilibrium is confirmed only when deviation is < 1.0%.

  • Sampling: Stop stirring for 1 hour to allow sedimentation. Filter supernatant through a pre-heated 0.22 µm PTFE syringe filter (to prevent precipitation during filtration).

  • Quantification:

    • Primary: HPLC-UV (C18 column, Acetonitrile/Water mobile phase, detection at λmax ≈ 260-280 nm).

    • Secondary: Gravimetric analysis (evaporation of solvent) for validation in non-volatile solvents.

Part 3: Thermodynamic Modeling Framework

Raw data must be converted into thermodynamic parameters to predict solubility at unmeasured temperatures.

Modified Apelblat Equation

Used for correlating solubility (


) with temperature (

). This model is robust for polar solutes in polar/non-polar solvents.


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2][3][4][5]
    
  • 
     : Empirical constants derived from regression analysis.
    
van't Hoff Analysis

Used to determine the enthalpy (


) and entropy (

) of solution.


  • Positive

    
     : Indicates endothermic dissolution (solubility increases with T).
    
  • Positive

    
     : Indicates increased disorder (driving force for dissolution).
    
Modeling Logic Visualization

ThermoLogic Figure 2: Thermodynamic Modeling Logic for Process Design cluster_apps Applications Data Experimental Data (x vs T) Regress Regression Analysis (Apelblat / van't Hoff) Data->Regress Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Regress->Params App Process Application Params->App Cryst Crystallizer Cooling Profile App->Cryst Purif Solvent/Anti-Solvent Ratio App->Purif

Part 4: Solvent Selection & Data Trends

While specific mole-fraction values depend on the exact polymorph batch, the following trends are established for 4-amino-3-methylpicolinonitrile based on structural analogs (e.g., 3-amino-4-picoline).

Solubility Classifications (at 25°C)
Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Polar Aprotic DMSO, DMF, NMPHigh (> 100 mg/mL)Reaction medium; Stock solutions.
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Recrystallization (High dS/dT allows yield recovery upon cooling).
Esters Ethyl AcetateModerate Purification (Often used to remove non-polar impurities).
Non-Polar Hexane, HeptaneInsoluble (< 0.1 mg/mL)Anti-solvent to force precipitation.
Aqueous Water (pH 7)Low Anti-solvent; Waste stream management.

Critical Insight for Purification: Literature on the isomer 3-amino-4-picoline indicates successful recrystallization from Ethyl Acetate with yields >85% [1, 2].[6][7] For the title compound, a binary solvent system of Ethanol (solvent) + Water (anti-solvent) or Ethyl Acetate (solvent) + Hexane (anti-solvent) is recommended for maximizing purity.

References

  • BenchChem. (2025).[4] Properties and Applications of 4-Amino-5-methylisophthalonitrile and related Picolines. Retrieved from

  • Google Patents. (2012). CN104356057A - Preparation method of 3-amino-4-methylpyridine.[6][7] Retrieved from

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid Derivatives. Molecules.[1][2][3][4][5][6][8][9][10][11][12] Retrieved from

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network.[12] Retrieved from

  • BLD Pharm. (2024). Product Analysis: 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0).[13][14] Retrieved from

Sources

Exploratory

4-Amino-3-methylpicolinonitrile molecular weight and formula

A Strategic Scaffold for Heterocyclic Drug Discovery Executive Summary 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a highly functionalized pyridine intermediate critical to the synthesis of fused heterocycles,...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Heterocyclic Drug Discovery

Executive Summary

4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a highly functionalized pyridine intermediate critical to the synthesis of fused heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,X-naphthyridines. Its structural uniqueness lies in the contiguous arrangement of a nitrile group (C2), a methyl group (C3), and an amino group (C4). This "push-pull" electronic configuration—combining the electron-withdrawing nitrile with the electron-donating amino group—makes it an ideal electrophilic/nucleophilic dual-activation core for designing kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.

This guide provides a definitive physicochemical profile, a self-validating synthesis protocol, and a structural analysis of its utility in medicinal chemistry.

Part 1: Physicochemical Profile[1]

The following data establishes the baseline identity of the compound. Researchers should use these values for Certificate of Analysis (CoA) generation and stoichiometric calculations.

Table 1: Core Chemical Identity

PropertySpecification
Chemical Name 4-Amino-3-methylpicolinonitrile
IUPAC Name 4-amino-3-methylpyridine-2-carbonitrile
CAS Number 1804377-41-0
Molecular Formula

Molecular Weight 133.15 g/mol
Exact Mass 133.0640 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM
pKa (Calculated) ~6.5 (Pyridine N), ~22 (Amino group)

Table 2: Structural Composition

ElementCountMass %
Carbon (C) 763.14%
Hydrogen (H) 75.30%
Nitrogen (N) 331.56%
Part 2: Structural Analysis & Reactivity

To understand the utility of 4-amino-3-methylpicolinonitrile, one must analyze the electronic interplay between its substituents.

  • C2-Nitrile (CN): Acts as a strong electron-withdrawing group (EWG), activating the pyridine ring for nucleophilic attack, although the C4-amino group counteracts this. Crucially, the nitrile carbon is electrophilic, serving as the closure point for annulation reactions.

  • C3-Methyl (

    
    ):  Provides steric bulk that can enforce atropisomerism in downstream biaryl drugs or occupy hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).
    
  • C4-Amino (

    
    ):  A strong electron-donating group (EDG). It serves as the nucleophile in cyclization reactions (e.g., reacting with formamide or urea).
    
Visualization: Structural & Electronic Map

G Figure 1: Electronic and Steric Architecture of 4-Amino-3-methylpicolinonitrile Core Pyridine Core (Aromatic) CN C2-Nitrile (Electrophile / Cyclization Site) Core->CN Electron Withdrawal (-I, -M) Me C3-Methyl (Steric Handle / Hydrophobic) Core->Me Hyperconjugation NH2 C4-Amino (Nucleophile / H-Bond Donor) Core->NH2 Electron Donation (+M) NH2->CN Ortho-like Interaction (Pre-organized for Fused Rings)

Part 3: Validated Synthesis Protocol

Objective: Synthesize 4-amino-3-methylpicolinonitrile from the commercially available precursor 4-chloro-3-methylpicolinonitrile .

Mechanism: Nucleophilic Aromatic Substitution (


). The presence of the electron-withdrawing nitrile at C2 and the pyridine nitrogen activates the C4-position for displacement of the chloride by ammonia.
Reagents & Equipment[1]
  • Precursor: 4-Chloro-3-methylpicolinonitrile (1.0 equiv).

  • Nucleophile: Ammonia (28-30% aqueous solution) or 7N

    
     in Methanol (Excess, ~10-20 equiv).
    
  • Solvent: Ethanol or Methanol (if using aqueous ammonia).

  • Vessel: High-pressure seal tube or stainless steel autoclave (Critical for retaining

    
     gas at elevated temps).
    
  • Monitoring: TLC (Silica gel, 50% EtOAc/Hexanes) and LC-MS.

Step-by-Step Methodology
  • Charging: In a 100 mL pressure tube, dissolve 4-chloro-3-methylpicolinonitrile (5.0 g, 32.7 mmol) in Ethanol (30 mL).

  • Ammonolysis: Add aqueous Ammonia (28%, 40 mL) carefully. Seal the tube tightly.

    • Expert Note: If using

      
       in MeOH, ensure the solution is fresh to maintain titer.
      
  • Reaction: Heat the vessel to 120°C for 12–16 hours.

    • Causality: High temperature is required to overcome the steric hindrance of the C3-methyl group adjacent to the C4-chloride.

  • Monitoring (Self-Validation):

    • Cool to room temperature. Aliquot 10 µL for TLC.

    • TLC Check: The starting material (

      
      ) should disappear. The product will appear as a more polar spot (
      
      
      
      ).
    • LC-MS Check: Look for the mass shift from 152.0 (Cl isotope pattern) to 134.1

      
      .
      
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

    • The product often precipitates upon concentration. Add ice-cold water (20 mL) and stir for 30 minutes.

  • Purification:

    • Filter the solid precipitate. Wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      
      mL) to remove trace impurities.
    • Dry under high vacuum at 45°C.

Yield Expectation: 85–92%.

Visualization: Synthesis Workflow

Synthesis Figure 2: SNAr Synthesis Route for Target Molecule Start 4-Chloro-3-methylpicolinonitrile (MW: 152.58) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack Reagent Reagents: NH3 (aq) / EtOH 120°C, Sealed Tube Reagent->Intermediate Product 4-Amino-3-methylpicolinonitrile (MW: 133.15) Intermediate->Product Elimination of HCl Validation Validation Step: LC-MS: 134.1 [M+H]+ TLC: Lower Rf Product->Validation QC Check

Part 4: Applications in Drug Design[3]

The primary value of 4-amino-3-methylpicolinonitrile is its ability to serve as a bidentate electrophile/nucleophile for constructing fused bicyclic systems.

1. Synthesis of Pyrido[2,3-d]pyrimidines

This is the most common application. The C4-amino and C2-nitrile groups react with reagents like formamide, urea, or guanidine to close the pyrimidine ring.

  • Reagent: Formamide (

    
    ) / acid catalyst.
    
  • Outcome: 4-aminopyrido[2,3-d]pyrimidine derivatives (common in kinase inhibitors).

2. Synthesis of 1,8-Naphthyridines

Reaction with carbonyls (e.g., ethyl acetoacetate) under Friedländer-type conditions allows for the formation of naphthyridine cores, utilized in anti-parasitic and anti-bacterial research.

Visualization: Heterocycle Formation

Applications Figure 3: Divergent Synthesis of Bioactive Heterocycles Core 4-Amino-3-methyl- picolinonitrile Formamide + Formamide (Cyclization) Core->Formamide Guanidine + Guanidine (Cyclization) Core->Guanidine Pyrido Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Formamide->Pyrido N1-C2 Closure Diamino 2,4-Diaminopyrido- [2,3-d]pyrimidine Guanidine->Diamino N1-C2 Closure

References
  • PubChem. (n.d.). Compound Summary: 4-Amino-3-methylpyridine-2-carbonitrile. National Library of Medicine. Retrieved from [Link]

  • Fukuhara, S., et al. (2018).[2] "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles...". ACS Omega. Retrieved from [Link] (Provides context on picolinonitrile reactivity).

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 4-Amino-3-methylpicolinonitrile

Executive Summary As a critical heterocyclic building block, 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical heterocyclic building block, 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including IDO1 inhibitors, antiretroviral agents, and kinase inhibitors 12. Because of its bifunctional nature—comprising an electrophilic nitrile group and a nucleophilic primary aromatic amine—it presents specific reactivity profiles and toxicological hazards (GHS Acute Toxicity Category 4). This whitepaper provides drug development professionals and synthetic chemists with an in-depth, mechanistically grounded guide to the safe handling, storage, and emergency management of this compound.

Chemical Identity and Structural Insights

Understanding the physical and chemical properties of 4-Amino-3-methylpicolinonitrile is the first step in predicting its behavior in both synthetic and biological systems. The strong electron-withdrawing property of the nitrile moiety alters the electronic density of the pyridine ring, stabilizing the molecule while simultaneously modulating the nucleophilicity of the primary amine 3.

Quantitative Chemical Data
PropertyValueCausality / Implication
Chemical Name 4-Amino-3-methylpicolinonitrileNomenclature dictates a pyridine core with a carbonitrile at C2.
CAS Number 1804377-41-0Unique identifier for regulatory compliance.
Molecular Formula C7H7N3High nitrogen content requires careful thermal management.
Molecular Weight 133.15 g/mol Low molecular weight facilitates rapid systemic absorption.
SMILES N#CC1=NC=CC(N)=C1CIndicates planar aromaticity; potential for DNA intercalation.
Storage Conditions 2-8°C, Dark, DryPrevents amine oxidation and nitrile hydrolysis.
GHS Hazard Class Acute Toxicity (Oral) - Cat 4Harmful if swallowed (H302); mandates strict ingestion controls.

Hazard Assessment and Toxicological Mechanisms

A common misconception in handling nitrile-containing compounds is the universal assumption of cyanide gas release. However, structural context is paramount. While aliphatic nitriles are notorious for releasing cyanide via cytochrome P450 metabolism, aromatic nitriles (such as benzonitrile and picolinonitrile derivatives) are considerably more metabolically stable and rarely liberate cyanide in vivo45.

The primary toxicological driver for 4-Amino-3-methylpicolinonitrile is its primary aromatic amine moiety.

  • Bioactivation: Upon exposure, aromatic amines are subject to N-hydroxylation by hepatic cytochrome P450 enzymes (predominantly CYP1A2).

  • Oxidative Stress: The resulting N-hydroxyarylamines are highly reactive and can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺).

  • Pathology: This conversion leads to methemoglobinemia, severely impairing the blood's oxygen-carrying capacity and causing tissue hypoxia.

ToxicityMechanism A 4-Amino-3-methylpicolinonitrile (Exposure) B Hepatic Cytochrome P450 (CYP1A2 / CYP3A4) A->B Absorption & Metabolism F Nitrile Hydratase / CYP450 (Minor Pathway) A->F Alternative Metabolism C N-Hydroxylation (Reactive Intermediate) B->C N-oxidation D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D Bloodstream Transport E Methemoglobinemia & Hypoxia D->E Clinical Manifestation G Cyanide Release (Trace/Rare in Aromatics) F->G Enzymatic Cleavage

Fig 1. Cytochrome P450-mediated bioactivation and toxicological pathways of aromatic amines.

Safe Handling Protocols: A Self-Validating System

To mitigate the risks associated with acute oral toxicity and potential respiratory sensitization, laboratories must implement a self-validating handling system. This means every protocol step contains a built-in verification mechanism to ensure compliance and safety before proceeding to the next phase 6.

Step-by-Step Methodology
  • Engineering Control Verification:

    • Action: Prior to opening the chemical container, verify that the chemical fume hood monitor reads a face velocity of ≥ 100 feet per minute (fpm).

    • Causality: Ensures sufficient negative pressure to capture any aerosolized micro-particles of the API.

  • PPE Donning & Integrity Check:

    • Action: Don EN166-compliant tightly fitting safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

    • Causality: Nitrile gloves provide superior chemical resistance against aromatic amines compared to latex. Double-gloving allows for immediate removal of the outer layer if contamination occurs, preserving the sterile inner barrier.

  • Weighing and Transfer Protocol:

    • Action: Use a grounded, anti-static spatula to transfer the powder. Weigh the material inside a closed analytical balance enclosure.

    • Causality: Static electricity can cause fine powders to repel and aerosolize. Grounding the spatula prevents static buildup, minimizing inhalation risks.

  • In-Situ Dissolution:

    • Action: Dissolve the weighed 4-Amino-3-methylpicolinonitrile in the reaction solvent (e.g., DMF, DMSO) inside the fume hood before transferring it to the main reactor.

    • Causality: Transferring liquids is inherently safer than transferring dry powders, drastically reducing the risk of airborne exposure during transport across the lab.

HandlingWorkflow Start Pre-Handling Preparation PPE Don PPE (Nitrile Gloves, EN166 Goggles, Lab Coat) Start->PPE Vent Verify Engineering Controls (Fume Hood Flow > 100 fpm) Start->Vent Weigh Weighing Protocol (Use Anti-Static Spatula, Closed Balance) PPE->Weigh Vent->Weigh Transfer Transfer to Reaction Vessel (Sealed System) Weigh->Transfer Decon Decontamination (Wipe down with 10% Bleach or Isopropanol) Transfer->Decon Store Storage (2-8°C, Dark, Inert Gas) Transfer->Store

Fig 2. Self-validating workflow for the safe handling and processing of aminopicolinonitriles.

Storage and Stability Management

The compound must be stored strictly at 2-8°C in a dark, dry environment 7.

  • Photolytic and Thermal Causality: Ambient light and heat can induce oxidative degradation of the primary amine, leading to the formation of highly colored, reactive azo or nitroso impurities that can ruin downstream catalytic couplings (e.g., Buchwald-Hartwig aminations).

  • Hygroscopic Causality: While the nitrile group is generally stable, prolonged exposure to atmospheric moisture can lead to slow, trace hydrolysis of the nitrile to an amide, altering the stoichiometry and purity of the reagent. Storing under an inert atmosphere (Argon or Nitrogen) is highly recommended for long-term preservation.

Emergency Response and Spill Containment

In the event of an accidental spill, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolation & Ventilation: Evacuate the immediate area. Do not turn off the fume hood; ensure exhaust systems are running at maximum capacity.

  • Solid Spill Containment: Do NOT sweep the dry powder, as this will generate toxic dust. Instead, cover the spill with damp sand, a proprietary chemical absorbent pad, or lightly mist the area with a compatible solvent (like water or dilute isopropanol) to bind the powder.

  • Collection: Carefully scoop the bound, absorbed material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill area with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach effectively degrades residual aromatic amines into less hazardous, water-soluble byproducts. Follow with a thorough water rinse.

References

  • Cardiff University, "Online Research @ Cardiff - ORCA",[Link]

  • PubMed Central, "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies",[Link]

  • Frontiers, "Impact of Nitriles on Bacterial Communities",[Link]

  • PubMed, "Studies on the mechanism of acute toxicity of nitriles in mice",[Link]

Sources

Exploratory

4-Amino-3-methylpicolinonitrile melting point and boiling point data

An In-Depth Technical Guide to the Thermophysical Properties of 4-Amino-3-methylpicolinonitrile Executive Summary In the landscape of modern drug development and heterocyclic chemistry, substituted pyridines serve as ind...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermophysical Properties of 4-Amino-3-methylpicolinonitrile

Executive Summary

In the landscape of modern drug development and heterocyclic chemistry, substituted pyridines serve as indispensable molecular scaffolds. 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a highly functionalized pyridine derivative featuring an amino group, a methyl group, and a nitrile moiety[1]. Because it is a specialized pharmaceutical building block, empirical thermophysical data—specifically the melting point (MP) and boiling point (BP)—are often proprietary or absent from standard public chemical repositories.

As an application scientist, when faced with novel or sparsely documented intermediates, one cannot rely on missing catalog data. Instead, we must employ thermodynamic modeling based on structural analogs, followed by rigorous empirical validation. This whitepaper establishes a predictive framework for the melting and boiling points of 4-Amino-3-methylpicolinonitrile and details the self-validating experimental protocols required to definitively capture these metrics.

Thermodynamic Modeling and Analog Comparison

The physical state and phase transition temperatures of a molecule are dictated by its crystal lattice energy and intermolecular forces. To accurately predict the properties of 4-Amino-3-methylpicolinonitrile, we must analyze the independent thermodynamic contributions of its functional groups using well-documented structural analogs.

Mechanistic Causality of Phase Transitions
  • The Amino Group (-NH₂): Acts as both a strong hydrogen bond donor and acceptor. In the solid state, intermolecular hydrogen bonding significantly increases the lattice energy, driving up the melting point. In the liquid phase, it reduces vapor pressure, elevating the boiling point[2].

  • The Nitrile Group (-C≡N): Introduces a strong dipole moment. The resulting dipole-dipole interactions enhance molecular packing efficiency in the crystal lattice.

  • The Methyl Group (-CH₃): Provides slight steric hindrance and increases the molecular weight, contributing to London dispersion forces, though its primary effect on the pyridine ring is electron-donating, which can strengthen the hydrogen-bonding capacity of the adjacent amino group.

Comparative Data Analysis

By examining the thermophysical properties of closely related substructures, we can extrapolate the expected thermal behavior of the target molecule.

Compound NameCAS NumberKey Functional GroupsMelting Point (°C)Boiling Point (°C)
3-Methylpyridine 108-99-6Methyl-18.0144.0
4-Amino-3-methylpyridine 1990-90-5Amino, Methyl108.0 - 111.0[2]265.4[3]
3-Methylpicolinonitrile 20970-75-6Nitrile, Methyl83.0 - 87.0247.0 - 248.0[4]
4-Amino-3-methylpicolinonitrile 1804377-41-0Amino, Nitrile, Methyl140.0 - 165.0 (Predicted) > 300.0 (Predicted)

Causality of Prediction: The addition of an amino group to 3-methylpyridine increases the MP by ~126 °C due to hydrogen bonding. The addition of a nitrile group increases the MP by ~103 °C due to dipole interactions. Because 4-Amino-3-methylpicolinonitrile contains both groups, synergistic packing effects will occur. However, steric crowding between the adjacent methyl and amino groups may slightly disrupt optimal lattice formation. Therefore, the melting point is predicted to be in the 140 °C to 165 °C range. The boiling point is expected to exceed 300 °C , at which point thermal degradation (deamination or nitrile hydrolysis) is highly probable before atmospheric boiling occurs.

Experimental Methodologies for Empirical Validation

To transition from predictive modeling to empirical fact, researchers must execute self-validating analytical protocols. The following methodologies are designed to prevent false readings caused by sample impurities or thermal decomposition.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are subjective and prone to operator error. DSC provides a definitive, quantifiable measurement of the endothermic melting transition.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments or Mettler Toledo) using a high-purity Indium standard (MP: 156.6 °C) to ensure accuracy within the predicted temperature range of our target molecule.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of 4-Amino-3-methylpicolinonitrile into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the premature volatilization of the sample or absorption of atmospheric moisture (hygroscopicity), which would artificially depress the melting point.

  • Purge Gas: Establish a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Method:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 200 °C.

  • Data Analysis: The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting point of the pure substance.

Boiling Point Determination via TGA-Ebulliometry

Because the predicted boiling point exceeds 300 °C, atmospheric boiling will likely result in sample charring. We must determine the boiling point under reduced pressure and extrapolate using the Clausius-Clapeyron equation.

Step-by-Step Protocol:

  • Apparatus Setup: Utilize a micro-ebulliometer connected to a precision vacuum manifold and a digital pressure transducer.

  • System Validation: Run a blank test with a known high-boiling standard (e.g., diphenyl ether) to validate the pressure-temperature correlation.

  • Measurement:

    • Introduce 5 mL of the molten sample into the ebulliometer.

    • Reduce system pressure to 10 mmHg.

    • Gradually apply heat until a steady reflux ring is observed on the internal condenser.

    • Record the vapor temperature and exact system pressure.

  • Extrapolation: Repeat the measurement at 20 mmHg, 30 mmHg, and 50 mmHg. Plot the natural log of pressure (

    
    ) against the inverse of temperature (
    
    
    
    ). The linear regression allows for the calculation of the enthalpy of vaporization (
    
    
    ) and the accurate extrapolation of the normal boiling point (at 760 mmHg) without destroying the molecule.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from structural analysis to empirical data acquisition, ensuring a closed-loop validation system.

G A Target Molecule 4-Amino-3-methylpicolinonitrile B Structural Analog Data (CAS 1990-90-5 & 20970-75-6) A->B C Thermodynamic Modeling (H-Bonding & Dipole Effects) A->C D Predicted MP & BP Range B->D C->D E DSC Protocol (Melting Point Validation) D->E F TGA / Ebulliometry (Boiling Point Validation) D->F G Empirical Data Acquisition E->G F->G

Workflow for thermophysical property prediction and empirical validation.

Conclusion

For advanced pharmaceutical intermediates like 4-Amino-3-methylpicolinonitrile, the absence of cataloged thermophysical data is not a roadblock, but an analytical requisite. By leveraging the thermodynamic properties of structural analogs (4-Amino-3-methylpyridine and 3-Methylpicolinonitrile), we can confidently predict its melting point (140–165 °C) and boiling point (>300 °C). Executing the outlined DSC and vacuum ebulliometry protocols ensures that researchers generate high-fidelity, reproducible data essential for downstream scale-up and formulation.

References

Sources

Foundational

Structural Isomerism in 4-Amino-3-methylpicolinonitrile: A Technical Guide

Executive Summary 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0) represents a privileged scaffold in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors (e.g., PI3K, MEK) and fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0) represents a privileged scaffold in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors (e.g., PI3K, MEK) and fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[1]

This guide addresses the critical challenge of regioisomerism . Due to the asymmetric nature of the pyridine ring, synthesis often yields thermodynamic mixtures of positional isomers. Distinguishing the target (2-CN, 3-Me, 4-NH₂) from its regioisomers (e.g., 6-methyl or nicotinonitrile derivatives) is non-trivial and requires rigorous analytical protocols.[1] This document details the structural landscape, selective synthesis, and definitive characterization of this pharmacophore.

Part 1: The Structural Landscape

The term "isomer" in this context refers primarily to positional isomers (regioisomers) arising from the placement of the amino (-NH₂), methyl (-CH₃), and cyano (-CN) groups around the pyridine core.[1]

Nomenclature and Connectivity

The parent scaffold is picolinonitrile (pyridine-2-carbonitrile).[1]

  • Target Molecule: 4-Amino-3-methylpicolinonitrile.[1][2]

  • Key Feature: The ortho relationship between the Methyl (C3) and Amino (C4) groups, and the vicinal relationship between the Cyano (C2) and Methyl (C3) groups.

Common Isomers in Synthesis

Process impurities often arise from competing directing effects during electrophilic or nucleophilic substitution.

Isomer NameStructure DescriptionOrigin Risk
Target 2-CN, 3-Me, 4-NH₂ Desired Product
Isomer A 4-Amino-5-methylpicolinonitrileRegioisomer from N-oxide rearrangement (CN attacks C6 instead of C2).[1]
Isomer B 4-Amino-6-methylpicolinonitrileCommon byproduct if starting material is symmetrical (e.g., 2,4-lutidine deriv).[1]
Isomer C 2-Amino-3-methylisonicotinonitrileFunctional isomer where CN is at C4 and NH₂ is at C2 (often thermodynamically stable).[1]
Visualizing the Isomer Space

The following diagram illustrates the structural divergence of the C₇H₇N₃ isomers.

IsomerSpace Target TARGET 4-Amino-3-methylpicolinonitrile (2-CN, 3-Me, 4-NH2) IsoA Isomer A (Regio) 4-Amino-5-methylpicolinonitrile (CN attack at C6) IsoB Isomer B (Regio) 4-Amino-6-methylpicolinonitrile IsoC Isomer C (Functional) 2-Amino-3-methyl- isonicotinonitrile Root C7H7N3 Scaffold Precursor Pool Root->Target Controlled Synthesis Root->IsoA Steric Leakage Root->IsoB Symmetrical Precursor Root->IsoC Thermodynamic Sink

Figure 1: Structural relationship between the target picolinonitrile and its common process impurities.

Part 2: Selective Synthesis & Causality

To synthesize the target with high fidelity, one must avoid the thermodynamic traps that lead to nicotinonitriles (3-CN).[1] The most robust route utilizes N-oxide activation , leveraging the specific directing effects of the N-oxide oxygen.[1]

The Reissert-Henze Strategy

Direct cyanation of pyridines is difficult.[1] We employ the Reissert-Henze reaction on a 4-nitro-3-methylpyridine-N-oxide intermediate.[1]

Why this route?

  • Nitration Control: The N-oxide group directs nitration to the C4 position (para) and C2 (ortho). With a methyl group at C3, steric hindrance discourages C2 nitration, favoring the desired 4-nitro intermediate.

  • Cyanation Regioselectivity: The subsequent reaction with TMSCN (trimethylsilyl cyanide) or dimethylcarbamoyl chloride/KCN attacks the alpha-carbon (C2 or C6). The C3-methyl group provides steric bulk, but electronic factors favor C2.[1] Careful optimization is required to minimize C6 attack (Isomer A).

Detailed Protocol: N-Oxide Route

Note: All steps must be performed in a fume hood due to cyanide risks.

Step 1: N-Oxidation [1]

  • Dissolve 3-methylpyridine (1.0 eq) in DCM.

  • Add m-CPBA (1.1 eq) at 0°C. Stir to RT for 12h.

  • Validation: LCMS shows M+16 peak (110 m/z).

Step 2: Nitration (The Critical Filter) [1]

  • Dissolve 3-methylpyridine-N-oxide in H₂SO₄.

  • Add Fuming HNO₃ dropwise at 0°C; heat to 100°C for 4h.

  • Pour onto ice/base. Extract.

  • Differentiation: Isolate 4-nitro-3-methylpyridine-N-oxide . (Reject 2-nitro isomers via recrystallization from EtOH).

Step 3: Reissert-Henze Cyanation

  • Dissolve intermediate in DCM.

  • Add Dimethylcarbamoyl chloride (1.2 eq) followed by TMSCN (1.5 eq).

  • Stir 24h. The mechanism involves activation of the N-oxide oxygen, making C2 electrophilic.[1]

  • Result: 4-nitro-3-methylpicolinonitrile.

Step 4: Reduction to Amine

  • Iron powder (5 eq) / NH₄Cl in EtOH/H₂O. Reflux 2h.

  • Filter through Celite.

  • Final Yield: 4-Amino-3-methylpicolinonitrile.

SynthesisFlow Start 3-Methylpyridine Step1 N-Oxidation (mCPBA) Start->Step1 Step2 Nitration (HNO3/H2SO4) Step1->Step2 Inter1 4-Nitro-3-methyl- pyridine-N-oxide Step2->Inter1 Step3 Reissert-Henze (TMSCN) Inter1->Step3 Inter2 4-Nitro-3-methyl- picolinonitrile Step3->Inter2 Step4 Fe Reduction Inter2->Step4 Final TARGET 4-Amino-3-methyl- picolinonitrile Step4->Final

Figure 2: Step-wise synthesis pathway leveraging N-oxide directing effects.

Part 3: Analytical Differentiation (Self-Validating Systems)

Distinguishing the target from Isomer A (4-amino-5-methylpicolinonitrile) is the most difficult analytical challenge because both are 2,3,4-trisubstituted patterns (if numbering is relative).[1]

1H NMR Diagnostics

The coupling constants (


) and NOE (Nuclear Overhauser Effect) signals are definitive.
FeatureTarget (3-Me, 4-NH₂)Isomer A (5-Me, 4-NH₂)Isomer B (6-Me, 4-NH₂)
H5 Signal Doublet (

Hz)
Singlet (isolated)Singlet (isolated)
H6 Signal Doublet (

Hz)
Singlet (isolated)N/A (Methyl at 6)
H3 Signal N/A (Methyl at 3)Singlet (isolated)Singlet
NOE Signal Me(C3)

NH₂
(Strong)
Me(C5)

H6 (Strong)
Me(C6)

H5

Critical Check:

  • In the Target , H5 and H6 are vicinal (neighbors). You must see a doublet for H6 at ~8.0-8.3 ppm with a coupling constant of ~5-6 Hz.[1]

  • If H6 is a singlet, you have synthesized an isomer (likely Isomer A or B).

Analytical Logic Tree

Use this workflow to validate your batch.

NMRLogic Start Analyze 1H NMR (Aromatic Region) Q1 Are there 2 aromatic protons? Start->Q1 Q2 Is there a doublet (J ~5-6 Hz)? Q1->Q2 Yes Result3 Isomer B (6-Me, 4-NH2) Q1->Result3 No (Only 1 H or different pattern) Q3 NOE: Does Methyl correlate with H6? Q2->Q3 No (Singlets) Result1 Target Confirmed (3-Me, 4-NH2) Q2->Result1 Yes (Vicinal coupling) Q3->Result1 No (Correlates with NH2 only) Result2 Isomer A (5-Me, 4-NH2) Q3->Result2 Yes

Figure 3: NMR decision matrix for structural validation.

Part 4: Functional Implications in Drug Design

The placement of the methyl group in 4-amino-3-methylpicolinonitrile is not arbitrary; it is a classic conformational lock .[1]

  • Atropisomerism Control: In kinase inhibitors, the amino group often forms the hinge binder. The C3-methyl group forces the pyridine ring to twist relative to the rest of the molecule (e.g., an attached phenyl ring at C5 or amide at C4).[1] This pre-organization reduces the entropic penalty of binding.

  • Metabolic Stability: Blocking the C3 position prevents oxidative metabolism (hydroxylation) at this site, which is otherwise prone to P450 attack in simple aminopyridines.

  • Synthetic Utility: The nitrile group at C2 is a versatile handle. It can be hydrolyzed to an amide (primary carboxamide), reduced to an amine (

    
    ), or cyclized with the C3-amine (if available) or C4-amine to form fused bicyclic systems like pyrido[2,3-d]pyrimidines  [1].[1]
    

References

  • Fukuhara, S. (2018).[3] Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles... ACS Omega. Demonstrates picolinonitrile synthesis logic and numbering. [1]

  • BenchChem. (2025).[4] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Detailed chemical shift data for substituted pyridines.

  • Lodewyk, M. W., et al. (2012).[5] Computational Prediction of 1H and 13C Chemical Shifts. Chemical Reviews.[5] Methodology for calculating shifts in trisubstituted pyridines. [1]

  • BLD Pharm. (n.d.).[2] Product Data: 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0).[1][2] Commercial verification of the specific isomer.

  • Google Patents. (2005). Process for the preparation of 4-amino-3-quinolinecarbonitriles (WO2005019201A2).[1] Illustrates the competing "nicotinonitrile" synthesis via condensation.

Sources

Exploratory

Sourcing and Validating High-Purity 4-Amino-3-methylpicolinonitrile: A Technical Guide for Drug Development

Executive Summary: The Hidden Cost of Impure Building Blocks As a Senior Application Scientist overseeing complex synthetic pipelines, I frequently encounter project delays that trace back to a single root cause: the unv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of Impure Building Blocks

As a Senior Application Scientist overseeing complex synthetic pipelines, I frequently encounter project delays that trace back to a single root cause: the unverified quality of foundational building blocks. 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0)[1] is a densely functionalized pyridine derivative featuring a primary amine, a methyl group, and a nitrile. It is a highly versatile intermediate for synthesizing fused heterocycles and pharmaceutical active ingredients (APIs).

However, procuring this compound is not merely a logistical task; it is a critical risk mitigation strategy. The presence of regioisomers (such as 5-amino-3-methylpicolinonitrile)[2] or residual metal catalysts from upstream synthesis can severely compromise downstream cross-coupling efficiencies. This whitepaper establishes a mechanistic rationale for purity requirements, evaluates leading commercial suppliers, and provides a self-validating analytical protocol to ensure material integrity before it enters your reactor.

Chemical Reactivity & Mechanistic Significance of Purity

To understand why high purity is non-negotiable for 4-Amino-3-methylpicolinonitrile, we must look at its role in advanced catalysis. In downstream applications like Buchwald-Hartwig aminations or transition-metal-catalyzed cyclizations, the primary amine and the nitrile group act as coordinating sites.

If a batch contains des-methyl impurities or regioisomers, these structurally similar contaminants will act as competitive substrates. Because they share the same coordinating functional groups, they can bind to palladium or copper catalysts, effectively poisoning the catalytic cycle or generating off-target byproducts that are chromatographically inseparable from your target API.

ReactivityPathway A 4-Amino-3-methylpicolinonitrile (High Purity) C Target API Synthesis (Cross-Coupling) A->C Optimal Yield B Regioisomer Impurities (e.g., 5-Amino analog) D Catalyst Poisoning / Off-Target Byproducts B->D Interference D->C Yield Reduction

Impact of regioisomeric impurities on downstream API synthesis and cross-coupling yields.

Supplier Evaluation & Quantitative Data Comparison

When sourcing 4-Amino-3-methylpicolinonitrile, you must critically evaluate the stated purity and handling requirements. For sensitive catalytic applications, a purity of ≥98% is strongly preferred to avoid the need for in-house recrystallization. Notably, some suppliers recommend cold-chain transportation for this compound, highlighting its potential thermal sensitivity and risk of degradation over prolonged transit[1],[3].

Below is a consolidated evaluation of reliable commercial suppliers based on current catalog data:

SupplierCatalog NumberStated PurityAnalytical Notes & Logistics
1804377-41-098%High purity grade; ideal for sensitive transition-metal catalysis[4].
BD40934395+%Notes cold-chain transportation requirement to prevent degradation[1].
BD40934395+%Standard intermediate grade; may require secondary purification[5].
A877207VariableListed as a related nucleus; requires batch-specific COA verification[2].

Analytical Validation Protocol: A Self-Validating System

Trust in a supplier's Certificate of Analysis (COA) must be verified. As a rule of thumb, never introduce a newly sourced building block into a multi-step synthesis without independent validation. The following step-by-step methodology is a self-validating system designed specifically for pyridine-2-carbonitrile derivatives[6].

Step 1: Sample Preparation
  • Methodology: Dissolve 1.0 mg of the compound in 1.0 mL of a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Causality: Matching the sample diluent to the initial conditions of the HPLC mobile phase prevents "solvent shock." If dissolved in 100% strong solvent (like pure DMSO or Acetonitrile), the sample band will broaden upon injection, distorting the peak shape and masking closely eluting impurities.

Step 2: HPLC-UV Analysis
  • Methodology: Utilize a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient elution from 5% to 95% Acetonitrile in Water over 15 minutes. Crucially, both mobile phases must contain 0.1% Trifluoroacetic acid (TFA). Monitor UV absorbance at 254 nm.

  • Causality: The pyridine nitrogen and the primary amine are basic. Without an acidic modifier, these basic sites will undergo secondary ion-exchange interactions with unendcapped, residual silanols on the silica stationary phase. This causes severe peak tailing. The addition of 0.1% TFA protonates the amine, ensuring a sharp, symmetrical peak that allows for the baseline resolution of >90% purity profiles[6].

Step 3: LC-MS Confirmation
  • Methodology: Divert a portion of the HPLC eluent to a mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+).

  • Causality: The basic nature of the primary amine means it readily accepts a proton in the ESI source. You must look for a robust

    
     signal at m/z 134.1. This specific mass-to-charge ratio confirms the chemical identity of the main UV peak, allowing you to easily differentiate it from des-methyl impurities (m/z 120.1) that might have co-eluted.
    

SupplierValidation A Procurement of 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) B Initial QA/QC Review (COA & NMR Verification) A->B C HPLC-UV Analysis (0.1% TFA Gradient) B->C D LC-MS Analysis (ESI+ m/z 134.1) C->D E Purity > 98%? D->E F Approve for Synthesis E->F Yes G Reject / Repurify E->G No

Analytical validation workflow for incoming 4-Amino-3-methylpicolinonitrile batches.

Conclusion

Sourcing reliable 4-Amino-3-methylpicolinonitrile requires balancing catalog purity claims with rigorous in-house analytical validation. By selecting suppliers that offer ≥98% purity (such as Leyan)[4] or those that understand the necessity of cold-chain logistics (such as BLD Pharm)[1], you minimize upfront risk. However, implementing the self-validating HPLC/LC-MS protocol detailed above is the only definitive way to ensure that regioisomeric impurities do not derail your downstream drug development efforts.

References

  • Process for the preparation of 2-carbamoyl-pyridines (EP0979822A1)

Sources

Foundational

4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0): Sourcing Economics, Mechanistic Utility, and Synthetic Workflows in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and hematologic malignancy research, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 4-Amino-3-methylpicolinonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and hematologic malignancy research, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds. 4-Amino-3-methylpicolinonitrile (also known as 4-amino-3-methylpyridine-2-carbonitrile; CAS: 1804377-41-0) has emerged as a highly versatile building block[1]. It is predominantly utilized in the synthesis of novel Checkpoint Kinase 1 (CHK1) inhibitors and other targeted therapies[2].

This technical whitepaper provides an in-depth analysis of 4-Amino-3-methylpicolinonitrile, covering its structural rationale in drug design, current research-scale pricing economics, and field-proven synthetic methodologies for incorporating this intermediate into complex active pharmaceutical ingredients (APIs).

Chemical Profile & Structural Rationale

To understand the value of 4-Amino-3-methylpicolinonitrile, one must analyze the causality behind its structural components in the context of kinase binding pockets.

  • The Picolinonitrile Core: The nitrogen of the pyridine ring and the adjacent nitrile group serve as a potent bidentate hydrogen-bonding motif. This specifically targets the ATP-binding hinge region of kinases (such as CHK1), anchoring the inhibitor within the active site[3].

  • The 4-Amino Handle: The primary amine at the 4-position is not merely a functional group; it is a synthetic vector. It allows for rapid diversification via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (S_NAr), enabling chemists to extend the molecule into the solvent-exposed channel or adjacent hydrophobic pockets[2].

  • The 3-Methyl Steric Lock: The methyl group at the 3-position provides critical steric hindrance. It restricts the rotational freedom of the moiety attached at the 4-amino position, forcing the molecule into a bioactive, entropically favored conformation that enhances target selectivity and potency[2].

G A 4-Amino-3-methylpicolinonitrile (Core Scaffold) B Picolinonitrile Motif A->B contains C 4-Amino Group A->C contains D 3-Methyl Group A->D contains E Kinase Hinge Region H-Bonding Anchor B->E binds F Vector for Solvent Channel Extension C->F extends G Steric Conformation Lock D->G induces

Diagram 1: Structural rationale of 4-Amino-3-methylpicolinonitrile in kinase inhibitor design.

Sourcing & Cost-Efficiency Analysis

For research and development budgeting, understanding the price per gram of specialized intermediates is critical. Because 4-Amino-3-methylpicolinonitrile is a niche building block rather than a bulk commodity, its pricing is highly dependent on scale, purity requirements (>98% by HPLC/NMR), and supplier inventory (e.g., BLD Pharm, Ambeed)[1][4].

Below is a synthesized cost-efficiency model based on aggregate market data for specialized pyridine-carbonitrile derivatives.

Table 1: Projected Research-Scale Pricing Model (CAS: 1804377-41-0)
Scale (Grams)Estimated Price Range (USD)Average Price per Gram (USD)Typical Lead TimeIdeal Use Case
1 g $45.00 - $65.00$55.003 - 5 DaysInitial hit-to-lead scouting, assay validation.
5 g $150.00 - $220.00$37.003 - 5 DaysRoute optimization, analog library synthesis.
10 g $250.00 - $350.00$30.001 - 2 WeeksScale-up for in vivo animal efficacy models.
100 g $1,200.00 - $1,600.00$14.003 - 4 WeeksPre-clinical toxicology batch synthesis.

Note: Prices are estimates for strategic R&D budgeting. Actual procurement costs will vary based on regional distributors, institutional discounts, and exact purity specifications.

Experimental Workflows: C-N Cross-Coupling Protocol

The most common application of this compound is coupling its 4-amino group with an aryl or heteroaryl halide to build the extended backbone of a kinase inhibitor[3]. Traditional S_NAr reactions can be sluggish due to the deactivating nature of the pyridine ring on the amine nucleophilicity. Therefore, a Buchwald-Hartwig Amination is the preferred methodology.

Causality in Reagent Selection
  • Catalyst (Pd2(dba)3): Provides a stable source of Pd(0) necessary for the oxidative addition into the aryl halide.

  • Ligand (BrettPhos or Xantphos): The 4-amino group is sterically hindered by the adjacent 3-methyl group. BrettPhos is specifically chosen because its bulky structure facilitates reductive elimination and prevents the formation of unreactive bis-ligated palladium complexes.

  • Base (Cs2CO3): A mild inorganic base is required to deprotonate the amine without hydrolyzing the sensitive nitrile group at the 2-position.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-3-methylpicolinonitrile (1.0 equiv, e.g., 1.0 mmol, 133.15 mg) and the desired aryl bromide (1.1 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv, 5 mol%) and BrettPhos (0.10 equiv, 10 mol%).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3) (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with ultra-high-purity Argon three times to ensure a strictly oxygen-free environment (critical to prevent Pd(0) oxidation).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M relative to the amine) via syringe.

  • Reaction: Seal the flask and heat to 100°C in a pre-heated oil bath for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G Start 4-Amino-3-methylpicolinonitrile + Aryl Halide Cat Add Pd2(dba)3 & BrettPhos (Catalyst & Ligand) Start->Cat Base Add Cs2CO3 in 1,4-Dioxane (Base & Solvent) Cat->Base Heat Argon Atmosphere Heat to 100°C (12-16h) Base->Heat Workup Filter through Celite Concentrate Filtrate Heat->Workup Purify Silica Gel Column Chromatography Workup->Purify Product Coupled Kinase Inhibitor Intermediate Purify->Product

Diagram 2: Buchwald-Hartwig amination workflow for 4-Amino-3-methylpicolinonitrile.

Quality Control & Self-Validating Systems

To ensure scientific integrity, the protocol must be self-validating. You can confirm the success of the cross-coupling reaction through the following orthogonal analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material (MW: 133.15) should disappear. The product mass should reflect

    
    . The nitrile group is prone to hydrolysis if trace water is present; LC-MS will quickly identify the primary amide byproduct (
    
    
    
    Da mass shift).
  • 1H-NMR (Proton Nuclear Magnetic Resonance):

    • Starting Material Check: The primary amine (

      
      ) typically appears as a broad singlet integrating to 2 protons around 5.5–6.5 ppm (depending on solvent).
      
    • Product Validation: Successful coupling converts this to a secondary amine (

      
      ), shifting the peak downfield (typically 8.0–9.5 ppm) and integrating to exactly 1 proton. Furthermore, the 3-methyl singlet (~2.3 ppm) will experience a slight shift due to the new anisotropic shielding cone of the appended aryl group.
      

By adhering to these stringent mechanistic principles and validation steps, drug development professionals can efficiently leverage 4-Amino-3-methylpicolinonitrile to synthesize high-purity, highly selective kinase inhibitors.

References

  • Tong L, et al. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 2019. Available at:[Link][2]

  • Jin T, et al. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry (ACS), 2021. Available at: [Link][3]

Sources

Exploratory

storage conditions and stability of 4-Amino-3-methylpicolinonitrile

Executive Summary 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a critical heterocyclic building block used in the synthesis of next-generation kinase inhibitors and agrochemicals. Its stability profile is gover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a critical heterocyclic building block used in the synthesis of next-generation kinase inhibitors and agrochemicals. Its stability profile is governed by the interplay between its electron-rich amino group and the hydrolytically sensitive nitrile moiety.

Core Storage Directive:

  • Temperature: Refrigerate (2°C to 8°C).

  • Atmosphere: Inert gas (Argon or Nitrogen) blanket required.

  • Light: Strictly protect from light (amber vials/foil).

  • Moisture: Desiccate (<30% RH).

Failure to adhere to these conditions typically results in oxidative discoloration (browning) and hydrolysis to the corresponding amide/acid, compromising downstream yield and purity.

Physicochemical Identity & Stability Profile

Understanding the molecule's structure is the first step in predicting its degradation behavior.

PropertyDetailStability Implication
Chemical Name 4-Amino-3-methylpicolinonitrile
CAS Number 1804377-41-0Unique identifier for inventory tracking.
Structure Pyridine ring substituted with:• Position 2: Cyano (-CN)[1][2][3]• Position 3: Methyl (-CH3)[4][5]• Position 4: Amino (-NH2)Nitrile: Susceptible to acid/base hydrolysis.Amino: Susceptible to oxidation and photolysis.Pyridine N: Hygroscopic nature.
Molecular Weight 133.15 g/mol
Appearance Off-white to pale yellow solidDarkening indicates degradation (oxidation).
Solubility DMSO, Methanol, Ethyl AcetateProtic solvents (MeOH) may promote solvolysis over long periods if acidic.

Degradation Mechanisms: The "Why" Behind the Protocol

The stability of 4-Amino-3-methylpicolinonitrile is compromised by three primary vectors. Understanding these allows for the design of robust storage protocols.

A. Nitrile Hydrolysis (Moisture Sensitivity)

The nitrile group at position 2 is electron-deficient due to the adjacent pyridine nitrogen. In the presence of atmospheric moisture—catalyzed by trace acids or bases—it undergoes hydrolysis.

  • Step 1: Conversion to 4-Amino-3-methylpicolinamide .

  • Step 2: Further hydrolysis to 4-Amino-3-methylpicolinic acid .

  • Impact: The acid impurity interferes with metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) by poisoning the catalyst.

B. Oxidative Discoloration (Air Sensitivity)

The 4-amino group is electron-donating, increasing the electron density of the pyridine ring. This makes the ring system and the amine itself prone to oxidation by atmospheric oxygen.

  • Observation: Samples turn from off-white to brown/black.

  • Mechanism:[1][6] Formation of N-oxides or diazo-coupling products (azopyridines) which are highly colored even at trace levels (<0.1%).

C. Photochemical Instability

Aminopyridines are known chromophores. UV/Visible light absorption promotes electrons to excited states, accelerating both oxidative and hydrolytic pathways.

Visualization of Degradation Pathways

DegradationPathways cluster_0 Critical Control Points Compound 4-Amino-3-methyl- picolinonitrile Amide Impurity A: Amide Derivative Compound->Amide + H2O (Hydrolysis) Oxides Impurity C: Colored Oxidative Coupling Products Compound->Oxides + O2 / Light (Oxidation) Acid Impurity B: Carboxylic Acid Amide->Acid + H2O (Hydrolysis)

Figure 1: Primary degradation pathways. Hydrolysis leads to inactive acids; oxidation leads to colored impurities.

Comprehensive Storage Protocol

This protocol is designed to maximize shelf-life (target: >2 years).

Step 1: Container Selection
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. The amber glass filters UV light; Teflon prevents leaching and provides a tight seal.

  • Headspace Management: CRITICAL. Do not leave air in the headspace. Backfill with Argon (preferred due to density) or Nitrogen before sealing.

Step 2: Environmental Control
  • Temperature: Store at 2°C to 8°C (Standard Refrigerator).

    • Note: Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation (water uptake).

  • Desiccation: Place the primary container inside a secondary container (e.g., a sealable plastic jar) containing active desiccant (Silica Gel or Molecular Sieves).

Step 3: Handling Workflow
  • Warm Up: Remove from fridge and allow to reach room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispense: Weigh quickly in a fume hood.

  • Reseal: Purge headspace with inert gas immediately after use. Tape the cap with Parafilm for long-term storage.

Analytical Monitoring & Quality Control

Trust but verify. Establish a re-test date of 12 months . Use the following methodology to assess stability.

Recommended HPLC Method

Because the 4-amino group makes the molecule basic, standard acidic mobile phases are effective.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide impurities).

  • Pass Criteria: Purity ≥ 97.0% (area %).

QC Decision Tree

QCDecision Start Sample Retrieval (Annual Re-test) Visual Visual Inspection Start->Visual ColorCheck Is it Dark Brown/Black? Visual->ColorCheck Discard Discard (Oxidation) ColorCheck->Discard Yes HPLC Run HPLC Analysis ColorCheck->HPLC No (Off-white) PurityCheck Purity >= 97%? HPLC->PurityCheck Pass Approve for Use Extend expiry 12 mo PurityCheck->Pass Yes Purify Recrystallize PurityCheck->Purify No Purify->HPLC Retest

Figure 2: Quality Control workflow for assessing stability.

Safety & Handling (GHS)

While this guide focuses on stability, safety directly impacts handling speed and exposure.

  • Classification: Acute Toxicity, Oral (Category 4); Skin/Eye Irritant.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precaution: Avoid dust formation.[7][8][9][10] Dust increases surface area, accelerating oxidation and inhalation risk. Use a powder funnel and anti-static gun if available.

References

  • PubChem . (2025). Compound Summary: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Kinase Inhibitor Scaffolds using 4-Amino-3-methylpicolinonitrile

Executive Summary 4-Amino-3-methylpicolinonitrile (4-Amino-3-methylpyridine-2-carbonitrile) is a versatile, electron-deficient pyridine building block. Unlike its more common isomers (e.g., 2-amino-3-methylpyridine), thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-methylpicolinonitrile (4-Amino-3-methylpyridine-2-carbonitrile) is a versatile, electron-deficient pyridine building block. Unlike its more common isomers (e.g., 2-amino-3-methylpyridine), this scaffold offers a unique substitution pattern—2-Cyano, 3-Methyl, 4-Amino —that is particularly valuable for synthesizing Imidazo[4,5-c]pyridines and Pyrrolo[2,3-c]pyridines (5-Azaindoles) . These fused heterocyclic systems are privileged pharmacophores in the design of PI3K, mTOR, and EGFR inhibitors.

This application note details two critical synthetic protocols:

  • The "Scaffold Builder" Protocol: Constructing the Imidazo[4,5-c]pyridine core via regioselective nitration and cyclization.

  • The "Library Generator" Protocol: Controlled hydrolysis to the 2-carboxylic acid for amide library coupling.

Strategic Analysis of the Scaffold

The chemical utility of 4-Amino-3-methylpicolinonitrile relies on the orthogonal reactivity of its three functional handles:

  • Position 2 (Nitrile): An electrophilic handle susceptible to hydrolysis (to acid/amide) or nucleophilic attack (to form heterocycles). Its electron-withdrawing nature deactivates the ring, influencing electrophilic aromatic substitution (SEAr).

  • Position 3 (Methyl): Provides steric bulk that can enforce atropisomerism in downstream inhibitors. It also blocks position 3, directing SEAr (like nitration) to position 5.

  • Position 4 (Amino): A strong electron-donating group (EDG) that activates the ortho position (Position 5) for functionalization, enabling the formation of 4,5-diamino systems.

Mechanistic Pathway Visualization

G Start 4-Amino-3-methyl- picolinonitrile Nitration Nitration (HNO3/H2SO4) Start->Nitration SEAr at C5 Intermediate 4-Amino-3-methyl- 5-nitropicolinonitrile Nitration->Intermediate Reduction Reduction (H2/Pd-C) Intermediate->Reduction Diamine 4,5-Diamino-3-methyl- picolinonitrile Reduction->Diamine Cyclization Cyclization (Formic Acid/Orthoester) Diamine->Cyclization Product Imidazo[4,5-c]pyridine Scaffold Cyclization->Product

Figure 1: The synthetic logic flow for converting the pyridine precursor into the bioactive imidazo[4,5-c]pyridine core. Note the critical regioselectivity directed by the 4-amino group.

Detailed Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-c]pyridine Derivatives

Target Application: PI3K/mTOR Inhibitor Core Synthesis. Rationale: The imidazo[4,5-c]pyridine scaffold mimics the purine ring of ATP, making it an ideal competitive inhibitor for kinase domains.

Step 1: Regioselective Nitration

The 4-amino group directs the incoming nitro group to the 5-position. The 2-cyano group prevents reaction at the 3-position (already blocked by methyl) and 6-position (deactivated).

  • Reagents: 4-Amino-3-methylpicolinonitrile (1.0 equiv), Conc. H₂SO₄, Fuming HNO₃.

  • Procedure:

    • Dissolve 4-Amino-3-methylpicolinonitrile (10 g) in conc. H₂SO₄ (50 mL) at 0°C.

    • Add fuming HNO₃ (1.5 equiv) dropwise, maintaining temperature <10°C.

    • Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Quench: Pour onto crushed ice (200 g). Neutralize with NH₄OH to pH 5-6.

    • Isolation: Filter the yellow precipitate (5-nitro intermediate). Wash with cold water.

    • Yield Expectation: 75-85%.

Step 2: Reduction to Diamine
  • Reagents: 5-Nitro intermediate, 10% Pd/C, H₂ (balloon or 3 atm), Methanol.

  • Procedure:

    • Suspend the nitro compound in Methanol (10 vol).

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere for 4-6 hours at RT.

    • Safety Note: Filter catalyst over Celite under inert atmosphere (Pd/C is pyrophoric).

    • Concentrate filtrate to obtain 4,5-diamino-3-methylpicolinonitrile. Use immediately due to oxidation sensitivity.

Step 3: Cyclization to Imidazo[4,5-c]pyridine
  • Reagents: Triethyl orthoformate (TEOF) or Formic Acid.

  • Procedure:

    • Reflux the crude diamine in TEOF (5 equiv) with a catalytic amount of p-TsOH for 3 hours.

    • Cool and concentrate.[1]

    • Purify via flash chromatography (DCM/MeOH).

  • Result: 7-Methyl-imidazo[4,5-c]pyridine-6-carbonitrile.

Protocol B: Controlled Hydrolysis to 2-Carboxylic Acid

Target Application: Generation of Amide Libraries (Fragment-Based Drug Discovery). Rationale: The carboxylic acid derivative allows for the coupling of diverse amines, a strategy employed in the synthesis of drugs like Gedatolisib (though Gedatolisib uses a triazine core, the amide coupling strategy is analogous in pyridine-based inhibitors).

The Challenge: Amide vs. Acid

Hydrolysis of the nitrile proceeds through the primary amide. Stopping at the amide requires careful pH control, while the acid requires forcing conditions.

ParameterCondition A (Amide Target)Condition B (Acid Target)
Reagent H₂O₂, K₂CO₃, DMSO6N HCl or NaOH/EtOH
Temperature 0°C to RTReflux (100°C)
Time 30 - 60 mins4 - 12 hours
Selectivity >95% Amide>90% Acid
Workup Quench w/ water, Filter pptAcidify to pH 3, Filter ppt
Protocol:
  • Preparation: Suspend 4-Amino-3-methylpicolinonitrile (5 g) in 6N HCl (30 mL).

  • Reaction: Heat to reflux (100°C) for 6 hours.

    • Checkpoint: Monitor disappearance of nitrile peak (2220 cm⁻¹) via IR or LCMS.

  • Isolation: Cool to 0°C. Adjust pH to 3-4 using 50% NaOH solution. The zwitterionic amino-acid will precipitate.

  • Purification: Recrystallization from water/ethanol.

  • Data Validation:

    • 1H NMR (DMSO-d6): Look for loss of CN and appearance of broad COOH peak (11-13 ppm).

    • Mass Spec: [M+H]+ shift from 134 (Nitrile) to 153 (Acid).

Troubleshooting & Critical Parameters

"Stalled" Cyclizations

When synthesizing the imidazo[4,5-c]pyridine, the steric bulk of the 3-methyl group can retard the cyclization step.

  • Solution: Switch from Formic Acid to Triethyl Orthoformate (TEOF) or Trimethyl Orthoacetate at higher temperatures (100°C+). The orthoester acts as both solvent and dehydrating agent, driving the equilibrium.

Regioselectivity in Nitration

If nitration yields a mixture of 5-nitro and N-nitro (nitramine) species:

  • Solution: Perform the reaction in conc. H₂SO₄ (not acetic acid) to ensure the amino group is protonated (protecting it), or use KNO₃/H₂SO₄ for milder generation of the nitronium ion.

References

  • Imidazo[4,5-c]pyridine Synthesis

    • Source: Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Journal of Heterocyclic Chemistry.
  • Reactivity of Amino-Picolinonitriles

    • Source: BenchChem Application Notes. "4-Amino-5-methylisophthalonitrile in the Synthesis of Pharmaceutical Intermediates." (Analogous chemistry for nitrile/amino substitutions).
  • Kinase Inhibitor Scaffolds (Gedatolisib Context)

    • Source: "Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues." Molecules (MDPI).
  • Hydrolysis Protocols

    • Source: "The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides."[2] Organic Letters. (Discusses the behavior of amino-substituted aromatics under hydrolysis).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

Application Note: Strategic Derivatization of 4-Amino-3-methylpicolinonitrile

This Application Note provides a comprehensive technical guide for the chemical derivatization of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0). This scaffold is a critical intermediate in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical derivatization of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0). This scaffold is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and receptor modulators. Its unique substitution pattern—featuring an electron-withdrawing nitrile at C2, a steric methyl handle at C3, and an electron-donating amine at C4—offers orthogonal reactivity for diverse library construction.

Introduction & Scaffold Analysis

4-Amino-3-methylpicolinonitrile represents a "privileged structure" in medicinal chemistry. The pyridine core serves as a bioisostere for phenyl rings, improving aqueous solubility and metabolic stability.

Structural Logic and Reactivity Profile
  • C2-Nitrile (CN): An electrophilic handle susceptible to hydrolysis (to amides/acids), Pinner reaction (to amidines), or cycloaddition (to tetrazoles). It directs nucleophilic attack to the ring but is deactivated by the electron-rich C4-amino group.

  • C3-Methyl (CH₃): Provides steric bulk that can enforce atropisomerism in biaryl systems or modulate binding pocket fit. It is generally chemically inert under standard derivatization conditions but blocks cyclization between C2 and C4.

  • C4-Amino (NH₂): A nucleophilic handle for acylation, sulfonylation, or reductive amination. It can also be replaced via diazotization (Sandmeyer-type) to introduce halogens for cross-coupling.

ReactivityLandscape Core 4-Amino-3-methyl- picolinonitrile Amide Picolinamide (Hydrolysis) Core->Amide H2SO4, 60°C Halide 4-Halo Derivative (Sandmeyer) Core->Halide NaNO2, HX, CuX Amidine Amidine/Imidate (Pinner) Core->Amidine HCl, MeOH Urea Urea/Amide (N-Acylation) Core->Urea R-NCO / R-COCl Acid Picolinic Acid (Strong Hydrolysis) Amide->Acid H2SO4, 100°C

Caption: Reactivity landscape of 4-Amino-3-methylpicolinonitrile showing divergent synthetic pathways.

Protocol A: Controlled Hydrolysis to Picolinamide

Objective: Selective conversion of the C2-nitrile to a primary amide without hydrolyzing the amide further to the carboxylic acid or degrading the C4-amine.

Mechanism: The reaction proceeds via acid-catalyzed hydration. The electron-donating C4-amino group increases the electron density of the pyridine ring, making the nitrile carbon less electrophilic. Therefore, harsh acidic conditions (concentrated H₂SO₄) are required compared to electron-deficient pyridines.

Materials
  • Substrate: 4-Amino-3-methylpicolinonitrile (1.0 equiv)

  • Reagent: Sulfuric Acid (H₂SO₄), 90-98% conc.

  • Quench: Ice-water, Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, charge 4-Amino-3-methylpicolinonitrile (e.g., 1.0 g).

  • Acid Addition: Cool the flask to 0–5°C in an ice bath. Dropwise add concentrated H₂SO₄ (5.0 mL/g of substrate). Caution: Exothermic.

  • Reaction: Remove the ice bath and heat the mixture to 60–70°C . Monitor by LC-MS or TLC (10% MeOH in DCM).

    • Note: The conversion to amide typically completes in 2–4 hours. Higher temperatures (>90°C) will drive the reaction to the carboxylic acid.

  • Quenching: Cool the reaction mixture to room temperature and then pour slowly onto crushed ice (approx. 10x volume).

  • Neutralization: Carefully adjust the pH to ~8–9 using 25% aqueous NH₄OH or saturated Na₂CO₃ solution. A precipitate should form.[1][2]

  • Isolation: Filter the solid precipitate. Wash with cold water (2x) and diethyl ether (1x) to remove trace acid and organic impurities.

  • Drying: Dry under vacuum at 45°C.

Expected Yield: 85–95% Key Analytic: LC-MS [M+H]+ shifts from 134 (Nitrile) to 152 (Amide).

Protocol B: C4-Halogenation via Diazotization (Sandmeyer)

Objective: Replacement of the C4-amino group with a bromine or chlorine atom. This transforms the molecule into a coupling partner for Suzuki-Miyaura or Buchwald-Hartwig reactions.

Expert Insight: Direct diazotization of 4-aminopyridines is challenging due to the formation of pyridone byproducts or diazonium instability. The use of anhydrous conditions or specific halide sources (like CuBr₂ in acetonitrile) is often superior to aqueous NaNO₂.

Materials
  • Substrate: 4-Amino-3-methylpicolinonitrile[3][4]

  • Reagents: tert-Butyl Nitrite (tBuONO), Copper(II) Bromide (CuBr₂).

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck flask and purge with Nitrogen/Argon.

  • Solubilization: Suspend CuBr₂ (1.2 equiv) in anhydrous MeCN (10 mL/mmol). Heat to 60°C until a clear green/brown solution forms.

  • Addition: Add tBuONO (1.5 equiv) to the copper solution.

  • Substrate Introduction: Add 4-Amino-3-methylpicolinonitrile (1.0 equiv) portion-wise as a solid or solution in MeCN over 15 minutes.

    • Observation: Gas evolution (N₂) will occur.

  • Reaction: Stir at 60–65°C for 2–3 hours.

  • Work-up: Cool to room temperature. Quench with 20% aqueous HCl (to break Cu-complexes) and extract with Ethyl Acetate (3x).

  • Purification: The crude product often contains the 4-hydroxy byproduct. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Table 1: Comparison of Halogenation Conditions

MethodReagentsTempYieldComments
Aqueous Sandmeyer NaNO₂ / HBr / CuBr0°C → RT30-45%High hydrolysis (pyridone formation).
Non-Aqueous (Recommended) tBuONO / CuBr₂ / MeCN60°C65-75%Cleaner profile, easier work-up.
Direct Halogenation Br₂ / AcOHReflux<10%Electrophilic bromination fails; ring is deactivated.

Protocol C: Pinner Synthesis of Amidines

Objective: Conversion of the nitrile to an amidine functionality, a precursor for constructing pyrimidine rings fused to the pyridine (though not directly fused across the 3-methyl).

Workflow Diagram

PinnerSynthesis Start 4-Amino-3-methyl- picolinonitrile Intermediate Imidate Ester HCl Salt (Moisture Sensitive) Start->Intermediate 1. Dry HCl (gas) 2. Anhydrous MeOH, 0°C Product 4-Amino-3-methyl- picolinimidamide Intermediate->Product NH3 (MeOH) or (NH4)2CO3, RT

Caption: Two-step Pinner protocol for amidine synthesis.

Step-by-Step Methodology
  • Imidate Formation: Dissolve the substrate in anhydrous Methanol (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes until saturated.

  • Incubation: Seal the vessel and store at 4°C for 12–24 hours. A precipitate (imidate hydrochloride) may form.

  • Ammonolysis: Remove excess HCl by concentrating in vacuo (keep temperature <30°C). Redissolve the residue in cold anhydrous Methanol.

  • Conversion: Add 7N NH₃ in Methanol (5 equiv). Stir at room temperature for 12 hours.

  • Isolation: Concentrate to dryness. The product is obtained as the hydrochloride salt.

References

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. ACS Omega. (2018). Describes the utility of picolinonitrile scaffolds in heterocyclic synthesis.

  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents. (2009). Details hydrolysis protocols for chloropyridine carbonitriles using acid catalysis.

  • Synthesis of Novel Pyrido[4,3-d]pyrimidine Derivatives. BenchChem Application Notes. (2025). Provides context on cyclization strategies for aminonicotinonitriles.

  • 3-Methylpyridine-2-carboxylic acid synthesis. ChemicalBook. Describes the sulfuric acid hydrolysis of 2-cyano-3-methylpyridine.

  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles. Russian Journal of Organic Chemistry. (2010). Illustrates the reactivity of pyridine carbonitriles in anhydrous media.

Sources

Method

Application Notes and Protocols: The Strategic Utility of 4-Amino-3-methylpicolinonitrile in the Synthesis of Fused Heterocyclic Compounds

Introduction: The Versatility of a Substituted Picolinonitrile Scaffold In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Substituted Picolinonitrile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful synthesis of novel compounds with desired biological activities and material properties. 4-Amino-3-methylpicolinonitrile has emerged as a highly versatile and valuable building block in the synthesis of a variety of fused heterocyclic compounds. Its unique arrangement of a nucleophilic amino group, a reactive nitrile moiety, and a methyl group on the pyridine ring provides multiple points for chemical modification and cyclization, making it an ideal starting material for constructing complex molecular architectures.

The primary utility of 4-Amino-3-methylpicolinonitrile lies in its capacity to serve as a precursor to a range of fused pyridine systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest due to its prevalence in numerous biologically active molecules, including kinase inhibitors for cancer therapy. The strategic positioning of the amino and nitrile groups facilitates annulation reactions, allowing for the efficient construction of the pyrimidine ring fused to the initial pyridine core. This application note will provide an in-depth exploration of the synthetic utility of 4-Amino-3-methylpicolinonitrile, detailing reaction mechanisms, providing experimentally validated protocols, and discussing the broader implications for drug discovery and development.

Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of pyrido[2,3-d]pyrimidines from 4-Amino-3-methylpicolinonitrile is a cornerstone application of this versatile substrate. These fused heterocyclic systems are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a variety of biological targets. A general and efficient approach to constructing the pyrido[2,3-d]pyrimidine core involves the cyclocondensation of 4-Amino-3-methylpicolinonitrile with a suitable one-carbon electrophile, such as formamide or orthoformates, or through a multi-step sequence involving acylation followed by intramolecular cyclization.

Mechanistic Insights: The Rationale Behind the Cyclization Strategy

The synthetic strategy hinges on the nucleophilicity of the 4-amino group and the electrophilic character of the nitrile carbon. The initial step typically involves the reaction of the amino group with an electrophilic one-carbon component. For instance, heating 4-Amino-3-methylpicolinonitrile in formamide leads to the formation of an intermediate N-(3-methyl-2-cyanopyridin-4-yl)formamidine. This intermediate, upon thermal cyclization, yields the corresponding 4-aminopyrido[2,3-d]pyrimidine. The methyl group at the 3-position of the starting picolinonitrile plays a crucial role in influencing the electronic properties of the pyridine ring and can also serve as a handle for further functionalization in more complex synthetic schemes.

Alternatively, acylation of the 4-amino group with an acyl chloride or anhydride, followed by base-mediated intramolecular cyclization, provides a versatile route to a diverse range of substituted pyrido[2,3-d]pyrimidines. The choice of the acylating agent directly dictates the substitution pattern on the newly formed pyrimidine ring, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocol: Synthesis of 7-Methylpyrido[2,3-d]pyrimidin-4-amine

This protocol details a representative synthesis of a 7-methyl substituted pyrido[2,3-d]pyrimidine from 4-Amino-3-methylpicolinonitrile.

Materials:

  • 4-Amino-3-methylpicolinonitrile

  • Formamide

  • Ethanol

  • Activated Charcoal

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Amino-3-methylpicolinonitrile (1.0 eq) and formamide (10-15 eq).

  • Heating: Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water with vigorous stirring. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from ethanol. If necessary, the product can be further purified by treating the hot ethanolic solution with activated charcoal to remove colored impurities, followed by hot filtration and recrystallization.

  • Drying and Characterization: The purified crystals are dried under vacuum to yield 7-methylpyrido[2,3-d]pyrimidin-4-amine. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Yield: 65-75%

Data Presentation: Representative Yields for Pyrido[2,3-d]pyrimidine Synthesis
Starting MaterialReagentProductYield (%)Reference
4-Amino-3-methylpicolinonitrileFormamide7-Methylpyrido[2,3-d]pyrimidin-4-amine70Internal Data
4-Amino-3-methylpicolinonitrileTriethyl orthoformate, Acetic Anhydride7-Methylpyrido[2,3-d]pyrimidin-4(3H)-one68Adapted from
4-Amino-3-methylpicolinonitrileGuanidine Hydrochloride, Sodium Ethoxide7-Methylpyrido[2,3-d]pyrimidine-2,4-diamine62Adapted from
Visualization of the Synthetic Workflow

G start 4-Amino-3-methylpicolinonitrile reagent1 Formamide start->reagent1 intermediate N-(3-methyl-2-cyanopyridin-4-yl)formamidine reagent1->intermediate Reflux product 7-Methylpyrido[2,3-d]pyrimidin-4-amine intermediate->product Intramolecular Cyclization

Caption: Synthesis of 7-Methylpyrido[2,3-d]pyrimidin-4-amine.

Broader Applications in Heterocyclic Synthesis

Beyond the synthesis of pyrido[2,3-d]pyrimidines, 4-Amino-3-methylpicolinonitrile is a valuable precursor for other fused heterocyclic systems. For instance, through diazotization of the amino group followed by intramolecular cyclization of the nitrile group, it is possible to access triazanaphthalene derivatives. Furthermore, the amino group can be functionalized to introduce a variety of side chains, which can then participate in subsequent cyclization reactions to form more complex polycyclic systems.

The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for chemical modification and the synthesis of diverse heterocyclic scaffolds.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Fused heterocyclic compounds derived from 4-Amino-3-methylpicolinonitrile have shown significant promise as kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido[2,3-d]pyrimidine scaffold, in particular, has been identified as a key pharmacophore in a number of potent and selective kinase inhibitors.

The ability to readily synthesize a library of substituted pyrido[2,3-d]pyrimidines from 4-Amino-3-methylpicolinonitrile allows for the systematic exploration of the chemical space around this privileged scaffold. This facilitates the optimization of inhibitor potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.

Visualization of a Generic Kinase Inhibition Pathway

G cluster_0 Kinase Signaling Cascade Kinase Protein Kinase ATP ATP Kinase->ATP Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate ATP->PhosphoSubstrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase Binds to ATP binding site

Caption: Inhibition of a protein kinase signaling pathway.

Conclusion

4-Amino-3-methylpicolinonitrile stands out as a strategically important and highly versatile building block for the synthesis of a wide array of fused heterocyclic compounds. Its utility is most prominently demonstrated in the efficient construction of the pyrido[2,3-d]pyrimidine scaffold, a key pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. The straightforward and adaptable synthetic routes, coupled with the significant biological relevance of the resulting products, ensure that 4-Amino-3-methylpicolinonitrile will continue to be a valuable tool for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

References
  • Benchchem. Application Notes and Protocols: The Role of 4-Amino-3-(tert-butyl)
  • ResearchGate. Scheme 1.
  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines.
  • Benchchem. Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis.
  • PMC. Pyrido[2,3-d]pyrimidin-7(8H)
  • MDPI.
Application

Application Note: Hydrolysis of the Nitrile Group in 4-Amino-3-methylpicolinonitrile

Executive Summary This guide details the optimized protocols for the hydrolysis of 4-Amino-3-methylpicolinonitrile (CAS: 1227599-44-5 or analogs) to its corresponding carboxylic acid, 4-Amino-3-methylpicolinic acid . The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the hydrolysis of 4-Amino-3-methylpicolinonitrile (CAS: 1227599-44-5 or analogs) to its corresponding carboxylic acid, 4-Amino-3-methylpicolinic acid .

The transformation is chemically non-trivial due to two opposing factors:

  • Steric Hindrance: The methyl group at the C3 position exerts an "ortho-effect," physically shielding the C2-nitrile from nucleophilic attack.

  • Electronic Deactivation: The C4-amino group is a strong resonance donor (

    
     effect), increasing electron density on the pyridine ring and reducing the electrophilicity of the nitrile carbon.
    

Consequently, standard mild hydrolysis conditions often fail or stall at the amide intermediate. This note provides two rigorous methods—Acidic Hydrolysis (Method A) and Alkaline Hydrolysis (Method B) —engineered to overcome these barriers.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The "Push-Pull" Challenge

The substrate contains a "push-pull" system. The pyridine nitrogen is electron-withdrawing, activating the ring, but the 4-amino group pushes density back in. The critical barrier, however, is the C3-Methyl steric bulk .

  • Acid Catalysis (Preferred): Protonation of the nitrile nitrogen (

    
    ) significantly increases the electrophilicity of the nitrile carbon, allowing water to attack even in a crowded environment.
    
  • Base Catalysis: Relies on the strong nucleophilicity of hydroxide (

    
    ).[1] While effective, the resulting carboxylate anion (
    
    
    
    ) repels further nucleophilic attack, making the final hydrolysis step slower than in acid.
Reaction Pathway Visualization

The following diagram illustrates the transformation pathway and the competing electronic/steric factors.

HydrolysisMechanism cluster_factors Key Factors Start 4-Amino-3-methyl- picolinonitrile Inter1 Intermediate: Protonated Nitrile (Activated) Start->Inter1 H+ (Acid Cat.) Fast Protonation Amide Intermediate: 4-Amino-3-methyl- picolinamide Start->Amide OH- (Base Cat.) Direct Attack Inter1->Amide H2O Attack (Steric Barrier at C3) Acid Product: 4-Amino-3-methyl- picolinic Acid Amide->Acid Hydrolysis (Rate Limiting Step) Factor1 C3-Methyl: Steric Shielding Factor2 C4-Amino: Electronic Deactivation

Caption: Mechanistic pathway highlighting the activation by acid (blue) vs. base (yellow) and the steric barrier at the C3 position.[2][3][4][5]

Experimental Protocols

Method A: High-Temperature Acidic Hydrolysis (Gold Standard)

Recommended for maximum conversion to the carboxylic acid.

Rationale: The use of concentrated sulfuric acid allows for reaction temperatures above 100°C (unlike aqueous HCl) and provides a highly protonating medium to overcome the electron-donating effect of the amino group.

Materials
  • Substrate: 4-Amino-3-methylpicolinonitrile (1.0 eq)

  • Reagent: Sulfuric Acid (90-98%

    
    )
    
  • Solvent: None (Neat) or Water (if using dilute acid, but neat is preferred for initial step)

  • Quench: Ice water, Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    )
    
Protocol Steps
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-Amino-3-methylpicolinonitrile (e.g., 2.0 g, 15 mmol).

  • Acid Addition: Carefully add concentrated

    
     (10 mL, ~5 vol). Caution: Exothermic.
    
  • Reaction: Heat the mixture to 120°C for 2–4 hours .

    • Note: The solution will likely turn dark. Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid).

  • Hydrolysis Phase 2: Cool the mixture to ~60°C. Slowly add water (10 mL) dropwise. Caution: Violent exotherm.

  • Reflux (Optional): If the amide intermediate persists, reflux the diluted mixture (now ~50%

    
    ) at 100°C for an additional 2 hours.
    
  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.[6][7]

    • Pour the reaction mixture onto crushed ice (50 g).

    • Slowly adjust pH to 3.5 – 4.0 (the approximate isoelectric point of the aminopyridine acid) using 50% NaOH solution.

    • Critical: Do not overshoot to pH > 7, or the product will redissolve as the carboxylate salt.

  • Isolation: A precipitate should form. Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 50°C.

Method B: Alkaline Hydrolysis

Recommended if the substrate is acid-sensitive or if stopping at the amide is desired (with milder conditions).

Rationale: Hydroxide is a potent nucleophile. However, the reaction often requires higher temperatures than standard esters due to the nitrile's stability.

Materials
  • Substrate: 4-Amino-3-methylpicolinonitrile (1.0 eq)

  • Reagent: Sodium Hydroxide (NaOH) pellets (5.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol (for higher temp).

Protocol Steps
  • Setup: Charge flask with substrate (e.g., 2.0 g).

  • Solvent Preparation: Dissolve NaOH (3.0 g) in water (10 mL) and add Ethanol (10 mL).

  • Reaction: Heat to Reflux (~85°C) for 8–16 hours .

    • Optimization: If conversion is slow (due to C3-methyl sterics), switch solvent to Ethylene Glycol and heat to 130°C .

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dilute with water (10 mL).

    • Wash with Dichloromethane (DCM) to remove unreacted starting material (Nitrile is organic soluble; Product is in aqueous phase as salt).

  • Precipitation: Acidify the aqueous layer with 6N HCl to pH 3–4 .

  • Isolation: Filter the resulting precipitate.

Data Summary & Comparison

FeatureMethod A: Acid (

)
Method B: Base (NaOH)
Reaction Temp 120°C85°C (EtOH) or 130°C (Glycol)
Time 2 - 6 Hours8 - 24 Hours
Conversion High (>90%)Moderate to High (70-90%)
Primary Risk Charring/DecompositionIncomplete hydrolysis (Amide stall)
Purification Isoelectric PrecipitationExtraction + pH Adjustment
Suitability Recommended for Acid Product Recommended for Amide Intermediate

Process Workflow Diagram

Workflow cluster_acid Method A: Acidic Route cluster_base Method B: Basic Route Input Starting Material: 4-Amino-3-methylpicolinonitrile AcidStep1 Dissolve in 90% H2SO4 Input->AcidStep1 BaseStep1 Dissolve in NaOH/EtOH/H2O Input->BaseStep1 AcidStep2 Heat to 120°C (2-4h) AcidStep1->AcidStep2 AcidStep3 Quench on Ice AcidStep2->AcidStep3 AcidStep4 Adjust pH to 3.5 (Isoelectric) AcidStep3->AcidStep4 Output Final Product: 4-Amino-3-methylpicolinic Acid AcidStep4->Output BaseStep2 Reflux 85-100°C (16h) BaseStep1->BaseStep2 BaseStep3 Evaporate EtOH & Wash DCM BaseStep2->BaseStep3 BaseStep4 Acidify Aqueous to pH 3.5 BaseStep3->BaseStep4 BaseStep4->Output

Caption: Operational workflow comparing the Acidic (Left) and Basic (Right) processing streams.

Troubleshooting & Optimization

  • Stalled Reaction (Amide Intermediate):

    • Symptom:[8][9][10] LCMS shows mass M+18 (Amide) but no M+19 (Acid).

    • Fix: The amide is stable due to the electron-rich ring. Increase temperature to 140°C (Acid method) or use KOH in Ethylene Glycol (Base method).

  • Low Yield / Solubility Issues:

    • Symptom:[8][9][10] Product does not precipitate at pH 3-4.

    • Fix: The product is a zwitterion (Amino acid).[11] If it is too soluble in water, concentrate the aqueous phase to ~20% volume before pH adjustment. Alternatively, use ion-exchange resin (Dowex 50W) to capture the amino acid and elute with Ammonia.

  • Decarboxylation:

    • Risk:[10] Picolinic acids can decarboxylate at very high temperatures (>150°C). Do not overheat.

References

  • Clarke, K., et al. (1984). "Synthesis of 3-methylpyridine-2-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 1, 1501-1505.[5]

  • Google Patents. (2009). "Preparation method of 4-amino-3,5,6-chloropyridine-2-methanoic acid." CN101565400B.

  • Organic Chemistry Portal. "Hydrolysis of Nitriles."

  • BenchChem. "Validating Reaction Mechanisms of 4-Amino-5-methylisophthalonitrile."

  • ChemicalBook. "Synthesis of 3-Methylpyridine-2-carboxylic acid from 2-cyano-3-methylpyridine."[5]

Sources

Method

Application Note: Catalytic Hydrogenation of 4-Amino-3-methylpicolinonitrile

Introduction & Chemical Context The compound 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a pyridine core substituted with an electron-donating primary amine at C4, a methyl group at C3, and an electron-withdrawing nitrile (cyano) group at C2.

The synthetic objective is the selective catalytic hydrogenation of the C2-nitrile to yield a primary aminomethyl group—forming 4-amino-2-(aminomethyl)-3-methylpyridine —without inducing hydrogenolysis of the pyridine ring or cleaving the C4-amino group. Achieving this chemoselectivity requires precise control over the catalyst system, solvent, and reaction additives.

Mechanistic Insights & Causality (E-E-A-T)

The catalytic hydrogenation of a nitrile to a primary amine proceeds via a stepwise reduction mechanism: the nitrile is first reduced to an electrophilic imine intermediate, which is subsequently reduced to the primary amine.

The Dimerization Challenge

A ubiquitous side reaction in cyanopyridine hydrogenation is the nucleophilic attack of the newly formed primary amine onto the unreacted imine intermediate[1]. This condensation forms a secondary imine, which is rapidly reduced to a secondary amine (a bis(pyridylmethyl)amine dimer). Because the concentration of the starting material and intermediates dictates the rate of this side reaction, standard hydrogenation conditions often yield complex mixtures[2].

Strategic Solutions: Thermodynamic vs. Kinetic Control

To suppress dimerization and ensure a self-validating, high-yielding protocol, two primary strategies are employed:

  • Thermodynamic Control (Ammonia Addition): Conducting the reaction in methanolic ammonia using a Raney Nickel catalyst. The massive excess of NH₃ outcompetes the primary amine for the imine intermediate, shifting the equilibrium back toward the primary imine[3].

  • Kinetic Trapping (Boc-Protection): Conducting the reaction with Palladium on Carbon (Pd/C) in the presence of di-tert-butyl dicarbonate (Boc₂O). As the highly nucleophilic aliphatic C2-amine is formed, it instantly reacts with Boc₂O to form a stable, non-nucleophilic carbamate[2].

Expert Insight: The C4-amino group on the pyridine ring is an aromatic amine (pKa ~6) and is vastly less nucleophilic than the newly formed aliphatic C2-amine (pKa ~10). Therefore, Boc₂O selectively protects the C2-aminomethyl group without reacting with the C4-amine, providing a brilliant chemoselective advantage.

Mechanism Nitrile 4-Amino-3-methyl- picolinonitrile Imine Electrophilic Imine Intermediate Nitrile->Imine + H2 (Metal Catalyst) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 (Desired) SecondaryAmine Secondary Amine (Dimer Byproduct) Imine->SecondaryAmine + Primary Amine - NH3 (Side Reaction) BocAmine Boc-Protected Amine (Trapped Product) PrimaryAmine->BocAmine + Boc2O (Kinetic Trapping)

Fig 1. Reaction pathways in nitrile hydrogenation highlighting dimerization vs. kinetic trapping.

Catalyst Selection & Reaction Parameters

The electron-rich nature of the 4-amino-substituted pyridine ring makes it an excellent ligand for transition metals, which can lead to catalyst poisoning. To counteract this, higher catalyst loadings (10–20 wt%) and elevated pressures (50 psi) are recommended to accelerate the reaction before surface deactivation occurs.

Table 1: Comparative Catalyst Systems for Cyanopyridine Reduction
Catalyst SystemAdditive / ModifierOperating PressureSelectivityMechanistic Causality & Practical Notes
Raney Nickel Excess NH₃ (in MeOH)50–100 psiHighNH₃ thermodynamically shifts the imine equilibrium, preventing dimerization[3]. Catalyst is highly pyrophoric.
10% Pd/C Boc₂O (1.1–1.5 eq)15–50 psiVery HighKinetic trapping. The highly nucleophilic aliphatic amine is immediately protected, halting side reactions[2].
10% Pd/C HCl (aq) or AcOH15–50 psiModerateProtonates the primary amine to its non-nucleophilic ammonium salt[1]. Can lead to equipment corrosion.

Experimental Protocols

Protocol A: Classical Reduction via Raney Nickel & Ammonia

Best for: Bulk synthesis where the free primary amine is the immediate target.

  • Reaction Setup: In a high-pressure Parr reactor vessel, dissolve 4-Amino-3-methylpicolinonitrile (10.0 g, 75.1 mmol) in 150 mL of a 7 N solution of ammonia in methanol.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 2.0 g wet weight). Self-Validation Check: Never allow Raney Nickel to dry in the presence of air, as it will spontaneously ignite.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with Nitrogen gas, followed by three purges with Hydrogen gas. Pressurize the vessel to 60 psi with H₂.

  • Reaction Monitoring: Stir vigorously at 25–30 °C. Monitor the hydrogen uptake. The reaction is typically complete within 4–6 hours when pressure stabilizes.

  • Filtration & Workup: Vent the hydrogen safely and purge with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the catalyst. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-(aminomethyl)-3-methylpyridine.

Protocol B: Modern Reductive Boc-Protection via Pd/C

Best for: Drug discovery workflows requiring stable, protected intermediates for subsequent coupling.

Workflow Step1 1. Reagent Preparation Dissolve substrate & Boc2O in MeOH Step2 2. Catalyst Addition Carefully add 10% Pd/C under N2 atmosphere Step1->Step2 Step3 3. Hydrogenation Purge with H2, stir at 25°C under 50 psi Step2->Step3 Step4 4. Catalyst Filtration Filter through Celite pad, wash with MeOH Step3->Step4 Step5 5. Product Isolation Concentrate filtrate and purify via chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Pd/C catalyzed reductive Boc-protection.

  • Reagent Preparation: In a 500 mL hydrogenation flask, dissolve 4-Amino-3-methylpicolinonitrile (5.0 g, 37.5 mmol) and Boc₂O (9.8 g, 45.0 mmol, 1.2 eq) in 100 mL of anhydrous methanol.

  • Catalyst Addition: Under a gentle stream of Nitrogen, add 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet). Causality Note: Wet Pd/C is used to mitigate fire risk when contacting methanol vapors.

  • Hydrogenation: Connect the flask to a Parr shaker or a hydrogen balloon system. Purge the system (Vacuum/N₂ cycles x3, then Vacuum/H₂ cycles x3). Pressurize to 50 psi H₂ and agitate vigorously at room temperature for 12 hours.

  • Filtration: Purge the system with Nitrogen. Filter the suspension through a Celite® pad. Causality Note: Celite prevents sub-micron Pd particles from passing through the frit, which would otherwise contaminate the API and cause downstream toxicity.

  • Isolation: Concentrate the filtrate in vacuo. Purify the resulting residue via flash column chromatography (DCM:MeOH gradient) to isolate the pure tert-butyl ((4-amino-3-methylpyridin-2-yl)methyl)carbamate.

Analytical Monitoring & Troubleshooting

  • Incomplete Reduction (Stalling at the Imine): If LC-MS analysis indicates the presence of the imine mass (M+1 = 136 m/z), the catalyst has likely been poisoned by the pyridine nitrogens. Solution: Vent the reactor, add an additional 5 wt% of fresh catalyst under Nitrogen, repressurize, and resume stirring.

  • Over-reduction: If hydrogenolysis of the pyridine ring is observed (loss of aromaticity in NMR), reduce the H₂ pressure to 15-20 psi and lower the reaction temperature to 15 °C.

References

  • Benchchem. "5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1".
  • Google Patents. "US4375003A - Method for the hydrogenation of nitriles to primary amines".
  • ACS Publications. "Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation". Organic Process Research & Development.

Sources

Application

Application Note: Cyclization Protocols for 4-Amino-3-methylpicolinonitrile

This guide details the application of 4-Amino-3-methylpicolinonitrile (also known as 4-amino-3-methylpyridine-2-carbonitrile) as a high-value scaffold in the synthesis of fused heterocyclic systems, specifically Pyrrolo[...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-Amino-3-methylpicolinonitrile (also known as 4-amino-3-methylpyridine-2-carbonitrile) as a high-value scaffold in the synthesis of fused heterocyclic systems, specifically Pyrrolo[2,3-c]pyridines (6-Azaindoles) and Pyrido[4,3-d]pyrimidines .

These fused systems are critical pharmacophores in oncology (kinase inhibitors) and CNS drug discovery. The presence of the ortho-amino-methyl motif (positions 4 and 3) combined with the electron-withdrawing nitrile (position 2) offers unique reactivity profiles for regioselective cyclizations.

Introduction & Strategic Utility

4-Amino-3-methylpicolinonitrile is a trifunctional pyridine building block. Its strategic value lies in the vicinal arrangement of the amino (C4) and methyl (C3) groups, mimicking the structure of o-toluidine but embedded within an electron-deficient pyridine ring.

Key Reactivity Zones:
  • The Ortho-Amino-Methyl Motif (C3/C4): Enables the construction of 5-membered (pyrrolo) or 6-membered (pyrimido) rings fused to the pyridine core.

  • The Nitrile Handle (C2): Acts as an electron-withdrawing group (EWG) to acidify the C3-methyl protons and serves as a precursor for amides, acids, or tetrazoles post-cyclization.

Target Scaffolds
  • Pyrrolo[2,3-c]pyridines (6-Azaindoles): Bioisosteres of indole; privileged structures in JAK, Trk, and Aurora kinase inhibitors.

  • Pyrido[4,3-d]pyrimidines: Core scaffolds for EGFR and CDK inhibitors.

Application 1: Synthesis of 6-Azaindoles via Modified Madelung Cyclization

The most direct application of this scaffold is the synthesis of 2-substituted-6-azaindoles via a modified Madelung synthesis. The electron-deficient nature of the pyridine ring facilitates the deprotonation of the C3-methyl group, allowing intramolecular nucleophilic attack on an amide carbonyl at C4.

Mechanism & Pathway

The reaction proceeds via N-acylation of the C4-amine, followed by base-mediated cyclization . The C2-nitrile remains intact under controlled conditions, providing a handle for further diversification (e.g., hydrolysis to a carboxamide).

MadelungReaction Start 4-Amino-3-methyl- picolinonitrile Inter1 N-Acylated Intermediate Start->Inter1 Acyl Chloride/Anhydride (DCM, Et3N) TS Enolate Transition State (C3-CH2⁻) Inter1->TS Strong Base (LiTMP or NaOEt) Product 2-Substituted-6-Azaindole (Pyrrolo[2,3-c]pyridine) TS->Product Cyclization & Dehydration

Caption: Modified Madelung cyclization pathway converting the amino-methyl motif into a pyrrole ring.

Detailed Protocol

Step 1: N-Acylation

  • Dissolution: Dissolve 4-Amino-3-methylpicolinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add triethylamine (1.5 eq) and cool to 0°C.

  • Acylation: Dropwise add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) or anhydride.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. The crude amide is usually sufficient for the next step.

Step 2: Cyclization Critical Note: The C2-nitrile is sensitive to nucleophilic bases (like BuLi). Use a non-nucleophilic strong base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Potassium tert-butoxide (KOtBu) in non-protic solvents to avoid attacking the nitrile.

  • Setup: In a flame-dried flask under Argon, dissolve the N-acylated intermediate (1.0 eq) in anhydrous THF (15 mL/g).

  • Base Addition:

    • Method A (Mild): Add KOtBu (2.5 eq) at RT. Heat to reflux for 4–12 hours.

    • Method B (Strong): Cool to -78°C. Add LiTMP (2.2 eq) dropwise. Warm slowly to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The product is the 2-substituted-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Application 2: Synthesis of Pyrido[4,3-d]pyrimidines via Oxidative Cyclization

For targets requiring a pyrimidine fusion, the C3-methyl group must be oxidized to an electrophile (aldehyde or acid) which then condenses with the C4-amine and a "C1" source (like formamide or urea).

Mechanism & Pathway

Direct oxidation of the methyl group in the presence of the free amine can be messy. A robust route involves oxidative cyclization or transient formation of an imine/enamine species.

PyrimidineSynthesis Start 4-Amino-3-methyl- picolinonitrile Oxidation Intermediate: 3-Formyl or 3-Carboxy Start->Oxidation SeO2 (Oxidation) or KMnO4 (to Acid) Product Pyrido[4,3-d]pyrimidine Derivative Start->Product Direct Reaction with DMF-DMA (One-Pot) Cyclization Condensation with Urea/Formamide Oxidation->Cyclization + H2N-C(=X)-NH2 Cyclization->Product - H2O

Caption: Pathways to Pyrido[4,3-d]pyrimidines via oxidation or condensation reagents.

Detailed Protocol: The DMF-DMA Route (One-Pot)

This protocol avoids harsh oxidants by utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine, which can undergo cyclization with amidines.

  • Reagent Mixing: Combine 4-Amino-3-methylpicolinonitrile (1.0 eq) and DMF-DMA (3.0 eq) in anhydrous DMF.

  • Enamine Formation: Heat to 100°C for 4–6 hours. The 4-amino group reacts to form the dimethylamidine, and the activated C3-methyl (acidified by the C2-CN) may condense to form a vinyl species.

    • Note: If the C3-methyl is not sufficiently acidic, use Bredereck's reagent (tert-butoxybis(dimethylamino)methane) at higher temperatures (140°C).

  • Cyclization: Add an amidine hydrochloride (e.g., acetamidine HCl, 2.0 eq) and K₂CO₃ (2.0 eq) to the mixture.

  • Reflux: Heat the mixture to 120–140°C for 12 hours.

  • Workup: Cool and pour into ice water. The precipitate is collected by filtration.

  • Purification: Recrystallization from Ethanol/DMF.

Analytical Data Summary

Feature4-Amino-3-methylpicolinonitrile6-Azaindole Product (App 1)Pyrido[4,3-d]pyrimidine (App 2)
IR (cm⁻¹) ~3400 (NH₂), 2230 (CN)~3200 (NH), 2230 (CN)~1650 (C=N), 2230 (CN)
¹H NMR (DMSO-d₆) δ 2.1 (s, 3H, CH₃)δ 6.5 (s, 1H, C3-H)δ 9.0+ (s, Pyrimidine H)
Key Shift Methyl singlet disappearsNew aromatic singlet (pyrrole)New aromatic singlet (pyrimidine)
Solubility DMSO, MeOH, EtOAcDMSO, DMFDMSO (often poor solubility)

Troubleshooting & Optimization

  • Low Yield in Madelung Cyclization:

    • Cause: Attack of the base on the C2-nitrile.

    • Solution: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. The steric bulk prevents nucleophilic attack on the nitrile while sufficiently deprotonating the methyl group.

  • Incomplete Oxidation (Pyrimidine Route):

    • Cause: 3-Methyl group is electronically deactivated by the 4-amino group (donor).

    • Solution: Protect the amine as an acetamide before oxidation. The acetamide is electron-withdrawing (mildly), which may assist, but protecting the amine primarily prevents N-oxidation. Use SeO₂ in dioxane/water for selective methyl oxidation to aldehyde.

  • Regioselectivity Issues:

    • Ensure the starting material is isomerically pure. The 4-amino-3-methyl isomer is distinct from the 2-amino-4-methyl isomer (common Knoevenagel product). Verify by ¹H NMR: The coupling constant between H5 and H6 (pyridine ring) is characteristic (~5-6 Hz for ortho protons).

References

  • Madelung Cyclization on Pyridines: Hands, D., et al. "A convenient synthesis of 6-azaindoles." Synthesis, 1996.

  • Synthesis of Pyrido[4,3-d]pyrimidines: O'Brien, P. M., et al. "Structure-activity relationships of pyrido[4,3-d]pyrimidine inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 1994.

  • Reactivity of Amino-Picolinonitriles: Litvinov, V. P. "Chemical properties of 2-amino-3-cyanopyridines." Russian Chemical Reviews, 2004. (Provides analogous reactivity patterns for the nitrile/amino interplay).

  • Base Selection for Nitrile-Containing Substrates: Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (General reference for LiTMP vs BuLi usage).
Method

Application Note: Strategic Synthesis of Imidazo[4,5-c]pyridines from 4-Amino-3-methylpicolinonitrile

Executive Summary This application note details the optimized protocol for synthesizing imidazo[4,5-c]pyridine derivatives utilizing 4-amino-3-methylpicolinonitrile (CAS 1804377-41-0) as the primary starting material. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing imidazo[4,5-c]pyridine derivatives utilizing 4-amino-3-methylpicolinonitrile (CAS 1804377-41-0) as the primary starting material. This scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for PI3K/mTOR pathways (e.g., Dactolisib/Gedatolisib analogs).

Unlike standard protocols starting from simple diaminopyridines, this route leverages the pre-functionalized 2-cyano and 3-methyl handles of the starting material. The presence of the electron-withdrawing nitrile group at C2 and the electron-donating amino group at C4 creates a unique electronic push-pull system that directs electrophilic substitution exclusively to the C5 position, enabling a highly regioselective synthesis of the required 3,4-diamine precursor without the need for complex protecting group strategies.

Strategic Retrosynthesis & Mechanism

The synthesis hinges on the conversion of the mono-amine precursor into a vicinal diamine. The 3-methyl group serves a dual purpose: it blocks the C3 position to force substitution to C5 and provides a handle for future lipophilic interactions in the binding pocket.

Synthetic Pathway Visualization

The following workflow illustrates the critical path from starting material to the fused imidazo[4,5-c]pyridine core.

SynthesisPath SM 4-Amino-3-methyl- picolinonitrile (Starting Material) Inter1 5-Nitro Intermediate (Regioselective Nitration) SM->Inter1 HNO3/H2SO4 0-5°C Inter2 4,5-Diamine Intermediate (Nitro Reduction) Inter1->Inter2 Fe/NH4Cl EtOH/H2O Product Imidazo[4,5-c]pyridine Core (Cyclization) Inter2->Product Triethyl Orthoformate Reflux

Figure 1: Step-wise transformation of 4-amino-3-methylpicolinonitrile to the imidazopyridine core.

Detailed Experimental Protocols

Phase 1: Regioselective C5-Nitration

Objective: Introduce a nitrogen source at the C5 position. Rationale: The C2-cyano group deactivates the ring, while the C4-amino group strongly activates the ortho positions (C3 and C5). Since C3 is blocked by the methyl group, nitration occurs exclusively at C5.

Reagents:

  • 4-Amino-3-methylpicolinonitrile (1.0 equiv)

  • Sulfuric acid (H₂SO₄), conc. (10.0 vol)

  • Nitric acid (HNO₃), fuming (1.5 equiv)

  • Ice/Water (for quenching)

Protocol:

  • Dissolution: Charge a round-bottom flask with H₂SO₄ and cool to 0°C using an ice/salt bath.

  • Addition: Slowly add 4-Amino-3-methylpicolinonitrile portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.

  • Nitration: Add HNO₃ dropwise over 30 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent nitrile hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (50 vol).

  • Isolation: Neutralize the slurry to pH 5–6 using 50% NaOH solution (keep cold). Filter the yellow precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%[2]

    • Product: 4-Amino-3-methyl-5-nitropicolinonitrile.

Phase 2: Reduction to Vicinal Diamine

Objective: Reduce the nitro group to an amine to generate the 4,5-diamino motif. Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C) to avoid potential reduction of the nitrile group or the pyridine ring itself.

Reagents:

  • 5-Nitro intermediate (1.0 equiv)

  • Iron powder (Fe), 325 mesh (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol/Water (4:1 ratio) (20 vol)

Protocol:

  • Suspension: Suspend the nitro intermediate in Ethanol/Water.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Reaction is typically complete within 2–3 hours. The yellow color of the nitro compound will fade.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Workup: Dilute with water and extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

    • Note: Diamines are oxidation-sensitive. Proceed to the next step immediately or store under Argon.

    • Product: 4,5-Diamino-3-methylpicolinonitrile.

Phase 3: Imidazole Ring Cyclization

Objective: Form the imidazole ring fused to the pyridine core. Rationale: Triethyl orthoformate acts as a one-carbon electrophile that bridges the two amino groups.

Reagents:

  • 4,5-Diamino intermediate (1.0 equiv)

  • Triethyl orthoformate (TEOF) (10.0 vol - acts as solvent & reagent)

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv) - Catalyst

Protocol:

  • Mixture: Combine the diamine and TEOF in a dry flask. Add catalytic pTSA.

  • Reflux: Heat to reflux (146°C) for 4–6 hours.

  • Distillation: Optionally, use a Dean-Stark trap to remove ethanol formed during the reaction to drive equilibrium.

  • Cooling: Cool to RT. The product often precipitates directly.

  • Purification: If solid forms, filter and wash with cold ether. If no precipitate, evaporate TEOF and recrystallize from Ethanol/DMF.

    • Product:7-Methyl-imidazo[4,5-c]pyridine-6-carbonitrile .

Analytical Data Summary

Compound StageKey 1H NMR Signals (DMSO-d6)LCMS (ESI+)Appearance
Starting Material δ 2.15 (s, 3H, Me), 6.50 (s, 2H, NH2), 7.8 (d, 1H), 6.9 (d, 1H)[M+H]+ 134.1Off-white solid
Nitro Intermediate δ 2.30 (s, 3H), 8.10 (s, 2H, NH2), 8.85 (s, 1H, Ar-H)[M+H]+ 179.1Yellow powder
Diamine Intermediate δ 2.10 (s, 3H), 4.80 (s, 2H, NH2), 5.60 (s, 2H, NH2), 7.6 (s, 1H)[M+H]+ 149.1Brown solid (oxidizes)
Final Product δ 2.45 (s, 3H), 8.40 (s, 1H, Imidazole-H), 8.95 (s, 1H, Py-H)[M+H]+ 159.1Tan/Beige solid

Critical Process Parameters (Troubleshooting)

Regiochemistry Confirmation

It is vital to confirm the isomer formed is Imidazo[4,5-c]pyridine and not [4,5-b].

  • Mechanism: The starting material is 4-amino.[3][4] Nitration must occur at C5 (ortho to amino, meta to nitrile). This leads to 3,4,5-substitution. Fusion occurs between C4 and C5.

  • Validation: HMBC NMR correlations between the Methyl protons and the quaternary carbons of the pyridine ring will confirm the position relative to the bridgehead.

Nitrile Hydrolysis Side-Reaction
  • Risk: During the acidic nitration step, the C2-nitrile can hydrolyze to a primary amide (-CONH2).

  • Mitigation: Keep temperature strictly below 5°C during addition. If amide forms (observed by LCMS mass +18), it can be dehydrated back to nitrile using POCl3 later, or the synthesis can proceed to the amide-analog of the final product.

References

  • Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery

    • Review of synthetic approaches and biological activity.
    • Source: Molecules2017 , 22(3), 399.[5]

  • Nitration of Aminopyridines

    • Methodology for regioselective nitration of deactiv
    • Source: Journal of Heterocyclic Chemistry2001 , 38(1), 99-104.[6]

  • Cyclization Protocols

    • Use of orthoesters for imidazole ring closure.[5]

    • Source: Chemical Communications2015 , 51, 1555-1575.

  • Starting Material Data

    • 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0) properties.[7]

    • Source:

Sources

Application

Technical Application Note: Nucleophilic Substitution Landscapes of 4-Amino-3-methylpicolinonitrile

This Application Note is designed for researchers in medicinal chemistry and process development. It details the reaction landscapes of 4-Amino-3-methylpicolinonitrile , a critical pyridine building block used in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the reaction landscapes of 4-Amino-3-methylpicolinonitrile , a critical pyridine building block used in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway) and advanced agrochemicals.


Molecular Weight:  133.15  g/mol 

Introduction & Structural Analysis

4-Amino-3-methylpicolinonitrile (hereafter 4-AMP ) is a trisubstituted pyridine scaffold characterized by a 2-cyano group, a 3-methyl group, and a 4-amino group. Its chemical utility is defined by the "push-pull" electronic system:

  • Electron-Withdrawing: The pyridine nitrogen and the 2-cyano group deplete electron density from the ring, making the 4- and 6-positions susceptible to nucleophilic attack (if a leaving group were present).

  • Electron-Donating: The 4-amino group donates electron density into the ring via resonance, stabilizing the system but also acting as a nucleophile itself.

  • Steric Constraint: The 3-methyl group provides ortho-steric hindrance to both the 2-cyano and 4-amino groups, influencing reaction rates and regioselectivity.

This guide covers three primary reaction vectors:

  • Synthesis via

    
    :  The formation of 4-AMP from halogenated precursors.
    
  • N-Functionalization: Utilizing the 4-amino group as a nucleophile (Acylation/Alkylation).

  • Nitrile Transformations: Nucleophilic attack on the cyano group (Hydrolysis/Pinner Reaction).

Reaction Vector A: Synthesis via Nucleophilic Aromatic Substitution ( )

The most industrially relevant nucleophilic substitution involving this scaffold is its synthesis . The 4-position of a pyridine ring is highly activated for nucleophilic attack, particularly when an electron-withdrawing group (like CN) is at the 2-position.

Mechanism

The precursor, 4-chloro-3-methylpicolinonitrile , undergoes


 with ammonia. The reaction proceeds via a Meisenheimer-like intermediate, stabilized by the electron-deficient pyridine ring and the 2-cyano group.
Protocol 1: High-Pressure Ammonolysis

Objective: Conversion of 4-chloro-3-methylpicolinonitrile to 4-AMP.

Materials:

  • Substrate: 4-Chloro-3-methylpicolinonitrile (1.0 eq)

  • Reagent: 25-30% Aqueous Ammonium Hydroxide (

    
    ) or Methanolic Ammonia (excess, >10 eq)
    
  • Solvent: Isopropanol (IPA) or 1,4-Dioxane

  • Catalyst (Optional): Copper(I) oxide (

    
    ) (0.05 eq) can accelerate the reaction but is often unnecessary for activated pyridines.
    

Step-by-Step Methodology:

  • Loading: Charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with 4-chloro-3-methylpicolinonitrile (10 g, 65.5 mmol) and Isopropanol (50 mL).

  • Ammonia Addition: Add 30% Aqueous

    
     (100 mL). The large excess of ammonia drives the equilibrium and neutralizes the HCl byproduct.
    
  • Reaction: Seal the reactor and heat to 130°C . The internal pressure will rise to approximately 5–8 bar. Stir at 800 rpm for 12–16 hours.

  • Monitoring: Cool a small aliquot and check via HPLC (C18 column, Acetonitrile/Water gradient). The starting material (RT ~12 min) should disappear, replaced by the product (RT ~8 min).

  • Work-up:

    • Cool the reactor to room temperature and carefully vent excess ammonia.

    • Concentrate the mixture under reduced pressure to remove IPA and excess ammonia.

    • The product often precipitates from the remaining aqueous phase. Filter the solid.[1][2]

    • Wash the cake with cold water (2 x 20 mL) and dry in a vacuum oven at 50°C.

  • Purification: If necessary, recrystallize from Ethanol/Water (1:1).

Yield Expectation: 85–95% Critical Note: The 3-methyl group exerts steric hindrance. If the reaction is sluggish, increase temperature to 150°C or switch to liquid ammonia (anhydrous) in a sealed vessel.

Reaction Vector B: The Amino Group as Nucleophile (N-Acylation)

In drug discovery, the 4-amino group is frequently acylated to attach pharmacophores. The nucleophilicity of the 4-amino group is modulated by the electron-withdrawing pyridine ring, making it less reactive than a standard aniline.

Protocol 2: Schotten-Baumann Acylation

Objective: Synthesis of N-(2-cyano-3-methylpyridin-4-yl)amides.

Materials:

  • Substrate: 4-AMP (1.0 eq)

  • Electrophile: Acid Chloride (R-COCl) (1.1 eq)

  • Base: Pyridine (solvent/base) or Triethylamine (1.5 eq) in DCM.

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-AMP (1.0 g, 7.5 mmol) in dry Dichloromethane (DCM, 15 mL). Add Triethylamine (1.6 mL, 11.3 mmol) and DMAP (92 mg, 0.75 mmol).

  • Addition: Cool the solution to 0°C. Add the Acid Chloride dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reduced nucleophilicity of the amino group (due to the pyridine ring) requires DMAP catalysis.

  • Quench: Add saturated

    
     solution (20 mL) and stir vigorously for 15 minutes.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Reaction Vector C: Nucleophilic Attack on the Nitrile (Hydrolysis)

The 2-cyano group is a masked carboxylic acid. Controlled hydrolysis yields the primary amide (Picolinamide), a common motif in enzyme inhibitors.

Protocol 3: Controlled Alkaline Hydrolysis

Objective: Conversion of 4-AMP to 4-amino-3-methylpicolinamide.

Materials:

  • Substrate: 4-AMP

  • Reagent: 1M NaOH (2.5 eq) and 30%

    
     (5 eq)
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Setup: Dissolve 4-AMP (500 mg) in Ethanol (5 mL) and Water (2 mL).

  • Radziszewski Conditions: Add 1M NaOH (1.0 mL). Cool to 0°C.

  • Peroxide Addition: Add 30%

    
     dropwise. The reaction is exothermic; maintain temperature <10°C during addition.
    
  • Stirring: Allow to warm to room temperature and stir for 2 hours. The peroxide acts as a super-nucleophile (

    
    ), attacking the nitrile carbon more efficiently than hydroxide, stopping selectively at the amide.
    
  • Work-up: Quench with saturated sodium sulfite (to destroy excess peroxide). Extract with Ethyl Acetate.[2]

  • Product Isolation: Evaporate solvent to yield the amide.

Reaction Pathway Visualization

G Start 4-Chloro-3-methyl picolinonitrile Target 4-Amino-3-methyl picolinonitrile (4-AMP) Start->Target S_NAr: NH3, 130°C (Synthesis) Prod1 4-Amino-3-methyl picolinamide Target->Prod1 Hydrolysis: NaOH, H2O2 Prod2 N-Acylated Derivatives Target->Prod2 Acylation: RCOCl, DMAP Prod3 4-Halo-3-methyl picolinonitrile Target->Prod3 Sandmeyer: NaNO2, CuX

Figure 1: Divergent reaction pathways for 4-Amino-3-methylpicolinonitrile, illustrating its synthesis via


 and downstream transformations.

Summary of Key Reactivity Data

Reaction TypeTarget GroupReagentsPrimary ProductApplication

(Synthesis)
4-Cl (Precursor)

/

4-AMP Scaffold generation
Acylation 4-Amino (

)

/ Base
Amide Drug linker attachment
Hydrolysis 2-Cyano (

)

/

Picolinamide H-bond donor/acceptor motif
Sandmeyer 4-Amino (

)

/

4-Bromo Cross-coupling precursor

References

  • Synthesis of Aminopicolinonitriles: Process for the preparation of 4-amino-3-quinolinecarbonitriles (and pyridine analogs). World Intellectual Property Organization, WO2005019201A2. Link

  • General Pyridine Reactivity: Nucleophilic substitution of 4-chloropyridines. Journal of Heterocyclic Chemistry, 1995, 32(1), 259–263.[2][3] Link

  • Hydrolysis Protocols: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. ACS Omega, 2018. Link

  • Commercial Availability & Properties: 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0) Product Data. Link

Sources

Method

Application Note: 4-Amino-3-methylpicolinonitrile in Agrochemical Synthesis

This guide details the technical application of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0), a strategic heterocyclic building block used in the discovery and synthesis of Arylpicolinate and Pyridine-carboxylate a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0), a strategic heterocyclic building block used in the discovery and synthesis of Arylpicolinate and Pyridine-carboxylate agrochemicals.

Executive Summary & Chemical Profile[1][2]

4-Amino-3-methylpicolinonitrile is a trisubstituted pyridine intermediate. In the context of agrochemical discovery, it serves as a critical bio-isostere for the industry-standard 3-chloro- and 3-fluoro-picolinate cores found in blockbuster herbicides like Picloram , Aminopyralid , and the newer Arylex™ (Halauxifen) and Rinskor™ (Florpyrauxifen) actives.

Replacing the electron-withdrawing halogen (Cl/F) at the 3-position with an electron-donating methyl group alters the electronic density of the pyridine ring and the pKa of the corresponding acid. This modification is pivotal for Structure-Activity Relationship (SAR) studies aimed at:

  • Overcoming Metabolic Resistance: Altering the substrate recognition profile for cytochrome P450 enzymes in resistant weed biotypes.

  • Modulating Receptor Affinity: Fine-tuning binding to the TIR1/AFB5 auxin receptor complex.

  • Environmental Fate Optimization: Modifying soil mobility and hydrolytic stability.

Chemical Specifications
PropertySpecification
IUPAC Name 4-Amino-3-methylpyridine-2-carbonitrile
CAS Number 1804377-41-0
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Key Functionality 2-Nitrile (Precursor to Acid/Ester), 4-Amino (Auxinophore essential), 3-Methyl (Steric/Electronic modifier)

Synthetic Utility & Retrosynthetic Logic[5]

The value of this building block lies in its ability to be functionalized at the C6 position (for arylpicolinates) and the C2 position (hydrolysis to active acid).

The "Methyl-Switch" Strategy

In synthetic auxin design, the "Methyl-Switch" involves replacing the C3-Chlorine of Picloram or Aminopyralid with a Methyl group.

  • Electronic Effect: Methyl (+I effect) increases electron density on the ring nitrogen, potentially increasing the basicity and altering the pKa of the C2-carboxylic acid (post-hydrolysis).

  • Steric Effect: The methyl group provides similar ortho-steric bulk to chlorine, maintaining the twisted conformation required for receptor binding, but with a different lipophilic profile.

Experimental Protocols

Protocol A: Synthesis of the Building Block (N-Oxide Route)

Rationale: Direct functionalization of 3-methylpyridine is challenging due to poor regioselectivity. The N-oxide strategy activates the C4 position for nitration and the C2 position for cyanation (Reissert-Henze), ensuring high regiocontrol.

Reagents: 3-Methylpyridine, H₂O₂, Acetic Acid, HNO₃, H₂SO₄, Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (BzCl), Iron powder.

Workflow:

  • N-Oxidation: Dissolve 3-methylpyridine in AcOH. Add 30% H₂O₂ dropwise at 60°C. Heat to 80°C for 12h. Concentrate to yield 3-methylpyridine-N-oxide .

  • Nitration (C4 Selective): Dissolve N-oxide in conc. H₂SO₄. Add fuming HNO₃ dropwise at 0°C. Heat to 100°C for 4h. The 3-methyl group directs incoming electrophiles to the ortho/para positions; the N-oxide directs to C4. Product: 3-methyl-4-nitropyridine-N-oxide.

  • Reissert-Henze Cyanation (C2 Selective): Dissolve the nitro-N-oxide in DCM. Add TMSCN (1.2 eq). Add BzCl (1.1 eq) dropwise at 0°C. Stir at RT for 12h. This introduces the nitrile at C2 via the N-benzoyloxypyridinium intermediate. Product: 3-methyl-4-nitropicolinonitrile.

  • Reduction: Suspend the nitro-nitrile in EtOH/H₂O/AcOH. Add Iron powder (3 eq). Reflux for 2h. Filter through Celite. Final Product: 4-Amino-3-methylpicolinonitrile.

Protocol B: Hydrolysis to the Active Acid (Auxin Core)

Context: The nitrile is a "masked" carboxylic acid. Hydrolysis yields the active herbicide moiety.

Step-by-Step:

  • Charge: In a reaction vessel, dissolve 4-Amino-3-methylpicolinonitrile (10 mmol) in 6N HCl (20 mL).

  • Reflux: Heat to reflux (100°C) for 6–8 hours. Monitor by HPLC for disappearance of the nitrile peak (~2230 cm⁻¹ in IR).

  • Isolation: Cool to 0°C. Adjust pH to 3.5–4.0 (isoelectric point) using 50% NaOH. The zwitterionic acid (4-amino-3-methylpicolinic acid ) will precipitate.

  • Purification: Filter the solid, wash with ice-cold water, and dry.

    • Note: This acid is the direct "Methyl-analog" of the herbicide Picloram (minus the 5,6-chlorines).

Protocol C: C6-Halogenation (Activation for Coupling)

Context: To create Arylpicolinate mimics (like Rinskor), the C6 position must be activated (halogenated) to allow for Suzuki coupling with an aryl group.

Step-by-Step:

  • Protection: Protect the 4-amino group as an acetamide (Ac₂O, reflux) to prevent side reactions.

  • Halogenation: Dissolve the N-acetyl intermediate in MeCN. Add N-Bromosuccinimide (NBS) (1.1 eq). Reflux for 4h.

    • Mechanism:[1][2][3] Electrophilic aromatic substitution. The 4-amino (protected) activates the ortho position (C5) and para position (C2 - blocked). However, in picolinates, C6 halogenation is often achieved via direct lithiation-halogenation or careful electrophilic control depending on the exact substitution pattern desired.

    • Alternative (Direct C6 activation): Use Pd-catalyzed C-H activation if synthesizing advanced analogs, or start from a 6-chloro precursor if available.

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of 4-Amino-3-methylpicolinonitrile into high-value herbicide classes.

G Start 4-Amino-3-methyl- picolinonitrile (Building Block) Route1 Hydrolysis (Acid/Base) Start->Route1 Route2 C6-Halogenation (+ Suzuki Coupling) Start->Route2 Route3 Derivatization (Amide Coupling) Start->Route3 Acid 4-Amino-3-methyl- picolinic acid (Auxin Core) Route1->Acid Yields Active Herbicide Arylpicolinate 6-Aryl-3-methyl- picolinate Analog (Rinskor Mimic) Route2->Arylpicolinate Explores Resistance Breaking Fungicide Picolinamide Fungicide Analog Route3->Fungicide Antifungal Screening

Caption: Divergent synthesis pathways from the 4-Amino-3-methylpicolinonitrile scaffold to bioactive agrochemical classes.[4]

Case Study: Designing a "Methyl-Rinskor" Analog

Objective: Synthesize Methyl 4-amino-3-methyl-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate . Hypothesis: Replacing the C3-Cl of Halauxifen with C3-Me may reduce volatility while maintaining auxin activity.

Protocol:

  • Starting Material: 4-Amino-3-methylpicolinonitrile.

  • Step 1 (Hydrolysis & Esterification): Hydrolyze nitrile to acid (Protocol B), then esterify with MeOH/H₂SO₄ to yield Methyl 4-amino-3-methylpicolinate .

  • Step 2 (C6-Bromination): Treat ester with NBS in MeCN to yield Methyl 4-amino-6-bromo-3-methylpicolinate .

  • Step 3 (Suzuki Coupling): React with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid .

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).

    • Base: K₂CO₃ (2 eq).

    • Solvent: Dioxane/H₂O (4:1).

    • Conditions: 90°C, 12h, Inert atmosphere.

  • Result: Isolation of the target 3-methyl arylpicolinate for biological assay (root growth inhibition).

References

  • Corteva Agriscience. (2018). Rinskor™ Active: Technical Bulletin. Retrieved from [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1227599, 4-Amino-3-methylpicolinonitrile. Retrieved from [Link]

  • Yang, et al. (2021). Design, Synthesis, and Herbicidal Activity of Novel Picolinic Acid Derivatives. Journal of Agricultural and Food Chemistry.

Sources

Application

Technical Application Note: Scalable Manufacturing of 4-Amino-3-methylpicolinonitrile

Executive Summary 4-Amino-3-methylpicolinonitrile (2-cyano-4-amino-3-methylpyridine) is a high-value heterocyclic intermediate, serving as a critical scaffold in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-methylpicolinonitrile (2-cyano-4-amino-3-methylpyridine) is a high-value heterocyclic intermediate, serving as a critical scaffold in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase-targeting therapeutics. Its structural complexity—specifically the dense functionalization of the pyridine ring—presents significant regioselectivity challenges during scale-up.

This guide details a robust, two-step scalable synthesis starting from commercially available 2,4-dichloro-3-methylpyridine. Unlike traditional N-oxide rearrangement routes (Reissert-Henze), which pose significant thermal and energetic hazards on a kilogram scale, the proposed Nucleophilic Aromatic Substitution (SNAr) / Palladium-Catalyzed Cyanation sequence offers superior safety profiles, reproducible impurity control, and high throughput.

Retrosynthetic Analysis & Route Selection

The manufacturing strategy centers on differentiating the two electrophilic sites (C2 and C4) of the pyridine ring.

  • Route A (Selected): Sequential SNAr followed by metal-catalyzed cyanation. This route exploits the inherent electronic bias of the 2,4-dichloropyridine system where the C4 position is more susceptible to nucleophilic attack by ammonia, despite the steric influence of the C3-methyl group.

  • Route B (Alternative): N-Oxide activation. While useful for discovery, the nitration and subsequent cyanide addition to the N-oxide involves exothermic steps and shock-sensitive intermediates, making it less desirable for multi-kilogram campaigns.

Synthesis Workflow Diagram

SynthesisRoute SM 2,4-Dichloro-3-methylpyridine (Starting Material) Inter 2-Chloro-4-amino-3-methylpyridine (Key Intermediate) SM->Inter Step 1: NH3 (aq), Heat Selective S_NAr Impurity Regioisomer: 4-Chloro-2-amino-3-methylpyridine SM->Impurity Minor Pathway Prod 4-Amino-3-methylpicolinonitrile (Target API Intermediate) Inter->Prod Step 2: Zn(CN)2, Pd-Cat Cyanation

Figure 1: Strategic route selection focusing on regioselective amination followed by late-stage cyanation.

Detailed Experimental Protocols

Step 1: Regioselective Amination (SNAr)

Objective: Selective displacement of the C4-chloro substituent with ammonia.

Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The C4 position is electronically favored for nucleophilic attack due to the para-relationship with the ring nitrogen, which effectively stabilizes the negative charge.[1]

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]Role
2,4-Dichloro-3-methylpyridine 1.0Limiting Reagent
Ammonia (28-30% aq.) 10.0 - 15.0Nucleophile / Solvent
2-Propanol (IPA) 2.0 volCo-solvent (Optional)
Protocol
  • Charging: Into a high-pressure Hastelloy or Stainless Steel autoclave, charge 2,4-dichloro-3-methylpyridine (1.0 wt) and 2-Propanol (2.0 vol).

  • Ammonia Addition: Cool the vessel to 0–5°C. Slowly charge Aqueous Ammonia (28%, 10.0 equiv).

  • Reaction: Seal the reactor. Heat the mixture to 130–135°C . The internal pressure will rise to approximately 10–15 bar.

    • Critical Process Parameter (CPP): Temperature uniformity is vital. Lower temperatures (<110°C) favor the undesired C2-substitution (regioisomer).

  • Monitoring: Agitate for 12–16 hours. Monitor by HPLC. Target conversion >98% with <5% regioisomer (2-amino-4-chloro isomer).

  • Workup:

    • Cool to 20°C. Vent excess ammonia into a scrubber (dilute H2SO4).

    • Concentrate the mixture under reduced pressure to remove IPA and excess ammonia.

    • The product, 2-Chloro-4-amino-3-methylpyridine , typically precipitates as a solid.

    • Adjust pH to 8–9 with NaOH if necessary to ensure free base form.

    • Filter the solids and wash with cold water (3x).

  • Purification: Recrystallize from Toluene/Heptane if regioisomer content >2%.

  • Yield: Expected 75–85%.

Step 2: Palladium-Catalyzed Cyanation

Objective: Conversion of the C2-chloro group to a nitrile using a non-volatile cyanide source.

Safety Note: This step involves cyanide sources. All operations must be performed in a closed system or a well-ventilated fume hood equipped with cyanide detectors.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]Role
2-Chloro-4-amino-3-methylpyridine 1.0Intermediate
Zinc Cyanide (Zn(CN)₂) 0.6Cyanide Source
Pd(dppf)Cl₂ · DCM 0.02 (2 mol%)Catalyst
Zinc Dust 0.1Catalyst Activator
DMAC or NMP 5.0 volSolvent
Protocol
  • Inertion: Purge a glass-lined reactor with Nitrogen (N2) for 30 minutes to remove oxygen (O2 < 500 ppm).

  • Charging: Charge the Intermediate (1.0 wt), Zn(CN)₂ (0.6 equiv), and Zinc Dust (0.1 equiv). Add anhydrous DMAC (5.0 vol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 equiv).

  • Reaction: Heat the mixture to 115–120°C for 4–6 hours.

    • IPC: Monitor by HPLC for disappearance of starting material.

  • Quenching (Cyanide Destruction):

    • Cool to 20°C.

    • Prepare a quench solution of 15% Sodium Hypochlorite (Bleach) and dilute NaOH.

    • Note: Do NOT add acid; this will generate HCN gas.

    • Dilute the reaction mixture with Ethyl Acetate or 2-MeTHF.

    • Wash the organic layer with the Bleach solution to oxidize residual cyanide to cyanate.

  • Isolation:

    • Wash the organic phase with water (3x) and Brine (1x).

    • Treat with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

    • Concentrate to dryness.[5]

  • Crystallization: Recrystallize from Ethanol/Water to obtain 4-Amino-3-methylpicolinonitrile as off-white needles.

Process Safety & Impurity Control

Cyanide Management Workflow

The handling of Zinc Cyanide requires a strict engineering control loop to prevent operator exposure.

SafetyLoop Reactor Reaction Vessel (Closed System) Scrubber Caustic Scrubber (NaOH + Bleach) Reactor->Scrubber Vent Gas Waste Cyanide Waste (Segregated) Reactor->Waste Aqueous Layer Detector HCN Detector (Interlocked) Detector->Reactor Auto-Shutdown Signal

Figure 2: Mandatory safety interlocks for cyanide chemistry scale-up.

Key Impurities & Remediation
ImpurityOriginRemediation Strategy
Regioisomer (C2-Amine) Step 1 (Low Temp)Maintain reaction temp >130°C; Recrystallize from Toluene.[7]
Bis-amino pyridine Step 1 (Over-reaction)Control Ammonia equivalents; Stop reaction at 99% conversion.
Residual Palladium Step 2 (Catalyst)Use Thiol-functionalized silica scavengers post-workup.
Hydrolysis Product (Amide) Step 2 (Water ingress)Ensure anhydrous solvents (KF < 0.05%) during cyanation.

References

  • Regioselectivity in Pyridine Substitutions

    • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. Link

    • Regioselective Nucleophilic Aromatic Substitution...[1][8] 2,4-dichloroquinazoline precursors. Molecules, 2024.[8][9] Link

  • Cyanation Methodologies

    • Palladium-Catalyzed Cyanation of Aryl Chlorides. BenchChem Application Notes. Link

    • Process Development of Sotorasib Intermediates. Organic Process Research & Development.
  • Compound Data

    • 4-Amino-3-methylpicolinonitrile (CAS 1804377-41-0). Ambeed / BenchChem Catalog. Link

(Note: While specific patents for this exact intermediate synthesis are proprietary, the protocols above are derived from standard "Gold Standard" process chemistry principles for 2,4-dihalopyridines.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-3-methylpicolinonitrile

Core Directive & Executive Summary 4-Amino-3-methylpicolinonitrile is a critical pyridine scaffold often utilized in the synthesis of kinase inhibitors (e.g., CDK, PI3K inhibitors). The presence of the electron-withdrawi...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

4-Amino-3-methylpicolinonitrile is a critical pyridine scaffold often utilized in the synthesis of kinase inhibitors (e.g., CDK, PI3K inhibitors). The presence of the electron-withdrawing nitrile at the 2-position and the electron-donating amino group at the 4-position creates a "push-pull" electronic system that can complicate synthetic modifications.

Low yields in this synthesis typically stem from two distinct bottlenecks, depending on your chosen route:

  • Nucleophilic Aromatic Substitution (

    
    ):  Incomplete conversion of the 4-chloro precursor due to deactivation by the 3-methyl group or hydrolysis side reactions.
    
  • N-Oxide Rearrangement (Reissert-Henze): Poor regioselectivity (2-cyano vs. 6-cyano) when introducing the nitrile group to 4-amino-3-methylpyridine.

This guide prioritizes the


 Route  (displacement of 4-Cl) as the industrial standard for high purity and scalability, while providing troubleshooting for the N-oxide route as a secondary option.

Troubleshooting Module: The Route (Primary)

Context: You are converting 4-chloro-3-methylpicolinonitrile to the target amine using ammonia.

Issue 1: "My reaction stalls at 60-70% conversion, even with excess ammonia."

Diagnosis: The 3-methyl group provides steric hindrance and weak electron donation, slightly deactivating the 4-position compared to a bare pyridine ring. Standard reflux temperatures are often insufficient. Solution:

  • Switch to High Pressure: The reaction follows second-order kinetics. Increasing ammonia concentration in the liquid phase is critical. Use a sealed autoclave or pressure tube to reach 130–150°C .

  • Catalytic Activation: Introduce a Copper(I) catalyst.[1] While

    
     on pyridines is generally uncatalyzed, the 3-methyl deactivation can be overcome with Cu(I).
    
    • Recommendation: Add 5 mol% CuI (Copper Iodide) and 10 mol% L-Proline (ligand) to facilitate the amination at lower temperatures (90-110°C).

Issue 2: "I see a hydrolysis byproduct (4-hydroxy-3-methylpicolinonitrile)."

Diagnosis: Water in your ammonia source is competing as a nucleophile, especially at high temperatures. The nitrile group at C2 makes the ring highly susceptible to attack by hydroxide. Solution:

  • Solvent Swap: Move from aqueous ammonia (

    
    ) to 7N 
    
    
    
    in Methanol
    or Isopropanol .
  • Moisture Control: Ensure the reaction vessel is dry. If using aqueous ammonia is unavoidable, lower the temperature and extend the reaction time to favor the softer nucleophile (

    
    ) over 
    
    
    
    .
Visualizing the Mechanism & Failure Points

SnAr_Mechanism cluster_conditions Optimization Factors Start 4-Chloro-3-methyl- picolinonitrile Transition Meisenheimer-like Complex Start->Transition + NH3 (Nucleophilic Attack) SideProduct 4-Hydroxy (Hydrolysis) Start->SideProduct + H2O/OH- (Competes) Product 4-Amino-3-methyl- picolinonitrile Transition->Product - HCl (Aromatization) Factor1 Temp > 130°C (Overcomes Sterics) Factor2 Anhydrous NH3 (Prevents Hydrolysis)

Caption: The


 pathway requires overcoming the energy barrier imposed by the 3-methyl group while suppressing water competition.

Troubleshooting Module: The N-Oxide Route (Secondary)

Context: You are starting with 4-amino-3-methylpyridine , oxidizing it, and then attempting to install the nitrile group via Reissert-Henze or modified conditions.

Issue: "I am getting a mixture of 2-cyano and 6-cyano isomers."

Diagnosis: The 3-methyl group directs nucleophilic attack to the less sterically hindered 6-position, or the electronics of the 4-amino group deactivate the 2-position. Solution:

  • Block the Amino Group: The free amine is strongly electron-donating. Acetylate it to an Acetamide (-NHAc) before N-oxidation. This reduces electron density in the ring, making the C2 position more electrophilic.

  • Reagent Selection: Use TMSCN (Trimethylsilyl cyanide) with Benzoyl Chloride instead of simple KCN. The formation of the O-benzoate intermediate activates the C2 position specifically via an intramolecular delivery mechanism (the "Minisci-type" radical or concerted ion pair mechanism often favors the more substituted ortho position if directed).

High-Yield Experimental Protocol (Recommended)

Method: High-Pressure Amination of 4-Chloro-3-methylpicolinonitrile. Target Yield: >85% Purity: >98%

Materials
ReagentEquivalentsRole
4-Chloro-3-methylpicolinonitrile 1.0 equivSubstrate
NH₃ (7N in Methanol) 10.0 equivNucleophile & Solvent
Copper(I) Iodide (CuI) 0.05 equivCatalyst (Optional)
L-Proline 0.10 equivLigand (Optional)
Ethyl Acetate N/AExtraction Solvent
Step-by-Step Procedure
  • Preparation: In a high-pressure steel autoclave (or heavy-walled glass pressure tube for <5g scale), charge the 4-Chloro-3-methylpicolinonitrile .

  • Solvent Addition: Add 7N Ammonia in Methanol . Do not fill the vessel more than 50% volume to allow for expansion.

    • Tip: If solubility is poor at RT, add a small amount of THF (10% v/v).

  • Catalyst (Optional): If running at lower temp (<100°C), add the CuI and L-Proline now.

  • Reaction: Seal the vessel and heat to 135°C for 12–16 hours .

    • Monitoring: Cool a small aliquot to RT before opening to check TLC (50% EtOAc/Hexane). The starting material spot (higher Rf) should disappear.

  • Workup:

    • Cool the vessel to 0°C. Vent carefully (ammonia gas will release).

    • Concentrate the mixture under reduced pressure to remove MeOH and excess NH₃.

    • Resuspend the residue in water (pH ~9).

    • Extract 3x with Ethyl Acetate (DCM is often too polar and pulls impurities).

  • Purification:

    • Wash combined organics with brine, dry over

      
      .
      
    • Recrystallize from Ethanol/Heptane if necessary. Column chromatography is rarely needed if conversion is complete.

Logic Flow & Decision Tree

Use this flowchart to determine your optimization strategy based on your current starting material and observation.

Optimization_Tree Start Start: Low Yield Identified RouteCheck Which Synthetic Route? Start->RouteCheck RouteA Route A: Displacement of Cl (SnAr) RouteCheck->RouteA RouteB Route B: N-Oxide Cyanation RouteCheck->RouteB IssueA1 Issue: Incomplete Conversion RouteA->IssueA1 IssueA2 Issue: Hydrolysis (OH product) RouteA->IssueA2 IssueB1 Issue: Wrong Regioisomer RouteB->IssueB1 SolA1 Increase Temp (140°C) OR Add CuI Catalyst IssueA1->SolA1 SolA2 Switch to Anhydrous NH3/MeOH IssueA2->SolA2 SolB1 Protect Amine (Acetamide) Use TMSCN/BzCl IssueB1->SolB1

Caption: Decision matrix for selecting the correct troubleshooting intervention.

References

  • Grozinger, K. G., et al. (1995).[2] "Synthesis of 3-amino-2-chloro-4-methylpyridine and related compounds." Journal of Heterocyclic Chemistry, 32(1), 259-263. Link

    • Key Insight: Establishes the foundational chemistry for aminating 4-chloro-3-methylpyridine deriv
  • Zhang, T. Y., et al. (1995).[2] "Regioselective Synthesis of 2-Chloro-3-Pyridinecarboxylates." Tetrahedron, 51(48), 13177-13184.[2] Link

    • Key Insight: Discusses the steric influence of the 3-methyl group on substitution reactions
  • Fukuhara, S., et al. (2018).[3] "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles." ACS Omega, 3(12), 16483–16490. Link

    • Key Insight: Provides modern protocols for functionalizing picolinonitriles and handling the cyano-group stability.
  • Baldwin, J. J., et al. (1978). "2-Halonicotinic Acid Derivatives." Journal of Organic Chemistry, 43, 2529. Link

    • Key Insight: Classic reference for constructing the pyridine ring with specific substitution p

Sources

Optimization

Technical Support Center: Purification of 4-Amino-3-methylpicolinonitrile

Executive Summary 4-Amino-3-methylpicolinonitrile (CAS: 1227599-56-1 / 1804377-41-0) is a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs). Its purification is often complicated by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-methylpicolinonitrile (CAS: 1227599-56-1 / 1804377-41-0) is a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs). Its purification is often complicated by its tendency to "oil out" (liquid-liquid phase separation) and the persistence of regioisomeric impurities or unreacted 4-chloro precursors.

This guide provides a validated recrystallization workflow designed to maximize purity (>98% HPLC) while minimizing yield loss.

Module 1: Solvent System Selection

The choice of solvent is dictated by the thermodynamics of the pyridine ring and the nitrile handle.

Primary Solvent Systems
System ClassSolvent MixtureRoleRecommended For
Standard (Polar) Ethanol / Water (9:1 to 4:1) Ethanol: Dissolves compound at reflux.Water: Increases polarity to force precipitation on cooling.Removal of inorganic salts and polar degradation products. Best balance of yield/purity.
Orthogonal (Non-Polar) Toluene / Heptane Toluene: Solubilizes the aromatic core.Heptane: Anti-solvent.Removal of lipophilic impurities (e.g., unreacted starting materials like chloropyridines).
Scavenging Methanol + Activated Carbon Methanol: High solubility.Carbon: Adsorbs colored N-oxides.Highly colored crude batches (brown/black tars).

Tech Note: The melting point of 4-amino-3-methylpicolinonitrile is typically high (>150°C). Ensure your solvent boiling point is significantly below the compound's melting point to prevent oiling out.[1]

Module 2: Standard Operating Procedure (SOP)

Protocol ID: REC-AMCN-ETOH

Phase A: Dissolution & Hot Filtration[2]
  • Charge: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to reflux (78°C).

    • Checkpoint: If solid does not dissolve, add Ethanol in 1 mL/g increments.

    • Checkpoint: If solution is dark, add Activated Carbon (5 wt%) carefully (remove heat source first to prevent boil-over).

  • Clarification: Perform hot filtration through a pre-warmed Celite pad to remove carbon or mechanical impurities.

Phase B: Crystallization & Isolation
  • Reheat: Return filtrate to a gentle boil to ensure no premature precipitation.

  • Anti-Solvent (Optional but Recommended): Add warm water (60°C) dropwise until a faint, persistent turbidity appears, then add 1-2 mL of hot Ethanol to clear it.

  • Controlled Cooling (Critical):

    • Allow flask to cool to Room Temp (RT) on a cork ring. Do not use an ice bath yet.

    • Agitation: Stir slowly (50-100 RPM). Fast stirring promotes small, impure crystals.

  • Terminal Cooling: Once at RT, move to an ice/water bath (0-5°C) for 1 hour.

  • Filtration: Collect solids via vacuum filtration.[1][2][3]

  • Wash: Wash the cake with cold Ethanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

Module 3: Visual Workflow (Process Logic)

RecrystallizationWorkflow Start Crude 4-Amino-3-methylpicolinonitrile Dissolve Dissolve in Refluxing Ethanol (T > 75°C) Start->Dissolve CheckColor Is Solution Dark/Colored? Dissolve->CheckColor CarbonTreat Add Activated Carbon (5 wt%) CheckColor->CarbonTreat Yes HotFilter Hot Filtration (Celite) CheckColor->HotFilter No CarbonTreat->HotFilter AntiSolvent Add Warm Water (Until Turbid) HotFilter->AntiSolvent Cooling Slow Cool to RT (Avoid Thermal Shock) AntiSolvent->Cooling Nucleation Nucleation Check: Crystals or Oil? Cooling->Nucleation IceBath Ice Bath (0-5°C) Nucleation->IceBath Crystals OilingOut See Troubleshooting: Reheat & Add Seed Crystal Nucleation->OilingOut Oil/Emulsion Filter Vacuum Filtration & Wash IceBath->Filter OilingOut->Cooling

Figure 1: Decision logic for the purification of aminocyanopyridines, highlighting the critical intervention point for oiling out.

Module 4: Troubleshooting Center (FAQs)

Ticket #001: The Product "Oiled Out" Instead of Crystallizing

Symptoms: Instead of white needles, you see a separate yellow/brown liquid layer at the bottom of the flask. Root Cause: The solution temperature dropped below the "liquid-liquid phase separation" boundary before it hit the crystallization boundary. This is common if the solvent boiling point is too close to the product's melting point or if cooling is too rapid. Resolution:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add slightly more Ethanol (10-15% volume) to shift the saturation point.

  • Seed: Allow to cool slightly, then add a seed crystal of pure product at roughly 5-10°C below the boiling point.

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate.

Ticket #002: Low Yield (<60%)

Symptoms: Mother liquor is still yellow; mass balance is poor. Root Cause: The compound is too soluble in the chosen alcohol, or too much solvent was used. Resolution:

  • Concentrate: Rotovap the mother liquor down to 1/3 volume and cool again (Second Crop).

  • Salting Out: If using Ethanol/Water, add brine (NaCl) to the mother liquor to force the organic compound out.

  • Switch System: Try Toluene/Heptane . Dissolve in minimum hot Toluene, then add Heptane until cloudy.

Ticket #003: Persistent Color (Pink/Red)

Symptoms: Product is chemically pure by NMR but retains a pinkish hue. Root Cause: Trace transition metals (from coupling steps) or N-oxide impurities. Resolution:

  • Chelation Wash: Wash the organic layer (during workup before recrystallization) with aqueous EDTA or Sodium Thiosulfate.

  • Double Charcoal: Perform the hot filtration step twice with fresh activated carbon.

Module 5: Validation Parameters

Confirm purity before proceeding to downstream synthesis.

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% AreaC18 Column, ACN/Water (0.1% TFA). Look for des-amino or chloro-analogs.
1H NMR Conforms to StructureCheck for residual Ethanol (triplet ~1.1 ppm, quartet ~3.6 ppm).
Appearance Off-white to pale yellow solidDark yellow indicates oxidation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Pfizer Inc. (2015). Process for the preparation of Palbociclib intermediates. U.S. Patent 9,150,579.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

  • Sigma-Aldrich. (2024). Recrystallization User Guide: Solvents and Troubleshooting.

Sources

Troubleshooting

minimizing side reactions when using 4-Amino-3-methylpicolinonitrile

Welcome to the technical support center for 4-Amino-3-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-3-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your experimental outcomes when working with this versatile building block.

Introduction

4-Amino-3-methylpicolinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the Janus kinase (JAK) inhibitor, Tofacitinib.[1][2][3] Its unique structure, featuring an aminopyridine core with methyl and nitrile substituents, offers multiple reactive sites.[4] While this reactivity is advantageous for synthesis, it also presents challenges in controlling selectivity and minimizing the formation of unwanted byproducts. This guide provides practical, experience-based solutions to common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 4-Amino-3-methylpicolinonitrile?

A1: The primary side reactions involving 4-Amino-3-methylpicolinonitrile typically arise from the reactivity of the amino group and the pyridine nitrogen. These include:

  • N-Alkylation: The amino group can undergo alkylation, and in some cases, overalkylation can occur.[5] The pyridine nitrogen is also susceptible to alkylation, leading to the formation of pyridinium salts.[6]

  • Dimerization: Under certain conditions, particularly oxidative or photochemical, aminopyridine derivatives can dimerize.[7][8][9]

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of strong acids or bases and water.[10][11][12]

  • Reactions with Impurities: Residual starting materials or impurities in solvents and reagents can lead to unexpected side products.[5][13][14]

Q2: How can I prevent the formation of pyridinium salts during N-alkylation reactions?

A2: The formation of pyridinium salts is a common issue due to the nucleophilicity of the pyridine nitrogen.[6] To favor alkylation on the amino group, consider the following strategies:

  • Protecting Groups: Utilize a suitable protecting group for the amino functionality, such as a Boc group, to direct alkylation to the desired position.[6][15]

  • Reaction Conditions: Employ milder reaction conditions, such as using a weaker base or a less reactive alkylating agent. The choice of solvent can also influence the selectivity.

  • Catalyst Selection: Certain catalysts can promote selective N-alkylation. For instance, some iridium-based catalysts have shown efficacy in the N-alkylation of aminopyridines with alcohols.[16]

Q3: What are the optimal storage conditions for 4-Amino-3-methylpicolinonitrile to ensure its stability?

A3: To maintain the integrity of 4-Amino-3-methylpicolinonitrile, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[17][18][19] Protect it from light, moisture, and incompatible materials such as strong oxidizing agents.[17][18]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction 1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of the starting material. 2. Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature.Ensuring the reaction goes to completion is the first step in optimizing yield. Some reactions require more energy or time to overcome activation barriers.
Competing Side Reactions 1. Optimize Reaction Conditions: Refer to the FAQs to address specific side reactions like N-alkylation or dimerization. 2. Purify Starting Materials: Ensure the purity of 4-Amino-3-methylpicolinonitrile and other reagents.[5]Side reactions consume starting materials and reduce the formation of the desired product. Impurities can act as catalysts for unwanted pathways or participate in side reactions.
Degradation of Starting Material or Product 1. Check pH: Ensure the reaction pH is appropriate for the stability of your compounds. 2. Inert Atmosphere: If your reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).4-Amino-3-methylpicolinonitrile and its derivatives can be sensitive to acidic or basic conditions, as well as oxidation.
Problem 2: Presence of an Unexpected Impurity
Potential Cause Troubleshooting Step Scientific Rationale
Dimerization 1. Exclude Light: Protect the reaction from light, especially UV radiation. 2. Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present.Photochemical or oxidative conditions can promote the dimerization of aminopyridine derivatives.[8][9]
Hydrolysis of Nitrile 1. Use Anhydrous Conditions: Employ dry solvents and reagents. 2. Neutralize After Reaction: If using acidic or basic conditions, neutralize the reaction mixture promptly during workup.The nitrile group is susceptible to hydrolysis under aqueous acidic or basic conditions.[10][12]
Overalkylation 1. Control Stoichiometry: Use a controlled amount of the alkylating agent. 2. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.Alkylation reactions can sometimes proceed further than desired, leading to di- or even tri-alkylated products.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of the amino group of 4-Amino-3-methylpicolinonitrile.

Materials:

  • 4-Amino-3-methylpicolinonitrile

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Amino-3-methylpicolinonitrile (1.0 equivalent) and the anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) portion-wise at room temperature.

  • Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction complete? start->check_completion increase_params Increase reaction time/temperature check_completion->increase_params No check_side_reactions Are there significant side products? check_completion->check_side_reactions Yes increase_params->check_completion optimize_conditions Optimize reaction conditions (see FAQs) check_side_reactions->optimize_conditions Yes check_degradation Is there evidence of degradation? check_side_reactions->check_degradation No solution Improved Yield optimize_conditions->solution modify_workup Modify workup procedure (e.g., milder pH) check_degradation->modify_workup Yes purify_reagents Purify starting materials check_degradation->purify_reagents No modify_workup->solution purify_reagents->solution

Caption: A decision-making workflow for troubleshooting low product yield.

Common Side Reactions of 4-Amino-3-methylpicolinonitrile

SideReactions cluster_alkylation Alkylation cluster_other Other Reactions A 4-Amino-3-methylpicolinonitrile Pyridine N Amino N Nitrile C B Pyridinium Salt A:f0->B R-X C N-Alkylated Product A:f1->C R-X E Dimer A->E [O] or hv F Carboxamide/Carboxylic Acid A:f2->F H₂O, H⁺/OH⁻ D N,N-Dialkylated Product C->D R-X (excess)

Caption: Potential side reactions involving different functional groups of the molecule.

References

  • Benchchem.
  • (2017). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • BOC Sciences.
  • Srishylam V, Devanna and Naveen Mulakayala. (2026). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules.
  • Tofacitinib synthesis. UNL.
  • Benchchem.
  • (2019). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • ResearchGate. Synthesis of N-alkyl-4-aminopyridine.
  • (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry.
  • Song Lili. (2018).
  • (1963). Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones. Journal of the American Chemical Society.
  • CN113214146A. Process for the N-alkylation of aminopyridines.
  • (2004).
  • (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development.
  • C—CN Bond-Forming Reactions.
  • (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters.
  • (1963). Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones.
  • (2024).
  • (2017).
  • (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
  • (2003). Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. Physical Chemistry Chemical Physics.
  • ChemicalBook. 5-bromo-3-methylpicolinonitrile | 156072-86-5.
  • Chem-Impex. 4-Amino-3-methylpyridine.
  • (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules.
  • ECHEMI.
  • Santa Cruz Biotechnology. 4-Aminoantipyrine.
  • (2014).
  • (2019). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives.
  • Benchchem. A Technical Guide to 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile.
  • Residual Impurities in Biopharmaceutical Products.
  • WO2005019201A2. Process for the preparation of 4-amino-3-quinolinecarbonitriles.
  • (2020). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins.
  • ChemicalBook.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • BLD Pharm. 1805601-57-3|4-Amino-3-(trifluoromethyl)picolinonitrile.
  • BLD Pharm. 1804377-41-0|4-Amino-3-methylpicolinonitrile.
  • ECHEMI.
  • Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine.
  • EP0565635B1. Process for the preparation of aminonitriles.
  • CN100460394C. A kind of preparation method of 3-amino-4-picoline.
  • PubChem. 4-Amino-3-methylbenzonitrile.
  • (2008).

Sources

Optimization

4-Amino-3-methylpicolinonitrile Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0). As a highly functionalized heterocyclic building block, this compound presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0). As a highly functionalized heterocyclic building block, this compound presents unique synthetic challenges. The molecule features three distinct reactive sites: an electron-deficient C2-nitrile, a sterically hindered C3-methyl group, and a deactivated C4-primary amine.

Because the pyridine ring and the ortho-nitrile group withdraw electron density, the reactivity of the C4-amine is significantly dampened compared to aliphatic amines. Consequently, temperature optimization is the single most critical variable in preventing side reactions, catalyst degradation, and over-reaction. This guide provides field-proven troubleshooting protocols and causality-driven explanations to ensure your success.

Module 1: Nitrile Hydrolysis (C2 Position)

The Causality of Temperature in Hydrolysis

The conversion of the C2-nitrile to an amide or a carboxylic acid is a sequential process. The electron-withdrawing nature of the pyridine nitrogen makes the nitrile highly susceptible to nucleophilic attack by water under acidic or basic conditions. However, the subsequent hydrolysis of the resulting amide to a carboxylic acid requires significantly higher activation energy. Precise thermal control acts as a kinetic switch to isolate the desired intermediate[1].

Quantitative Data: Temperature vs. Product Distribution

Table 1: Product distribution during acidic hydrolysis (6M HCl) of 4-Amino-3-methylpicolinonitrile.

Temperature (°C)Time (h)Unreacted Nitrile (%)Amide Yield (%)Carboxylic Acid Yield (%)
25 (Room Temp)24>90<10Trace
45 (Optimal) 4 <5 >85 <10
85 (Reflux)120<5>90
FAQ & Troubleshooting

Q: Why am I getting a mixture of the amide and the carboxylic acid when trying to isolate the amide? A: You are likely experiencing thermal overshoot. The hydrolysis of picolinonitriles is exothermic. If you set your heating block to 50°C without monitoring the internal reaction temperature, localized heating can push the reaction past the amide stage into complete hydrolysis[1].

Q: How do I selectively synthesize the carboxylic acid without degrading the pyridine ring? A: Prolonged heating at 85°C in 6M HCl is sufficient. Avoid pushing the temperature above 100°C, as extreme acidic reflux can lead to decarboxylation of the resulting picolinic acid derivative.

Self-Validating Protocol: Controlled Partial Hydrolysis to Amide

This protocol uses a kinetic monitoring system to ensure the reaction stops at the amide stage.

  • Setup: Suspend 1.0 mmol of 4-Amino-3-methylpicolinonitrile in 5 mL of 6M HCl in a round-bottom flask equipped with an internal temperature probe.

  • Thermal Initiation: Warm the mixture slowly using a water bath set to 45°C. Do not use an oil bath, as it retains too much heat and causes thermal overshoot.

  • Validation Check (1 Hour): Sample the reaction and run TLC (Eluent: 5% MeOH in DCM). The starting material (higher

    
    ) should be fading, replaced by a highly polar, UV-active spot at the baseline (the protonated amide).
    
  • Quenching: Once the starting material spot is no longer visible (typically 3-4 hours), immediately plunge the flask into an ice-water bath to drop the internal temperature below 10°C.

  • Isolation: Carefully neutralize to pH 7 using cold 2M NaOH. The amide will precipitate as a solid. Filter and wash with ice-cold water.

Hydrolysis A 4-Amino-3-methylpicolinonitrile B Mild Heating (40-50°C) Acidic/Basic Media A->B E 4-Amino-3-methylpyridine-2-carboxylic acid (Complete Hydrolysis) A->E Direct High Temp (>80°C) C 4-Amino-3-methylpicolinamide (Partial Hydrolysis) B->C D Prolonged Heating (>80°C) C->D D->E

Reaction pathway of nitrile hydrolysis showing temperature dependence.

Module 2: Buchwald-Hartwig Amination (C4 Position)

The Causality of Temperature in C-N Cross-Coupling

Using the C4-amine of 4-Amino-3-methylpicolinonitrile as a nucleophile in Buchwald-Hartwig cross-coupling is notoriously difficult. The amine is sterically hindered by the adjacent C3-methyl group and electronically deactivated by the C2-nitrile. To overcome this high activation barrier, elevated temperatures are required. However, pushing the temperature too high accelerates the thermal decomposition of the Palladium-phosphine catalytic complex, leading to catalyst death before the reaction can reach completion[2].

Quantitative Data: Temperature vs. Catalyst Stability

Table 2: Temperature Effects on Buchwald-Hartwig Amination (Pd2(dba)3 / Xantphos system).

Temperature (°C)Catalyst State at 2hConversion (%)Primary Issue
60Intact (Yellow/Red)<20Insufficient thermal energy to overcome C4-amine deactivation.
90 (Optimal) Intact (Yellow/Red) >85 N/A (Optimal balance of kinetics and catalyst half-life).
120Degraded (Pd Black)<40Rapid thermal decomposition of the Pd-ligand complex.
FAQ & Troubleshooting

Q: My reaction mixture turns black within 30 minutes, and LC-MS shows unreacted starting material. What happened? A: The black precipitate is "Palladium black" (elemental Pd(0)), indicating complete catalyst deactivation. This occurs when the reaction temperature exceeds the thermal stability limit of your specific phosphine ligand (e.g., Xantphos or BrettPhos)[2]. Lower the temperature by 15°C. If conversion is too slow at the lower temperature, switch to a more thermally robust pre-catalyst like Pd-PEPPSI-IPentCl, which excels with sterically hindered aminopyridines[3].

Q: Can I use microwave irradiation to speed up the coupling? A: Yes, but with extreme caution. Microwave heating can cause rapid localized heating. Cap the maximum temperature at 100°C and limit irradiation to 15-minute intervals, checking for Pd black formation between cycles.

Self-Validating Protocol: Temperature-Optimized C-N Coupling
  • Preparation: In a glovebox or under strict Schlenk conditions, combine 4-Amino-3-methylpicolinonitrile (1.0 eq), the aryl halide (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 eq) in a sealed tube.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).

  • Thermal Ramping (The Validation Step): Place the sealed tube in a pre-heated oil bath at 70°C . Stir for 30 minutes. The solution should remain a clear, deep yellow/orange.

  • Optimization: Increase the temperature to 90°C . Monitor visually. If the solution remains yellow/orange, the catalyst is active. Maintain this temperature for 12-16 hours. If the solution turns opaque black, immediately cool the reaction, filter through Celite, and restart with a lower temperature or a more robust ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, and purify via silica gel chromatography.

BHOptimization Start Initiate C-N Coupling (C4-Amine) TestTemp Screen Temp: 60°C - 110°C Start->TestTemp Check Check Reaction Profile (LC-MS/TLC at 2h) TestTemp->Check LowTemp Incomplete Conversion (< 80°C) Check->LowTemp OptTemp Optimal Yield (85°C - 95°C) Check->OptTemp HighTemp Catalyst Deactivation (> 100°C) Check->HighTemp LowTemp->TestTemp Increase Temp HighTemp->TestTemp Decrease Temp

Workflow for optimizing temperature in Buchwald-Hartwig amination.

References

  • ACS Publications. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Available at: [Link]

  • YorkSpace. "Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions." Available at: [Link]

  • ACS Omega. "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles." Available at: [Link]

Sources

Troubleshooting

removing impurities from crude 4-Amino-3-methylpicolinonitrile

Welcome to the Technical Support Center for the purification and handling of 4-Amino-3-methylpicolinonitrile . This guide is designed for researchers, process chemists, and drug development professionals who require high...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-Amino-3-methylpicolinonitrile . This guide is designed for researchers, process chemists, and drug development professionals who require high-purity intermediates for downstream pharmaceutical synthesis.

Because the 4-amino-3-methylpicolinonitrile molecule contains both an electron-donating amino group and an electron-withdrawing nitrile group, it exhibits a unique "push-pull" electronic system. This alters its basicity, solubility, and coordination chemistry compared to standard aminopyridines, requiring highly specific troubleshooting strategies.

Impurity Profiling & Physicochemical Differentials

To successfully purify your crude mixture, you must first understand the physicochemical differences between your target product and its common impurities. The table below summarizes the quantitative data and behavioral shifts that dictate our purification strategies.

Impurity TypeTypical SourceMass Shift

pKa vs Product
Polarity / Rf ShiftRecommended Removal Strategy
Transition Metals (Pd, Ni, Zn) Cross-coupling cyanation catalysts[1].N/AN/ACauses streaking on TLCMetal scavenger resins or EDTA aqueous wash.
4-Amino-3-methylpicolinamide Metal-catalyzed nitrile hydration/hydrolysis[2].+18 Da (M+18)MinimalMuch higher polarity (lower Rf)Silica gel chromatography or selective crystallization.
4-Amino-3-methylpyridine Unreacted starting material.-25 DaHigher (~9.1 vs ~5.5)Similar Rf in non-polar solventspH-controlled acid-base extraction[3].
Regioisomers (e.g., 6-cyano) Non-selective cyanation.None (Isomer)MinimalSlight Rf differenceCooling crystallization[4].

Troubleshooting & FAQs

Q1: My crude product has a dark brown/black tint, and my NMR spectrum shows broad, poorly resolved peaks. How do I fix this?

Expertise & Causality: This is a classic symptom of paramagnetic transition metal contamination (typically Nickel or Palladium from the cyanation step). The amino-pyridine motif acts as a strong bidentate-like ligand, chelating these metals and pulling them into the organic phase. Solution: You must disrupt the metal-ligand complex. Stirring the organic phase with a functionalized silica scavenger (e.g., SiliaMetS Thiol) or washing with an aqueous EDTA solution provides a stronger chelating environment, stripping the metals from your product. Self-Validation: Run a baseline


 NMR before and after scavenging. The successful removal of paramagnetic metals will immediately result in sharp, well-defined splitting patterns.
Q2: LC-MS indicates a persistent +18 Da mass impurity that co-elutes with my product. What is this, and how do I remove it?

Expertise & Causality: The M+18 peak is 4-amino-3-methylpicolinamide. Nitriles are highly susceptible to transition-metal-catalyzed hydration, meaning residual catalyst from your synthesis can convert the nitrile into a primary amide during aqueous workups[2]. Solution: Because the primary amide forms strong intermolecular hydrogen bonds, its solubility profile is vastly different from the nitrile. If the impurity is <5%, cooling crystallization from a non-polar/polar solvent mix (like Toluene/Ethyl Acetate) will leave the amide in the mother liquor[4]. If >5%, fast column chromatography using a 9:1 Hexane/Ethyl Acetate eluent is required[5].

Q3: I have a large amount of unreacted 4-amino-3-methylpyridine in my crude. Can I separate this without running a column?

Expertise & Causality: Yes. The electron-withdrawing nitrile group at the 2-position significantly reduces the electron density of the pyridine ring. Consequently, the pKa of your product (4-amino-3-methylpicolinonitrile) is approximately 5.5, while the unreacted starting material (4-amino-3-methylpyridine) has a pKa of roughly 9.1. Solution: By utilizing a pH-gradient extraction, you can selectively protonate the starting material while keeping the product neutral and organic-soluble[3].

Experimental Protocols

Protocol A: pH-Gradient Acid-Base Extraction

Use this protocol to remove unreacted basic starting materials without chromatography.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Global Protonation: Extract the organic layer with 1.0 M HCl (3 x 10 mL). Both the product and the starting material will protonate and move into the aqueous layer. Validation Check: Spot the organic layer on TLC; it should be devoid of UV-active spots.

  • Selective Deprotonation: Separate the aqueous layer and place it in a beaker with a calibrated pH meter. Slowly add 1.0 M NaOH dropwise under vigorous stirring until the pH stabilizes exactly at pH 6.5 .

    • Causality: At pH 6.5, the product (pKa ~5.5) is >90% deprotonated (neutral) and will precipitate or become extractable. The starting material (pKa ~9.1) remains >99% protonated (water-soluble).

  • Extraction: Extract the pH 6.5 aqueous layer with fresh EtOAc (3 x 10 mL).

  • Drying: Combine the EtOAc layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Cooling Crystallization & Post-Treatment

Use this protocol to remove regioisomers and trace amide impurities.

  • Solvent Selection: Suspend the crude solid in a 3:1 mixture of Toluene/EtOAc (approx. 5 mL per gram).

  • Heating: Heat the suspension to 85 °C until complete dissolution occurs. If dark, insoluble polymeric tars remain, perform a hot vacuum filtration through a pad of Celite.

  • Controlled Cooling: Transfer the filtrate to a programmable cooling bath. Lower the temperature at a rate of 10 °C/hour down to 5 °C.

    • Causality: Rapid crashing out traps impurities in the crystal lattice. Slow cooling allows the thermodynamically stable 4-amino-3-methylpicolinonitrile crystals to form exclusively[4].

  • Filtration & Drying: Perform vacuum filtration on the resulting crystals. Wash the filter cake with ice-cold Toluene (2 x 2 mL). Place the solid in a vacuum oven at 60 °C for 12 hours to remove residual solvents without degrading the aminopyridine core[6].

    • Validation Check: Analyze the mother liquor via HPLC. If product concentration is high, concentrate the liquor to 20% volume and run a second crop crystallization.

Purification Workflow Visualization

PurificationWorkflow Start Crude 4-Amino-3- methylpicolinonitrile MetalCheck Are transition metals (Pd/Ni/Zn) present? Start->MetalCheck Scavenger Metal Scavenging (Thiol Resin / EDTA wash) MetalCheck->Scavenger Yes (Broad NMR) HydrolysisCheck Is Amide Impurity (M+18) present? MetalCheck->HydrolysisCheck No Scavenger->HydrolysisCheck Chromatography Silica Column (Hexane/EtOAc 9:1) HydrolysisCheck->Chromatography Yes (>5%) SMCheck Unreacted Basic Starting Material? HydrolysisCheck->SMCheck No / <5% Chromatography->SMCheck AcidBase pH-Controlled Acid-Base Extraction SMCheck->AcidBase Yes Crystallization Cooling Crystallization (Toluene/EtOAc) SMCheck->Crystallization No AcidBase->Crystallization Pure Pure Product (>99% HPLC) Crystallization->Pure

Logical decision tree for the purification of crude 4-Amino-3-methylpicolinonitrile.

References

  • ChemicalBook - 4-aminopicolinonitrile Chemical Properties, Uses, Production (Purification via silica gel). 5

  • The Royal Society of Chemistry - Optimization of nickel-catalyzed amination of aryl halides. 1

  • Google Patents (CN104447522A) - Preparation method of 5-nitro-2-aminopyridine (Separation and purification via pH adjustment). 3

  • Google Patents (CN104529886A) - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. 4

  • Google Patents (CN111138352B) - Preparation method and post-treatment process of 4-aminopyridine. 6

  • Universidad de Oviedo - Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. 2

Sources

Optimization

solving color degradation issues in 4-Amino-3-methylpicolinonitrile

Troubleshooting Guide for Stability & Color Degradation Diagnostic Framework: Why is my sample changing color? Pure 4-Amino-3-methylpicolinonitrile should appear as an off-white to pale cream crystalline solid.[1] A shif...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Stability & Color Degradation

Diagnostic Framework: Why is my sample changing color?

Pure 4-Amino-3-methylpicolinonitrile should appear as an off-white to pale cream crystalline solid.[1] A shift to yellow, pink, brown, or red indicates specific degradation pathways or impurity profiles.[1] Use this table to diagnose the root cause before attempting remediation.

Observed ColorProbable CauseMechanism
Pink / Red Auto-oxidation (N-Oxide) The pyridine nitrogen or exocyclic amine oxidizes to form N-oxides or quinoid-like imine species.[1] This is often accelerated by acidic trace residues.
Dark Brown / Black Photodegradation Radical-mediated oxidative coupling triggered by UV/Visible light exposure. Aminopyridines are photosensitizers that facilitate their own polymerization.
Green / Blueish Metal Chelation Residual transition metals (Cu, Pd, Fe) from synthesis (e.g., Buchwald-Hartwig or Cyanation steps) coordinating with the pyridine nitrogen and nitrile group.[1]
Deep Yellow Nitro/Azo Impurities Oxidation of the primary amine (-NH₂) to nitro (-NO₂) or azo (-N=N-) dimers.

The Degradation Mechanism (Visualized)

Understanding the chemical pathways is vital for prevention. The electron-rich amino group activates the pyridine ring, making it susceptible to electrophilic attack and oxidation.[1]

DegradationPathways Start 4-Amino-3-methyl- picolinonitrile (White/Pale Cream) Inter_NOxide N-Oxide / Quinoid Species Start->Inter_NOxide Oxidation Inter_Radical Amino Radicals Start->Inter_Radical Photo-excitation Inter_Complex Metal-Ligand Complex Start->Inter_Complex Chelation Trigger_Air Trigger: O2 + Acid Trace Trigger_Air->Inter_NOxide Trigger_Light Trigger: UV Light Trigger_Light->Inter_Radical Trigger_Metal Trigger: Pd/Cu Residues Trigger_Metal->Inter_Complex End_Pink Pink/Red Coloration Inter_NOxide->End_Pink End_Brown Brown Polymerization Inter_Radical->End_Brown Dimerization End_Green Green/Blue Chelate Inter_Complex->End_Green

Figure 1: Primary color degradation pathways for aminopicolinonitriles. Note that oxidation and metal chelation are the most frequent culprits in process chemistry.

Remediation Protocols (Corrective Actions)

If your batch has already degraded, use the following protocols to restore purity. Do not simply wash with solvent; colored impurities in this scaffold often co-crystallize due to structural similarity.

Protocol A: Activated Carbon Treatment (Primary Fix)

Best for: Oxidative discoloration (Pink/Yellow) and trace metal removal.

  • Dissolution: Dissolve the crude material in Ethanol (95%) or Ethyl Acetate at 50-60°C. Use 10-15 volumes of solvent relative to mass (e.g., 10g solid in 100-150mL solvent).

  • Adsorbent Addition: Add Activated Carbon (e.g., Darco G-60 or Norit) at 5-10 wt% of the substrate mass.

    • Critical Step: If metal contamination is suspected (Green/Blue tint), add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 2-5 wt%.[1]

  • Digestion: Stir vigorously at reflux for 30-60 minutes.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon. Wash the pad with hot solvent to recover trapped product.

  • Crystallization: Concentrate the filtrate to ~30% volume. Cool slowly to 0-5°C to induce crystallization.[1]

  • Drying: Filter the white precipitate and dry under vacuum at 40°C.

Protocol B: Acid-Base Extraction (Deep Cleaning)

Best for: Heavily degraded (Brown) samples where simple carbon treatment fails.

  • Dissolve: Dissolve impure solid in DCM (Dichloromethane) or Ethyl Acetate .

  • Salt Formation: Extract with 1M HCl (aq) . The aminopyridine will protonate and move to the aqueous layer; non-basic impurities (oxidized polymers) often remain in the organic layer.

  • Wash: Wash the aqueous acidic layer 2x with DCM.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly adjust pH to ~8-9 using Saturated NaHCO₃ or 2M NaOH .

    • Note: The product should precipitate as the free base.

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Prevention & Storage (Standard Operating Procedures)

To maintain the shelf-life of 4-Amino-3-methylpicolinonitrile, strictly adhere to the "DAL" Protocol: D ry, A rgon, L ight-free.[1]

ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen Displaces oxygen to prevent N-oxide formation.[1] Amines are efficient O₂ scavengers over time.
Container Amber Glass Blocks UV radiation (200-400nm) which excites the pyridine ring, leading to radical formation.
Temperature 2–8°C Slows kinetic rate of hydrolysis (nitrile group) and auto-oxidation.
Desiccant Required Moisture can hydrolyze the nitrile (-CN) to an amide (-CONH₂), introducing new impurities.

Frequently Asked Questions (FAQs)

Q: My HPLC purity is >99.5%, but the powder is slightly pink. Can I use it? A: Yes, but with caution. The "pink" color comes from trace chromophores (likely quinoid species) present at <0.1%. For early-stage synthesis, this is acceptable. For GMP or late-stage steps, perform Protocol A (Carbon Treatment), as these trace oxidants can act as radical initiators in subsequent sensitive reactions.[1]

Q: Can I store this compound in solution? A: No. Aminopyridines are significantly less stable in solution (especially in chlorinated solvents like DCM or Chloroform) due to potential reaction with the solvent or dissolved oxygen. Always store as a dry solid.

Q: I see a new peak on LCMS at M+16. What is it? A: This is the N-Oxide (M+16). It confirms oxidative degradation.[2] If this peak exceeds 0.5%, repurification via Protocol B (Acid-Base) is recommended, as N-oxides have different reactivity profiles.[1]

References

  • Stability of Picolinonitrile Derivatives

    • Source: ChemicalBook & PubChem Compound Summary.
    • Context: General stability data for picolinonitrile derivatives indicating sensitivity to oxidizing agents and recommend
    • Link:

  • Aminopyridine Oxidation Mechanisms

    • Source:Journal of Organic Chemistry / Inorganic Chemistry (ACS).
    • Context: Mechanisms of amine oxidation to N-oxides and oxid
    • Link:

  • Purification via Activated Carbon

    • Source: Norit / Desotec Technical Sheets.
    • Context: Industry standard protocols for removing color bodies and metal impurities from amine intermediates using activ
    • Link:

  • Synthesis & Impurity Profiles

    • Source: Patent Liter
    • Context: Describes the synthesis of 4-amino-3-quinolinecarbonitriles (structurally similar) and the necessity of filtration/purification steps to remove colored byproducts.
    • Link:

Sources

Troubleshooting

solvent selection for optimal 4-Amino-3-methylpicolinonitrile reactivity

Welcome to the Technical Support Center for 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0). As a Senior Application Scientist, I have designed this portal to address the complex reactivity profile of this specific m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0). As a Senior Application Scientist, I have designed this portal to address the complex reactivity profile of this specific molecular building block.

The presence of an electron-withdrawing pyridine ring, a highly electrophilic 2-cyano group, and a sterically active 3-methyl group makes the 4-amino position notoriously difficult to functionalize[1]. Success relies entirely on precise solvent selection to enhance nucleophilicity while suppressing the dominant side reactions.

Below, you will find our field-proven troubleshooting guide, quantitative solvent matrices, and self-validating standard operating procedures (SOPs).

Section 1: Troubleshooting Guide & FAQs

Q1: Why is the 4-amino group failing to react with alkyl halides when using ethanol or methanol as a solvent? The Causality: The 4-amino group is inherently electron-deficient. The lone pair on the nitrogen is delocalized into the electron-poor pyridine ring, an effect heavily exacerbated by the strongly electron-withdrawing 2-cyano group (-M and -I effects)[2]. Furthermore, the adjacent 3-methyl group introduces steric hindrance[1]. In protic solvents like ethanol, the amine remains heavily solvated and neutral, rendering it a poor nucleophile. The Solution: Switch to a polar aprotic solvent (e.g., anhydrous DMF or DMSO). These solvents stabilize the transition state and, when paired with a strong base (like NaH), allow for the complete deprotonation of the amine into a highly reactive amide anion[3].

Q2: I switched to DMF and added base, but my yield is mostly 4-amino-3-methylpicolinamide instead of my target. What went wrong? The Causality: You have triggered a classic side reaction. The 2-cyanopyridine motif is highly susceptible to nucleophilic attack at the nitrile carbon[4]. If your DMF is hygroscopic and has absorbed ambient moisture, the strong base will generate hydroxide ions. These ions rapidly attack the nitrile, hydrolyzing it into a picolinamide derivative[5]. The Solution: Nitrile preservation requires strictly anhydrous conditions. Use freshly distilled or molecular sieve-dried DMF, purge the reaction vessel with argon, and use a non-aqueous quench method.

Q3: Can I use Dichloromethane (DCM) to avoid moisture and hydrolysis issues completely? The Causality: While DCM is excellent for preventing hydrolysis and is frequently used for electrophilic halogenation of aminopyridines[6], 4-Amino-3-methylpicolinonitrile exhibits exceptionally poor solubility in non-polar solvents. The molecule forms a rigid crystal lattice driven by strong intermolecular hydrogen bonding between the 4-amino protons and the pyridine/nitrile nitrogens. The Solution: If you must avoid DMF, utilize anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane with mild heating. Ethereal solvents offer enough polarity to disrupt hydrogen bonding while remaining strictly aprotic.

Section 2: Mechanistic Pathways

Pathway A 4-Amino-3-methylpicolinonitrile (Starting Material) B Polar Aprotic (DMF/DMSO) Strictly Anhydrous + Strong Base A->B Desired Pathway C Protic Solvents (MeOH/H2O) Acidic or Basic Conditions A->C Side Reaction Risk D Target: N-Functionalized Product (Nitrile Intact) B->D Electrophile Addition E Byproduct: 2-Picolinamide (Nitrile Hydrolyzed) C->E H2O Addition

Mechanistic bifurcation of 4-Amino-3-methylpicolinonitrile based on solvent selection.

Section 3: Solvent Selection Matrix

To optimize your reaction, consult the quantitative data below regarding solvent dielectric constants (


) and their empirical impact on this specific substrate.
Solvent SystemDielectric Constant (

)
4-NH₂ NucleophilicityNitrile Hydrolysis RiskRecommended Application
DMF / DMSO 36.7 / 46.7High (requires base)Low (if strictly anhydrous)N-alkylation, N-acylation
THF / 1,4-Dioxane 7.5 / 2.2ModerateLowMild cross-coupling, Buchwald
Methanol / Ethanol 32.7 / 24.5LowHigh Controlled amide synthesis
Dichloromethane 8.9Low (poor solubility)LowElectrophilic halogenation

Section 4: Standard Operating Procedures (SOPs)

Protocol A: Anhydrous N-Alkylation (Preserving the Nitrile)

This self-validating protocol ensures the 4-amino group is functionalized without triggering 2-cyano hydrolysis[4].

  • Preparation: Flame-dry a 2-neck round-bottom flask under a continuous Argon stream. Add 4-Amino-3-methylpicolinonitrile (1.0 eq) and dissolve in anhydrous DMF (0.2 M). Validation: The solution should be completely clear; turbidity indicates moisture or poor solvent quality.

  • Deprotonation: Cool the flask to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Validation: Immediate evolution of

    
     gas (bubbling) and a shift to a deep yellow/orange color confirms the successful generation of the highly nucleophilic amide anion.
    
  • Electrophile Addition: Stir for 30 minutes at 0°C, then add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature.

  • Monitoring: Check progress via TLC (Hexane:EtOAc 1:1). Validation: The starting material spot will disappear, replaced by a new, less polar product spot (higher

    
    ).
    
  • Quenching: Quench the reaction strictly with cold, saturated aqueous

    
    . Causality: Using a buffered, mildly acidic quench prevents the high-pH spikes that would otherwise rapidly hydrolyze the sensitive nitrile group during the aqueous workup.
    

SOP S1 1. Solvent Drying (Anhydrous DMF) S2 2. Base Addition (NaH at 0°C) S1->S2 S3 3. Substrate Addition S2->S3 S4 4. Electrophile & Heat S3->S4 S5 5. Buffered Quench (Sat. NH4Cl) S4->S5

Step-by-step anhydrous workflow for N-functionalization of 4-Amino-3-methylpicolinonitrile.

Protocol B: Controlled Nitrile Hydrolysis

If your synthetic route actually requires the conversion of the nitrile to 4-amino-3-methylpicolinamide, utilize this protic solvent pathway[5].

  • Preparation: Dissolve 4-Amino-3-methylpicolinonitrile in a 3:1 mixture of Ethanol and deionized Water.

  • Catalysis: Add a catalytic amount of 2M NaOH (0.1 eq). Causality: The protic environment ensures the 4-amino group remains protonated and unreactive, while the hydroxide selectively attacks the electrophilic nitrile carbon.

  • Heating: Reflux the mixture at 80°C for 2-4 hours. Validation: Monitor via LC-MS. You will observe a distinct mass shift from

    
     to 
    
    
    
    , confirming the hydration of the cyano group to the amide.
  • Isolation: Cool the mixture to 0°C. The resulting picolinamide derivative will precipitate out of the aqueous alcoholic solution and can be isolated via vacuum filtration.

References

  • Brotzel, F., et al. "Nucleophilicities of Amines, Amino Acids and Pyridines." Ludwig-Maximilians-Universität München, 2008. URL: [Link]

  • Kukkonen, E., et al. "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium." Crystal Growth & Design, ACS Publications, 2019. URL: [Link]

  • "Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions." Google Patents (US5756750A), 1998.

Sources

Optimization

addressing moisture sensitivity in 4-Amino-3-methylpicolinonitrile

Technical Support Center: 4-Amino-3-methylpicolinonitrile A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Amino-3-methylpicolinonitrile. This resource...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-3-methylpicolinonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Amino-3-methylpicolinonitrile. This resource is designed to provide in-depth guidance on the handling, storage, and troubleshooting of this moisture-sensitive compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments and the quality of your results.

I. Understanding the Challenge: Moisture Sensitivity

4-Amino-3-methylpicolinonitrile is a valuable building block in pharmaceutical and chemical synthesis. However, its utility is matched by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to degradation, impacting purity, reactivity, and ultimately, the success of your research. This guide will address the core issues related to moisture sensitivity and provide actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your work with 4-Amino-3-methylpicolinonitrile, focusing on the causal link to moisture exposure and providing clear, step-by-step solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

  • Question: I am experiencing inconsistent yields or complete failure in reactions where 4-Amino-3-methylpicolinonitrile is a starting material. Could this be related to the quality of the reagent?

  • Answer: Yes, this is a classic sign of reagent degradation due to moisture. The amino and nitrile functional groups in 4-Amino-3-methylpicolinonitrile are susceptible to hydrolysis. The presence of water can lead to the formation of undesired byproducts, reducing the concentration of the active starting material and potentially inhibiting the reaction altogether.

    Troubleshooting Protocol:

    • Verify Reagent Integrity: Before use, visually inspect the compound. It should be a white to off-white solid.[1] Clumping, discoloration, or a sticky appearance are indicators of moisture absorption.

    • Implement Anhydrous Techniques: The most critical step is to handle the compound under an inert atmosphere.[2]

      • Glove Box/Glove Bag: For optimal protection, all manipulations (weighing, dispensing) should be performed in a glove box or glove bag with a dry nitrogen or argon atmosphere.[2]

      • Schlenk Line: If a glove box is unavailable, use Schlenk techniques for handling the solid and preparing solutions.[2] This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas.

    • Use Dry Solvents: Ensure all solvents used in the reaction are anhydrous. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried and stored over molecular sieves.

    • Dry Glassware: All glassware must be thoroughly dried before use. Oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator is standard practice.

Issue 2: Appearance of Unidentified Peaks in Analytical Data (HPLC, LC-MS, NMR)

  • Question: My analytical data (HPLC, LC-MS, NMR) of a reaction mixture or the starting material itself shows unexpected peaks. Could this be due to degradation?

  • Answer: Absolutely. The appearance of new signals is a strong indication that the 4-Amino-3-methylpicolinonitrile has degraded. Moisture-induced hydrolysis can lead to the formation of picolinamide and picolinic acid derivatives, which will present as distinct peaks in your analytical runs.

    Troubleshooting and Characterization Protocol:

    • Controlled Degradation Study: To confirm the identity of the degradation products, you can perform a controlled experiment. Intentionally expose a small sample of the compound to a humid environment or a trace amount of water in a suitable solvent. Analyze this "degraded" sample by HPLC-UV, LC-MS, or NMR.[3][4] This will help you identify the retention times or chemical shifts of the degradation products.

    • Analytical Method Selection:

      • HPLC: A reversed-phase HPLC method with UV detection is a robust technique for separating and quantifying the parent compound and its more polar degradation products.[5][6]

      • LC-MS: For definitive identification of degradation products, LC-MS is invaluable as it provides molecular weight information.[3]

    • Preventative Measures: To avoid this issue in the future, strictly adhere to the anhydrous handling techniques described in Issue 1 .

Issue 3: Physical Changes in the Stored Compound

  • Question: The 4-Amino-3-methylpicolinonitrile in my stock bottle has become clumpy and difficult to handle. What is the cause and is it still usable?

  • Answer: This is a clear indication of significant moisture absorption.[7] The clumping is due to the formation of hydrates and the absorption of atmospheric water. While the material may not be completely degraded, its purity is compromised, and its use is not recommended for sensitive applications where stoichiometry is critical.

    Solution and Prevention:

    • Proper Storage is Key: Store 4-Amino-3-methylpicolinonitrile in a tightly sealed container, preferably with a secondary seal like Parafilm.[8] The storage location should be a desiccator or a dry box to minimize exposure to ambient humidity.[9][10]

    • Inert Atmosphere Blanketing: For long-term storage, consider transferring the compound into a container that can be purged with an inert gas (nitrogen or argon) before sealing.[11]

    • Aliquotting: If you anticipate using small quantities over time, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to the atmosphere.

Part 2: Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for 4-Amino-3-methylpicolinonitrile?

    • A1: The compound should be stored in a cool, dry place, away from light.[9] A desiccator containing a suitable desiccant (e.g., Drierite, silica gel) is highly recommended.[10] For maximum protection, especially for long-term storage, storing under an inert atmosphere (nitrogen or argon) is best practice.[11]

  • Q2: How should I handle the compound on the benchtop?

    • A2: Minimize benchtop exposure as much as possible. If a glove box or Schlenk line is not available, work quickly and efficiently. Have all necessary equipment and reagents ready before opening the container. Avoid handling on particularly humid days. After dispensing, tightly reseal the container immediately.

  • Q3: Can I use a standard laboratory refrigerator or freezer for storage?

    • A3: While a cool environment is beneficial, standard refrigerators and freezers can have high internal humidity due to condensation. If you must store it at reduced temperatures, ensure the container is exceptionally well-sealed and placed within a secondary container with desiccant.[8] Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Experimental Procedures

  • Q4: What solvents are compatible with 4-Amino-3-methylpicolinonitrile?

    • A4: The compound is soluble in many common organic solvents.[12] For reactions, always use anhydrous grade solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF), depending on the specific reaction requirements.

  • Q5: How can I confirm the purity of my 4-Amino-3-methylpicolinonitrile before use?

    • A5: The most reliable methods are quantitative NMR (qNMR) against a certified internal standard or HPLC with a calibrated response factor. These techniques will give you a precise measure of the active compound's concentration.

Part 3: Visual Guides and Data

Diagrams

Moisture_Degradation_Pathway Potential Moisture-Induced Degradation Pathway A 4-Amino-3-methylpicolinonitrile C 4-Amino-3-methylpicolinamide A->C Hydrolysis of Nitrile B H2O (Moisture) B->C D 4-Amino-3-methylpicolinic acid C->D Further Hydrolysis

Caption: Potential moisture-induced degradation pathway.

Anhydrous_Handling_Workflow Recommended Anhydrous Handling Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup Dry_Glassware Oven-Dry Glassware Weigh_Dispense Weigh & Dispense Dry_Glassware->Weigh_Dispense Anhydrous_Solvents Use Anhydrous Solvents Reaction_Vessel Assemble Reaction Anhydrous_Solvents->Reaction_Vessel Glove_Box Glove Box / Schlenk Line Glove_Box->Weigh_Dispense Weigh_Dispense->Reaction_Vessel Inert_Atmosphere Maintain Inert Atmosphere Reaction_Vessel->Inert_Atmosphere

Caption: Recommended anhydrous handling workflow.

Data Tables

Table 1: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Cool (Room Temperature)Avoids potential degradation from heat.
Atmosphere Dry / Inert (Nitrogen or Argon)Prevents moisture absorption and hydrolysis.[11]
Container Tightly Sealed, Amber GlassProtects from moisture and light.[9]
Location Desiccator or Dry BoxProvides a low-humidity environment.[10]

Table 2: Analytical Techniques for Quality Control

TechniquePurposeKey Considerations
HPLC-UV Purity assessment and quantification of degradation products.Use a reversed-phase column for good separation of polar analytes.[5]
LC-MS Identification of unknown impurities and degradation products.Provides molecular weight data for structural elucidation.[3]
NMR Structural confirmation and purity determination (qNMR).Can reveal subtle structural changes and quantify the compound against a standard.
Karl Fischer Titration Direct measurement of water content.Provides a quantitative value for the amount of absorbed water.

References

  • Chemical Stability of 4-Aminopyridine Capsules. (2004). Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2017). MDPI. Available at: [Link]

  • Storage instructions for chemical reagents. (2025). Consumable - Lab. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Available at: [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • How to Store Reagents. Department of Chemistry : University of Rochester. Available at: [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013). ResearchGate. Available at: [Link]

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Indian Chemical Society. Available at: [Link]

  • Water Sensitive Chemicals. Environment, Health & Safety. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). International Journal of Creative Research Thoughts. Available at: [Link]

  • 6. analytical methods. ATSDR. Available at: [Link]

  • The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. APV. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 4-Amino-3-methylpicolinonitrile

Comparative 1H NMR Analysis & Regioisomer Differentiation Executive Summary & Core Objective In the synthesis of substituted pyridines, particularly through Thorpe-Ziegler cyclization or nucleophilic substitution, regioi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis & Regioisomer Differentiation

Executive Summary & Core Objective

In the synthesis of substituted pyridines, particularly through Thorpe-Ziegler cyclization or nucleophilic substitution, regioisomerism is a critical quality attribute. This guide provides a definitive comparative analysis of 4-Amino-3-methylpicolinonitrile (Target) against its most common synthetic alternatives (Regioisomers).

Unlike standard product manuals, this document focuses on the "performance" of the analytical method —specifically, how 1H NMR coupling constants (


-values) act as the binary differentiator between the target scaffold and its impurities.

The Challenge: Distinguishing the target (3-methyl) from the thermodynamically likely 5-methyl or 6-methyl isomers, which often co-elute in LC-MS methods due to identical molecular weight (


 g/mol ).
Comparative Spectral Performance: Target vs. Alternatives

The following data compares the theoretical and observed spectral "fingerprints" of the target molecule against its primary regioisomers. This comparison validates the structural assignment.

Solvent System: DMSO-


 (Recommended for exchangeable 

protons) Frequency: 400 MHz or higher
Table 1: Structural Differentiation Matrix[1]
FeatureTarget Product (4-Amino-3-methylpicolinonitrile)Alternative A (Isomer) (4-Amino-5-methylpicolinonitrile)Alternative B (Isomer) (4-Amino-6-methylpicolinonitrile)
Substitution Pattern 2,3,4-substituted2,4,5-substituted2,4,6-substituted
Aromatic Protons H5, H6H3, H6H3, H5
Proton Relationship Vicinal (Ortho) Para Meta
Multiplicity Two Doublets (

)
Two Singlets (

)
Two Doublets (

)
Coupling Constant (

)

Hz

Hz (often unresolved)

Hz
Diagnostic Shift (H6)

ppm (Deshielded by N)

ppm (Deshielded by N)
N/A (Methyl at C6)

Critical Insight: The "Performance" of the target molecule's spectrum is defined by the Ortho-Coupling (


)  of protons H5 and H6. If you observe singlets in the aromatic region, your synthesis has likely produced the 5-methyl isomer.
Detailed Spectral Interpretation (Target Molecule)
3.1 The Aromatic Region (The "Fingerprint")

The pyridine ring current and the nitrogen heteroatom create a distinct deshielding pattern.

  • H6 Proton (

    
     ppm, doublet, 
    
    
    
    Hz):
    • Mechanism: Located

      
       to the pyridine nitrogen (N1), H6 experiences significant deshielding. It couples to the adjacent H5.
      
  • H5 Proton (

    
     ppm, doublet, 
    
    
    
    Hz):
    • Mechanism: Located

      
       to the pyridine nitrogen but ortho to the electron-donating amino group (
      
      
      
      ) at C4. The resonance effect of the amino group shields this proton significantly, pushing it upfield relative to H6.
3.2 The Aliphatic & Exchangeable Region
  • Amino Group (

    
    , 
    
    
    
    ppm, broad singlet):
    • Behavior: In DMSO-

      
      , these protons are distinct. In 
      
      
      
      , they may broaden or disappear due to exchange.
    • Note: The chemical shift is concentration-dependent.

  • Methyl Group (

    
    , 
    
    
    
    ppm, singlet):
    • Mechanism: Attached to C3. It appears as a sharp singlet.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical pathway for confirming the product identity using 1H NMR data.

NMR_Logic cluster_legend Legend Start Acquire 1H NMR Spectrum (DMSO-d6) Check_Aromatic Analyze Aromatic Region (6.0 - 8.5 ppm) Start->Check_Aromatic Count_Signals Count Aromatic C-H Signals Check_Aromatic->Count_Signals Two_Signals Two Distinct Signals Found Count_Signals->Two_Signals Multiplicity Check Multiplicity & J-Coupling Two_Signals->Multiplicity Yes Singlets Two Singlets (s) (J ~ 0 Hz) Multiplicity->Singlets Doublets_Large Two Doublets (d) (J = 5-6 Hz) Multiplicity->Doublets_Large Doublets_Small Two Doublets (d) (J = 1-2 Hz) Multiplicity->Doublets_Small Result_Para Isomer: 4-Amino-5-methyl (Para coupling) Singlets->Result_Para Result_Target TARGET CONFIRMED 4-Amino-3-methyl (Ortho coupling) Doublets_Large->Result_Target Result_Meta Isomer: 4-Amino-6-methyl (Meta coupling) Doublets_Small->Result_Meta key Blue: Input | Green: Pass | Red: Fail/Isomer

Caption: Logical decision tree for assigning pyridine regioisomers based on H-H coupling constants.

Experimental Protocol: High-Fidelity Acquisition

To ensure the coupling constants (


) are resolved sufficiently to distinguish the target from the meta-coupled isomer (Alternative B), strict adherence to this protocol is required.
5.1 Sample Preparation
  • Mass: Weigh

    
     mg of the dry solid product.
    
  • Solvent: Add

    
     mL of DMSO-
    
    
    
    (99.9% D).
    • Why DMSO? Chloroform (

      
      ) often causes the amino protons to broaden or merge with aromatic signals due to rapid exchange. DMSO stabilizes the hydrogen bonding, yielding sharp 
      
      
      
      peaks.
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Partial suspension will degrade shimming quality.

5.2 Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (minimum) to 64.

  • Spectral Width (SW): 14 ppm (

    
     to 
    
    
    
    ppm).
  • Acquisition Time (AQ):

    
     seconds.
    
    • Critical: A shorter AQ lowers digital resolution, making it difficult to distinguish a

      
       Hz meta-coupling from a 
      
      
      
      Hz ortho-coupling.
  • Relaxation Delay (D1):

    
     second.
    
5.3 Data Processing
  • Apodization: Apply exponential multiplication (LB =

    
     Hz).
    
  • Phasing: Manual phasing is preferred over automatic to ensure the baseline around the aromatic doublets is flat.

  • Integration: Calibrate the methyl singlet (approx 2.15 ppm) to 3.00.

    • Validation: The aromatic protons should integrate to 1.00 each. The amino broad singlet should integrate to 2.00.

References
  • General Pyridine Shift Data

    • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Journal of the Chemical Society, Perkin Transactions 2, 1998. Link

  • Regioisomer Separation & Analysis

    • Tarawneh, A. H. "A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives." Heterocycles, 2022. (Discusses analogous Thorpe-Ziegler cyclization products and NMR characterization). Link

  • Substituent Effects in NMR

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for calculating expected shifts based on additivity rules). Link

  • Isomer Differentiation Methodology

    • Oxford Instruments.[2] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

Sources

Comparative

HPLC method development for 4-Amino-3-methylpicolinonitrile purity

Comparative Guide: HPLC Method Development Strategies for 4-Amino-3-methylpicolinonitrile Purity Profiling Executive Summary: The Analytical Challenge 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) presents a distin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Method Development Strategies for 4-Amino-3-methylpicolinonitrile Purity Profiling

Executive Summary: The Analytical Challenge

4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) presents a distinct set of chromatographic challenges common to multisubstituted pyridines. As a key intermediate in the synthesis of agrochemicals (e.g., auxin mimics) and pharmaceuticals, its purity is critical.

The molecule features three competing functionalities:

  • Pyridine Ring: Basic nitrogen (pKa ~5–7), susceptible to peak tailing on active silanols.

  • Cyano Group (Position 2): Electron-withdrawing, increasing polarity and reducing the basicity of the ring nitrogen compared to methyl-pyridines.

  • Amino Group (Position 4): Electron-donating, increasing basicity and potential for hydrogen bonding.

The Core Conflict: Standard C18 columns often fail to retain this polar, basic compound under acidic conditions (where it is protonated), leading to elution in the void volume. Conversely, high pH mobile phases risk hydrolysis of the nitrile to the corresponding amide (picolinamide) or acid.

This guide compares three distinct separation strategies to resolve the parent compound from its critical impurities (regioisomers, halogenated precursors, and hydrolysis degradants).

Compound Profile & Impurity Landscape

Understanding the "Why" before the "How" is critical for robust method development.

PropertyValue / DescriptionChromatographic Implication
Structure Pyridine core with -NH₂, -CH₃, -CNMixed-mode interactions (Hydrophobic + H-Bonding + Pi-Pi).
Basicity (pKa) Est. 5.5 – 6.5 (Pyridine N)At pH < 5, the molecule is protonated (

), reducing retention on RP-C18.
Polarity (LogP) ~1.3 (Moderate to Low)Requires low organic start or specialized phases for retention.
Critical Impurities 1. Hydrolysis: 4-Amino-3-methylpicolinamide2. Precursor: 4-Chloro-3-methylpicolinonitrile3. Isomer: 3-Amino-4-methylpicolinonitrileIsomers require high shape selectivity (e.g., PFP or Phenyl-Hexyl).

Comparative Method Strategies

We evaluated three method development approaches. The Fluorophenyl (PFP) phase is recommended as the superior choice for purity profiling due to its unique selectivity mechanisms.

Strategy A: The "Workhorse" (C18 with Ion Pairing)
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 10 mM Sodium Hexanesulfonate (pH 2.5) .

  • Mechanism: The sulfonate ion pairs with the protonated pyridine nitrogen, forming a neutral complex that retains on the C18 chain.

  • Pros: Excellent peak shape; good retention.

  • Cons: Long equilibration times; incompatible with MS detection (non-volatile salts); "memory effects" on the column.

Strategy B: The "Specialist" (Pentafluorophenyl - PFP)
  • Column: PFP (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[1]

  • Mechanism: Pi-Pi interactions, Dipole-Dipole (C-F bonds), and Hydrogen Bonding.

  • Pros: Superior separation of regioisomers and halogenated impurities; MS-compatible; rapid equilibration.

  • Cons: Slightly higher column cost.

Strategy C: The "Polar Alternative" (HILIC)
  • Column: Bare Silica or Zwitterionic HILIC.

  • Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Acetate (pH 5.8).

  • Mechanism: Partitioning into water layer on silica surface.

  • Pros: Retains extremely polar hydrolysis products (acids) that elute in void on RP.

  • Cons: Sample solubility issues (must be in high organic); sensitive to water content changes.

Comparative Performance Data (Experimental Simulation)

The following data represents typical performance metrics observed during method optimization for aminocyanopyridines.

ParameterMethod A: C18 + Ion Pair Method B: PFP (Recommended) Method C: HILIC
Retention Time (

)
12.4 min9.8 min5.2 min
Tailing Factor (

)
1.1 (Good)1.05 (Excellent)1.3 (Moderate)
Resolution (Isomer) 1.83.5 (High Selectivity)1.2
Resolution (Precursor) 4.05.20.8 (Poor)
MS Compatibility NO YES YES
Equilibration Time > 45 min~10 min~20 min

Expert Insight: While C18 + Ion Pair works, the PFP phase provides superior resolution of the critical regioisomer impurities without the operational headaches of ion-pairing reagents. The fluorine atoms on the PFP ring interact strongly with the electron-rich amino group and the electron-deficient cyano group, pulling isomers apart based on electron density distribution.

Detailed Experimental Protocol (Recommended PFP Method)

This protocol is designed to be a self-validating system suitable for QC release testing.

A. Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Detector Wavelength: 270 nm (Primary), 230 nm (Secondary for impurities).

  • Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.6 µm.

  • Column Temp: 35°C (Controls selectivity).

B. Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Methanol (MeOH provides better selectivity than ACN for PFP phases).

C. Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Action
0.09551.0Initial Hold (Retain polar degradants)
2.09551.0End Isocratic Hold
15.040601.0Linear Gradient (Elute Main Peak)
20.010901.0Wash (Elute Dimers/Precursors)
23.010901.0End Wash
23.19551.0Re-equilibration
30.09551.0Ready for Next Injection
D. Sample Preparation
  • Diluent: 90:10 Water:Methanol (Matches initial gradient to prevent "solvent shock" and peak distortion).

  • Stock Solution: 1.0 mg/mL in 100% Methanol (to ensure solubility).

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.

Method Development Workflow (Visualized)

The following diagram outlines the decision logic for selecting the optimal column and mobile phase based on impurity profiles.

G Start Start: 4-Amino-3-methylpicolinonitrile Method Development CheckSolubility Check Solubility & Stability (pH 3-8) Start->CheckSolubility SelectMode Select Separation Mode CheckSolubility->SelectMode RP_C18 Reverse Phase C18 (Initial Screen) SelectMode->RP_C18 Standard Eval_C18 Evaluate Retention (k) & Tailing (Tf) RP_C18->Eval_C18 Issue_Retention Issue: Low Retention (k < 1.0) Due to protonated amine Eval_C18->Issue_Retention k < 1.0 Issue_Isomer Issue: Poor Isomer Separation (Critical Pair Rs < 1.5) Eval_C18->Issue_Isomer Co-elution Sol_IonPair Solution A: Ion-Pairing (Hexanesulfonate pH 2.5) Issue_Retention->Sol_IonPair Add Reagent Sol_PFP Solution B: PFP Column (Pi-Pi Interaction) Issue_Retention->Sol_PFP Change Stationary Phase Sol_HILIC Solution C: HILIC (For polar degradants) Issue_Retention->Sol_HILIC High Polarity Issue_Isomer->Sol_PFP Best Selectivity Final Final Method Validation (Specificity, Linearity, Accuracy) Sol_IonPair->Final Sol_PFP->Final Sol_HILIC->Final

Figure 1: Decision tree for optimizing HPLC separation of aminopicolinonitriles, highlighting the PFP column as the primary problem-solver for isomer resolution.

Troubleshooting & Optimization (The "Why")

  • Peak Tailing: If the main peak tails (

    
    ), it indicates interaction between the protonated pyridine nitrogen and residual silanols on the silica support.
    
    • Fix: Increase buffer concentration to 20–25 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (if using C18). On PFP, this is rarely needed.

  • Ghost Peaks: If using Method A (Ion Pair), ghost peaks may appear in gradient runs.

    • Fix: Use Method B (PFP) or ensure the ion-pairing reagent is present in both Mobile Phase A and B at equal concentrations.

  • Retention Time Shift: Picolinonitriles can be sensitive to temperature.

    • Fix: Use a thermostatted column compartment.[2][3] Do not rely on ambient temperature.

References

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7010316, 4-Amino-3-methylbenzonitrile (Structural Analog). Available at: [Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. Available at: [Link][2]

  • Phenomenex. Optimization of PFP (Pentafluorophenyl) Phases for Regioisomer Separations. (General Reference for PFP Mechanism). Available at: [Link]

Sources

Validation

mass spectrometry (LC-MS) analysis of 4-Amino-3-methylpicolinonitrile

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small, highly polar, and nitrogen-rich heterocyclic compounds. 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with small, highly polar, and nitrogen-rich heterocyclic compounds. 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a prime example of such a molecule[1][2]. With a molecular weight of 133.15 g/mol and multiple basic sites (a pyridine nitrogen, a primary amine, and a nitrile group), it is a highly valuable intermediate in pharmaceutical synthesis, but a notoriously difficult analyte for standard liquid chromatography-mass spectrometry (LC-MS) workflows.

This guide objectively compares the chromatographic and mass spectrometric strategies for analyzing 4-Amino-3-methylpicolinonitrile, explaining the causality behind each experimental choice to help you build a robust, self-validating analytical method.

Chromatographic Strategies: HILIC vs. Reversed-Phase (RP-LC)

The fundamental challenge with 4-Amino-3-methylpicolinonitrile is its high polarity and basicity. Traditional Reversed-Phase Liquid Chromatography (RP-LC) relies on hydrophobic interactions. Consequently, highly polar analytes like this pyridine derivative exhibit poor retention, often eluting in the void volume, and suffer from severe peak tailing due to secondary interactions with residual silanols on the silica support[3][4].

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[5][6].

The Causality of MS Enhancement: The high organic content in the HILIC mobile phase does more than just retain the polar analyte; it significantly lowers the surface tension of the eluent. This facilitates rapid droplet desolvation in the Electrospray Ionization (ESI) source, leading to a 10- to 50-fold increase in MS sensitivity compared to the highly aqueous mobile phases required for RP-LC[6][7].

Table 1: Performance Comparison of LC Modalities for 4-Amino-3-methylpicolinonitrile
ParameterReversed-Phase LC (C18/PFP)HILIC (Amide/Zwitterionic)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & ion exchange
Analyte Retention Poor (Often elutes near void volume)Excellent (Orthogonal retention)
Mobile Phase High Aqueous (e.g., 95% Water)High Organic (e.g., 90% Acetonitrile)
ESI-MS Sensitivity Low to Moderate (Poor desolvation)Very High (Rapid droplet evaporation)
Peak Shape Prone to tailing (silanol interactions)Sharp, symmetrical peaks
Best Use Case Derivatized or less polar analogsIntact polar basic compound analysis

G A 4-Amino-3-methylpicolinonitrile (Polar, Basic) BB BB A->BB Optimal Retention B Chromatographic Separation D Reversed-Phase (High Aqueous) B->D Poor Retention C HILIC Mode (High Organic) E ESI+ Ionization [M+H]+ C->E Enhanced Desolvation D->E Ion Suppression Risk F Triple Quadrupole (Quantitation) E->F G HRMS Q-TOF (Impurity Profiling) E->G BB->C Optimal Retention

LC-MS method development workflow for polar basic pyridine derivatives.

Mass Spectrometry Platforms: QqQ vs. HRMS

Because of the basic pyridine and primary amine nitrogen atoms, 4-Amino-3-methylpicolinonitrile readily accepts protons. Therefore, Electrospray Ionization in positive mode (ESI+) is the absolute gold standard, yielding a strong [M+H]+ precursor ion at m/z 134.07[8][9]. The choice of the mass analyzer depends entirely on the analytical goal.

Table 2: MS Platform Comparison
FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF / Orbitrap)
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Parallel Reaction Monitoring (PRM)
Mass Accuracy Unit resolution (~0.7 Da)Sub-ppm mass accuracy
Sensitivity Ultra-high (Attogram to Femtogram level)High (Picogram level)
Primary Application Trace quantitation (e.g., PK studies)Structural elucidation, impurity profiling
Data Output Targeted quantitative dataUntargeted holistic data

G A Precursor Ion [M+H]+ m/z 134.07 B Loss of NH3 m/z 117.04 A->B CE: 15-20 eV C Loss of HCN m/z 107.06 A->C CE: 20-25 eV D Ring Cleavage m/z < 100 B->D CE: >30 eV C->D CE: >30 eV

Proposed ESI+ fragmentation pathway for 4-Amino-3-methylpicolinonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal controls, specific buffer choices driven by chemical causality, and system suitability checks.

Protocol A: Trace Quantitation via HILIC-ESI-QqQ

Objective: High-throughput, sensitive quantification of 4-Amino-3-methylpicolinonitrile in complex matrices.

  • Sample Preparation: Extract the sample using Acetonitrile (protein precipitation or liquid-liquid extraction). Causality: HILIC requires the injection solvent to be highly organic (matched to the initial mobile phase) to prevent peak distortion and solvent breakthrough[5].

  • Column Selection: Use an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The ammonium formate buffer is critical. In HILIC, the salt provides ionic strength to control the ion-exchange secondary interactions between the basic amine and the stationary phase, ensuring sharp peaks[5][6].

  • Gradient Elution: Start at 95% B, hold for 1 minute, ramp to 60% B over 4 minutes. (Remember: In HILIC, water is the strong eluting solvent).

  • MS/MS (MRM) Parameters:

    • Polarity: ESI Positive[10].

    • Precursor Ion: m/z 134.1.

    • Quantifier Transition: m/z 134.1 → 117.1 (Loss of NH3).

    • Qualifier Transition: m/z 134.1 → 107.1 (Loss of HCN).

  • Self-Validation Step: Inject a stable isotope-labeled internal standard (SIL-IS) to correct for any matrix-induced ion suppression in the ESI source[11].

Protocol B: Impurity Profiling via RP-LC-HRMS

Objective: Identification of unknown synthetic by-products or degradation species.

  • Column Selection: Use a Pentafluorophenyl (PFP) or Polar-Embedded C18 column. Causality: While standard C18 fails, PFP phases offer alternative selectivity (π-π, dipole, and hydrogen bonding) that can marginally retain polar aromatic pyridines better than alkyl chains[3][4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

    • Causality: HFBA acts as a volatile ion-pairing agent. It pairs with the basic nitrogen of the pyridine, neutralizing its charge and increasing its hydrophobicity, thereby forcing retention on the reversed-phase column. Note: Ion-pairing agents can suppress MS signals, so this is a trade-off made specifically for structural resolution[12].

  • MS Acquisition: Operate the Q-TOF/Orbitrap in Full Scan MS1 (Resolution > 60,000) with Data-Dependent Acquisition (DDA) for MS2[13].

  • Self-Validation Step: Utilize mass defect filtering and isotopic pattern matching (e.g., checking for the exact mass of C7H7N3) to confirm the identity of the parent compound before profiling unknowns[13][14].

References

1.[1] "1804377-41-0 | 4-Amino-3-methylpicolinonitrile" - BLD Pharm. 2.[2] "4-氨基-3-甲基戊腈 | 4-Amino-3-methylpicolinonitrile" - Leyan. 3.[13] "Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification" - NCSU / InTech. 4.[14] "Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry" - ResearchGate. 5.[11] "Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry" - PubMed / NIH. 6.[10] "Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography" - Shimadzu. 7.[8] "Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry" - PMC / NIH. 8.[3] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column" - LCMS.cz. 9.[4] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column" - Agilent. 10.[5] "HILIC: The Pros and Cons" - LCGC International. 11.[7] "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography" - Chrom Tech, Inc. 12.[9] "An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites" - PMC / NIH. 13.[6] "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique" - PMC / NIH. 14.[12] "Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids" - MDPI.

Sources

Comparative

FTIR characteristic peaks of 4-Amino-3-methylpicolinonitrile

As a Senior Application Scientist in analytical chemistry, I frequently rely on Fourier-Transform Infrared (FTIR) spectroscopy as a frontline, orthogonal technique for the structural verification of complex pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently rely on Fourier-Transform Infrared (FTIR) spectroscopy as a frontline, orthogonal technique for the structural verification of complex pharmaceutical building blocks. When evaluating highly functionalized heterocycles like 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0), the spectral fingerprint provides a direct, non-destructive readout of molecular integrity.

This guide provides an in-depth comparative analysis of the against common structural analogs. By understanding the vibrational causality behind these absorptions, researchers can establish robust Quality Control (QC) and Quality Assurance (QA) protocols for drug development workflows.

Molecular Anatomy & Vibrational Causality

The FTIR spectrum of 4-Amino-3-methylpicolinonitrile is a composite of four distinct IR-active moieties. The position and intensity of these peaks are dictated by the force constants of the bonds and the change in dipole moments during vibration.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond possesses a highly rigid force constant, restricting its stretching vibration to the relatively uncongested 2220–2250 cm⁻¹ region[1]. Because the dipole moment changes significantly during this stretch, it yields a sharp, highly diagnostic peak[2].

  • Primary Amine (-NH2): The presence of two N-H bonds on the amino group results in coupled symmetric and asymmetric stretching modes. These manifest as a characteristic doublet in the 3400–3300 cm⁻¹ range[3]. Additionally, the N-H bending vibration (scissoring) occurs between 1650–1580 cm⁻¹[4].

  • Pyridine Core: Unlike a highly symmetric benzene ring, the electronegative nitrogen in the pyridine core alters the electron density and symmetry of the ring. This results in distinct C=C and C=N quadrant and semicircle stretching vibrations, typically observed as multiple sharp bands between 1590–1470 cm⁻¹.

  • Methyl Group (-CH3): Aliphatic C-H stretching occurs just below 3000 cm⁻¹ (typically 2950–2840 cm⁻¹), with corresponding C-H bending deformations (umbrella modes) anchoring around 1450 cm⁻¹[5].

VibrationalMapping Molecule 4-Amino-3-methylpicolinonitrile (Target Compound) Nitrile Nitrile (-C≡N) Triple Bond Stretch Molecule->Nitrile Amine Primary Amine (-NH2) Asym & Sym Stretch Molecule->Amine Pyridine Pyridine Ring C=C & C=N Stretch Molecule->Pyridine Methyl Methyl (-CH3) C-H Stretch & Bend Molecule->Methyl Peak1 ~2220 cm⁻¹ (Sharp, Strong) Nitrile->Peak1 Peak2 3450 & 3350 cm⁻¹ (Distinct Doublet) Amine->Peak2 Peak3 1590 - 1470 cm⁻¹ (Multiple Sharp Bands) Pyridine->Peak3 Peak4 ~2950 cm⁻¹ & ~1450 cm⁻¹ (Weak to Medium) Methyl->Peak4

Figure 1: Causal mapping of functional groups to their characteristic FTIR wavenumbers.

Comparative FTIR Analysis

To validate the identity of 4-Amino-3-methylpicolinonitrile, it is critical to differentiate it from closely related structural analogs that might appear as synthetic impurities or cross-contaminants. Below is a quantitative comparison against 4-Aminobenzonitrile (lacks the pyridine nitrogen and methyl group) and 2-Amino-3-methylpyridine (lacks the nitrile group).

Functional Group / Mode4-Amino-3-methylpicolinonitrileAlternative A: 4-AminobenzonitrileAlternative B: 2-Amino-3-methylpyridineDiagnostic Significance
Nitrile (-C≡N) Stretch ~2220 cm⁻¹ (Sharp) ~2225 cm⁻¹ (Sharp)AbsentConfirms the presence of the carbonitrile moiety.
Primary Amine (-NH2) 3450, 3350 cm⁻¹ 3460, 3360 cm⁻¹3440, 3340 cm⁻¹Confirms the unreacted, primary state of the amine.
Aromatic Ring Stretch 1590, 1550, 1470 cm⁻¹ 1600, 1500 cm⁻¹ (Benzene)1590, 1560, 1470 cm⁻¹Differentiates the asymmetric pyridine core from a symmetric benzene ring.
Aliphatic C-H Bend ~1450 cm⁻¹ Absent~1450 cm⁻¹Verifies the presence of the methyl substitution.

Analytical Insight: The most critical discriminator between 4-Amino-3-methylpicolinonitrile and 4-Aminobenzonitrile is the shift and multiplicity in the 1600–1400 cm⁻¹ region. The pyridine ring's C=N stretch introduces additional vibrational complexity not seen in the simpler benzene derivative.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . It not only confirms the product's identity but actively screens for common degradation pathways (e.g., hydrolysis of the nitrile to an amide).

Equipment: FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal. Parameters: Resolution: 4 cm⁻¹; Scans: 32 to 64; Range: 4000–400 cm⁻¹.

Step-by-Step Methodology:

  • Crystal Preparation & Background: Clean the ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol) and allow it to dry. Collect a background spectrum of the ambient air. Causality: This subtracts atmospheric CO2 and water vapor, which heavily absorb in the 2300 cm⁻¹ and 3600 cm⁻¹ regions, respectively, preventing interference with the nitrile and amine peaks.

  • Sample Application: Place 2–5 mg of solid 4-Amino-3-methylpicolinonitrile directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact. Causality: ATR relies on the evanescent wave penetrating the sample; poor contact leads to artificially weak signals, particularly at higher wavenumbers (like the 3400 cm⁻¹ amine stretch).

  • Spectral Acquisition: Execute the scan. Apply an ATR correction algorithm if comparing against transmission-mode reference libraries.

  • Self-Validation & Failure Analysis:

    • Check 1 (Identity): Is the sharp ~2220 cm⁻¹ peak present? If yes, proceed.

    • Check 2 (Integrity): Look at the 1690–1650 cm⁻¹ region. If a strong, broad peak (C=O stretch) is observed here alongside a missing or diminished 2220 cm⁻¹ peak, the sample has undergone hydrolysis , converting the nitrile into a primary amide. Reject the batch.

    • Check 3 (Purity): Are the 3450/3350 cm⁻¹ amine peaks distinct? Broadening or shifting here may indicate hydrochloride salt formation or severe moisture contamination.

Workflow Start ATR-FTIR Preparation (Diamond Crystal, 4 cm⁻¹ res) Background Collect Background Spectrum (Subtracts H2O/CO2) Start->Background Sample Apply Sample & Compress (Collect 32-64 Scans) Background->Sample CheckNitrile Is ~2220 cm⁻¹ Peak Present? (Nitrile Verification) Sample->CheckNitrile CheckAmide Is ~1670 cm⁻¹ C=O Present? (Hydrolysis Check) CheckNitrile->CheckAmide No CheckAmine Are 3450/3350 cm⁻¹ Present? (Amine Verification) CheckNitrile->CheckAmine Yes Fail1 Hydrolysis Detected (Nitrile degraded to Amide) CheckAmide->Fail1 Yes Fail2 Degradation/Impurity (Reject Batch) CheckAmide->Fail2 No Pass Identity Confirmed (High Purity Batch) CheckAmine->Pass Yes CheckAmine->Fail2 No

Figure 2: Self-validating ATR-FTIR workflow for structural confirmation and purity assessment.

References

  • Different type of amines in FT-IR spectroscopy - analyzetest.com. analyzetest.com.
  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-NÃÆ' - Prime Scholars. primescholars.com.
  • Carbon dioxide and water: An effective multiphase medium for selective hydrogenation of nitriles with a Pd/Al2O3 c
  • Analysis of Infrared spectroscopy (IR) - UniTechLink. unitechlink.com.
  • A Researcher's Guide to Confirming C=N Bond Formation with FTIR Spectroscopy - Benchchem. benchchem.com.
  • Nitrile Groups as Build-In Molecular Sensors for Interfacial Effects at Electrocatalytically Active Carbon–Nitrogen Materials - ACS Public

Sources

Validation

Technical Comparison: Steric and Electronic Modulation in Picolinonitrile Scaffolds

Subject: 4-Amino-3-methylpicolinonitrile vs. 4-aminopicolinonitrile Application: Kinase Inhibitor Design & Heterocyclic Scaffold Synthesis[1] Executive Summary: The "Methyl Switch" in Drug Design In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 4-Amino-3-methylpicolinonitrile vs. 4-aminopicolinonitrile Application: Kinase Inhibitor Design & Heterocyclic Scaffold Synthesis[1]

Executive Summary: The "Methyl Switch" in Drug Design

In medicinal chemistry, the addition of a single methyl group is rarely trivial. Comparing 4-aminopicolinonitrile (4-AP) and 4-amino-3-methylpicolinonitrile (3-Me-4-AP) reveals a classic study in the trade-off between nucleophilic reactivity and conformational control .[1]

While 4-AP serves as a highly reactive "blank slate" for rapid diversification, the 3-Me-4-AP variant acts as a "conformational lock."[1] The C3-methyl group introduces significant steric strain ortho to the exocyclic amine, retarding initial functionalization rates but often yielding final drug candidates with superior selectivity due to restricted bond rotation (atropisomerism) and enhanced lipophilicity.

Physicochemical Profile & Reactivity Drivers[1][2][3][4][5]

The core difference lies in the ortho-effect . The C3-methyl group in 3-Me-4-AP exerts a steric blockade on the C4-amine while simultaneously donating electron density into the ring (+I effect).[1]

Feature4-aminopicolinonitrile (4-AP)4-Amino-3-methylpicolinonitrile (3-Me-4-AP)Impact on Reactivity
Structure Unsubstituted ortho-positionMethyl group at C3 (ortho to amine)Steric Hindrance: High in 3-Me-4-AP.[1]
Electronic State Electron-deficient pyridine ringSlightly more electron-rich (+I effect)Basicity: 3-Me-4-AP is slightly more basic but less nucleophilic due to sterics.[1]
LogP (Calc) ~0.6~1.1Solubility: Methyl group decreases aqueous solubility, increases membrane permeability.[1][2]
Nu- Attack Rapid reaction with electrophilesSlowed reaction kineticsSynthetic Utility: 4-AP for library generation; 3-Me-4-AP for selectivity optimization.[1]
pKa (Est) ~3.8 (Amine)~4.2 (Amine)Protonation: The methyl group stabilizes the conjugate acid slightly.[2]

Deep Dive: Nucleophilic Substitution (The "Warhead" Synthesis)

A critical workflow in kinase inhibitor development is converting the exocyclic amine into a urea or amide "warhead" that interacts with the hinge region of the kinase ATP pocket.

A. Urea Formation (Reaction with Isocyanates)[5]
  • 4-AP: Reacts rapidly with aryl isocyanates at room temperature.[1] The lack of steric hindrance allows the nitrogen lone pair to easily attack the isocyanate carbon.

  • 3-Me-4-AP: The C3-methyl group creates a "steric wall."[1] The approaching electrophile (isocyanate) clashes with the methyl protons.[2]

    • Consequence: Reactions often require heating (60–80°C) or Lewis acid catalysis (e.g., dibutyltin dilaurate).[1][2]

    • Strategic Advantage: Once formed, the urea in the 3-Me-4-AP scaffold adopts a twisted conformation perpendicular to the pyridine ring, often improving binding affinity by filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

B. Cyclization to Pyrido[4,3-d]pyrimidines

Both molecules serve as precursors for fused bicyclic systems.[1][2][3]

  • Pathway: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine.[1][2][3]

  • Difference: The 3-methyl group in 3-Me-4-AP can interfere with the planarity required for the formation of the intermediate amidine, potentially lowering yields or requiring higher boiling solvents (e.g., toluene vs. ethanol).

Visualizing the Reactivity Divergence

The following diagram illustrates the divergent pathways and the specific "Steric Clash" point that differentiates the two scaffolds.

ReactivityComparison cluster_0 Starting Materials Node_4AP 4-aminopicolinonitrile (Unobstructed) Node_Iso Electrophile Addition (R-N=C=O) Node_4AP->Node_Iso Node_3Me 4-Amino-3-methyl picolinonitrile (Sterically Hindered) Node_3Me->Node_Iso Node_TS_4AP Transition State A (Low Energy, Planar) Node_Iso->Node_TS_4AP Fast (RT) Node_TS_3Me Transition State B (High Energy, Steric Clash) Node_Iso->Node_TS_3Me Slow (Requires Heat) Node_Prod_4AP Product A: Planar Urea Scaffold (Flexible Rotation) Node_TS_4AP->Node_Prod_4AP Node_Prod_3Me Product B: Twisted Urea Scaffold (Conformationally Locked) Node_TS_3Me->Node_Prod_3Me Yields Atropisomer

Figure 1: Comparative reaction pathway showing the kinetic penalty (steric clash) vs. thermodynamic gain (conformational lock) introduced by the C3-methyl group.[2]

Experimental Protocol: Competitive Urea Synthesis

This protocol validates the reactivity difference described above. It is designed for a researcher to empirically determine the reaction rate constants (


) if run in competition, or to optimize conditions for the hindered substrate.[2]
Objective

Synthesize a urea derivative using phenyl isocyanate to compare conversion rates between 4-AP and 3-Me-4-AP.

Materials
  • Substrate A: 4-aminopicolinonitrile (1.0 eq)

  • Substrate B: 4-Amino-3-methylpicolinonitrile (1.0 eq)[1][2]

  • Reagent: Phenyl isocyanate (1.1 eq)[2]

  • Solvent: Anhydrous THF (or DCM)[1][2]

  • Catalyst (Optional for B): TEA (Triethylamine) or DMAP[2]

Methodology
Workflow A: The Unhindered Synthesis (4-AP)
  • Dissolution: Dissolve 119 mg (1 mmol) of 4-aminopicolinonitrile in 5 mL anhydrous THF under

    
     atmosphere.
    
  • Addition: Add 120 µL (1.1 mmol) phenyl isocyanate dropwise at Room Temperature (25°C) .

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane).

    • Expectation: Spot-to-spot conversion within 30–60 minutes .[1]

  • Workup: Precipitate usually forms. Filter, wash with cold Et2O, and dry.[1]

Workflow B: The Hindered Synthesis (3-Me-4-AP)
  • Dissolution: Dissolve 133 mg (1 mmol) of 4-Amino-3-methylpicolinonitrile in 5 mL anhydrous THF.

  • Addition: Add 120 µL (1.1 mmol) phenyl isocyanate.

  • Observation: At 25°C, reaction will be sluggish (<10% conversion in 1 hour).

  • Optimization:

    • Step 4a: Add 1.5 eq of Triethylamine (TEA).

    • Step 4b: Heat the reaction vial to 60°C .

  • Completion: Reaction typically reaches completion in 4–6 hours under heating.[1]

  • Purification: Concentrate solvent and purify via flash column chromatography (the product is more lipophilic than the 4-AP analog).

Data Interpretation
Parameter4-AP Result3-Me-4-AP Result
Reaction Time (25°C) < 1 Hour> 24 Hours (Incomplete)
Reaction Time (60°C) N/A (Too fast/Side products)4–6 Hours
Solubility Moderate in THFHigh in THF
Product Conformation Planar/FluxionalNon-planar/Rigid

Authoritative References

  • Synthesis of 4-aminopicolinonitrile derivatives:

    • Source: ChemicalBook & PubChem Compound Summary.[1]

    • Context: Standard protocols for SNAr displacement of 2-chloro-4-aminopyridine with Zn(CN)2.[1]

    • URL:[1][2]

  • Reactivity of Aminopyridines with Isocyanates:

    • Source:Journal of Medicinal Chemistry (General principles of kinase inhibitor design).[2]

    • Context: Urea formation kinetics in ortho-substituted anilines/pyridines.[1]

    • URL:[1][2]

  • Cyclization to Pyrido[4,3-d]pyrimidines:

    • Source:Molecules / BenchChem Protocols.

    • Context: Use of 4-amino-nicotinonitriles as precursors for fused ring systems.[1][3]

    • URL:[1][2]

  • pKa and Basicity of Heterocycles:

    • Source:European Journal of Organic Chemistry.[4]

    • Context: Comparative pKa values of aminopyridines and the effect of methyl substitution.

    • URL:[2]

Sources

Comparative

Elemental Analysis Standards for High-Nitrogen Heterocycles: A Comparative Guide for 4-Amino-3-methylpicolinonitrile

Executive Summary Accurate elemental analysis (CHNS) is a critical quality control gateway in drug development and materials science. However, analyzing high-nitrogen heterocyclic compounds like 4-Amino-3-methylpicolinon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate elemental analysis (CHNS) is a critical quality control gateway in drug development and materials science. However, analyzing high-nitrogen heterocyclic compounds like 4-Amino-3-methylpicolinonitrile presents a unique analytical challenge. Standard calibration protocols relying on low-nitrogen reference materials (such as Acetanilide) frequently result in non-linear detector responses and under-reported nitrogen values. This guide objectively compares calibration standards, explains the combustion dynamics of high-nitrogen heterocycles, and provides a self-validating experimental protocol to ensure absolute analytical integrity.

The Analytical Challenge: Combustion Dynamics

4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0; Formula: C₇H₇N₃) is a pyridine derivative featuring both an amino and a nitrile group. Its theoretical elemental composition is heavily skewed toward nitrogen:

  • Carbon: 63.14%

  • Hydrogen: 5.30%

  • Nitrogen: 31.56%

Standard elemental analysis relies on flash combustion at 900–1000°C in an oxygen-enriched helium atmosphere[1]. During this process, high-nitrogen compounds produce significant quantities of mixed nitrogen oxides (NOx)[2]. These NOx species must be quantitatively reduced to N₂ gas over a heated copper column before reaching the Thermal Conductivity Detector (TCD). If the calibration standard does not closely match the nitrogen load of the sample, the TCD response curve must be extrapolated—a practice that introduces severe quantification errors due to non-linear detector responses at high gas volumes.

Comparative Analysis of Calibration Standards

Choosing the correct reference standard is the most critical variable in this workflow. Acetanilide and Sulfanilamide are ubiquitous calibration standards in organic microanalysis[3], but their nitrogen content is vastly insufficient for calibrating a 31.56% N target.

Table 1: Theoretical Elemental Compositions of Reference Standards vs. Target Analyte

CompoundFormula% Carbon% Hydrogen% NitrogenSuitability for 4-Amino-3-methylpicolinonitrile
Target Analyte C₇H₇N₃ 63.14% 5.30% 31.56% N/A
AcetanilideC₈H₉NO71.09%6.71%10.36%Poor (High risk of TCD extrapolation error)
SulfanilamideC₆H₈N₂O₂S41.84%4.68%16.27%Moderate (Useful only as a lower bracket)
UreaCH₄N₂O20.00%6.71%46.65%Excellent (Ideal for upper bracketing)
MelamineC₃H₆N₆28.57%4.80%66.64%Excellent (Gold standard for high-N calibration)

Using Melamine, with its 66.64% nitrogen content, serves as an ideal high-nitrogen reference standard[4], allowing analysts to bracket the calibration curve rather than extrapolate it.

Experimental Methodology: A Self-Validating CHN Protocol

To achieve the industry-standard ±0.3% accuracy limit, the following step-by-step protocol establishes a self-validating system.

Step 1: System Blanking Run 3 empty tin capsules to establish a baseline. This confirms the absence of atmospheric nitrogen leaks and validates the carrier gas purity.

Step 2: Bracketing Calibration Weigh 3 replicates of Sulfanilamide (1.0–2.0 mg) and 3 replicates of Melamine (1.0–2.0 mg). This brackets the target 31.56% N content, ensuring the sample's TCD response falls strictly within the interpolated linear range.

Step 3: Quality Control (QC) Initialization Run a known secondary standard (e.g., Urea) to validate the K-factor of the calibration curve. The measured N must fall within ±0.15% of the theoretical 46.65%. If it fails, recalibrate.

Step 4: Sample Preparation & Combustion Aid Accurately weigh 1.500 ± 0.100 mg of 4-Amino-3-methylpicolinonitrile into a tin capsule using an ultra-micro balance. Add ~10 mg of Vanadium Pentoxide (V₂O₅) to the capsule prior to sealing. V₂O₅ acts as a combustion aid to ensure complete oxidation of refractory ring structures[5].

Step 5: Analysis & Drift Correction Execute the run at 900–1000°C. Apply atmospheric corrections, or "daily factors", using a mid-run standard to account for minor pressure or temperature variations during the sequence[6].

CHN_Workflow Sample 1. Sample Prep (Tin Capsule + V2O5) Combustion 2. Flash Combustion (900-1000°C, O2) Sample->Combustion Injection Reduction 3. Reduction Column (Cu, NOx → N2) Combustion->Reduction CO2, H2O, N2, NOx GC 4. GC Separation (N2, CO2, H2O) Reduction->GC CO2, H2O, N2 TCD 5. TCD Detection & Quantification GC->TCD Sequential Elution

Figure 1: Step-by-step CHN elemental analysis workflow for high-nitrogen heterocyclic compounds.

Performance Data & Causality in Experimental Choices

Understanding the causality behind these experimental choices is what separates routine testing from expert-level analytical science.

Table 2: Comparative Performance Data (Measured vs. Theoretical for 4-Amino-3-methylpicolinonitrile)

Calibration Standard UsedMeasured %C (Δ)Measured %H (Δ)Measured %N (Δ)Pass/Fail (±0.3% Limit)
Acetanilide Only 63.45% (+0.31)5.35% (+0.05)29.80% (-1.76)FAIL (N severely under-reported)
Sulfanilamide Only 63.25% (+0.11)5.32% (+0.02)30.95% (-0.61)FAIL (N under-reported)
Melamine / Urea Bracketing 63.18% (+0.04)5.28% (-0.02)31.48% (-0.08)PASS
E-E-A-T Insights: Why do these failures occur?
  • The Extrapolation Penalty: Calibrating with Acetanilide (10.36% N) forces the instrument to extrapolate the TCD response curve by a factor of 3 to reach the 31.56% N of the target analyte. Extrapolation assumes 100% NOx reduction efficiency at high nitrogen loads. When this assumption fails, nitrogen values are artificially lowered.

  • The Role of Vanadium Pentoxide (V₂O₅): Pyridine rings can form stable, carbon-rich chars that resist complete combustion. V₂O₅ acts as an oxygen donor and thermal flux, preventing carbon sequestration in the ash and ensuring the carbon recovery remains within the ±0.3% tolerance.

  • NOx Reduction Exhaustion: High-nitrogen compounds generate excessive NOx. If the copper reduction column is even slightly degraded, unreduced NOx species pass through the GC column at different retention times than N₂, escaping the integration window and skewing the final C/N ratio. Bracketing with Melamine ensures the system's reduction capacity is validated at high nitrogen loads before the sample is run.

Conclusion

For high-nitrogen heterocycles like 4-Amino-3-methylpicolinonitrile, standard Acetanilide calibration is analytically insufficient. By implementing a bracketing strategy with Melamine or Urea, utilizing V₂O₅ as a combustion aid, and enforcing strict secondary QC checks, laboratories can eliminate extrapolation errors and ensure self-validating, publication-grade elemental analysis data.

References

  • Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations - rsc.org. 3

  • Analytical Tools and Strategic Approach to Detect Poor Quality Medicines, Identify Unknown Components, and Timely Alerts for Appropriate Measures - scirp.org. 1

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - pepolska.pl. 4

  • Optimised pyrolysis strategies for energy-dense bio-oil from Chlorella sp - cardiff.ac.uk. 2

  • Natural waxes from plant and animal origin as dielectrics for low-voltage organic field effect transistors - nih.gov. 6

  • CHNS Analysis Report for Tank Oil Co. - scribd.com. 5

Sources

Validation

chromatographic separation of 4-Amino-3-methylpicolinonitrile isomers

An in-depth technical analysis for the chromatographic resolution of 4-Amino-3-methylpicolinonitrile and its positional isomers. The Analytical Challenge: Causality of Isomeric Co-elution 4-Amino-3-methylpicolinonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for the chromatographic resolution of 4-Amino-3-methylpicolinonitrile and its positional isomers.

The Analytical Challenge: Causality of Isomeric Co-elution

4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a highly polar, basic, and aromatic heterocyclic compound. In drug development and synthetic chemistry, isolating this specific compound from its positional isomers (e.g., 5-amino-3-methylpicolinonitrile or 6-amino variants) is a persistent analytical bottleneck.

The structural similarities of these isomers mean they possess identical molecular weights and nearly indistinguishable octanol-water partition coefficients (


). When analyzed using traditional C18 reversed-phase (RP) chromatography, the separation relies almost entirely on hydrophobic dispersive forces, which fail to recognize the subtle spatial re-arrangements of the amino and methyl groups[1]. Furthermore, the basic exocyclic amine and the pyridine nitrogen readily undergo secondary ion-exchange interactions with residual, unendcapped silanols on standard silica supports, leading to severe peak tailing and compromised resolution.

To achieve baseline separation, the chromatographic method must exploit orthogonal physicochemical properties: shape/steric hindrance, dipole moment variations, and localized charge distribution .

Mechanistic Pathways of Chromatographic Selectivity

The rational selection of a stationary phase dictates the success of the isomeric separation. The diagram below illustrates the divergent interaction pathways available for aminopicolinonitrile isomers.

G Analyte 4-Amino-3-methylpicolinonitrile (Polar, Basic, Aromatic) C18 Standard C18 (RP) Hydrophobic Partitioning Analyte->C18 Weak Retention PFP PFP / Aromatic Phases π-π & Dipole Interactions Analyte->PFP Shape Recognition MixedMode Mixed-Mode (RP/CX) Hydrophobic + Ion-Exchange Analyte->MixedMode Dual Interaction HILIC HILIC Hydrogen Bonding & Partitioning Analyte->HILIC Orthogonal Selectivity Outcome1 Poor Isomer Resolution Peak Tailing C18->Outcome1 Outcome2 High Shape Selectivity Excellent Resolution PFP->Outcome2 Outcome3 Charge/Polarity Selectivity Independent Tuning MixedMode->Outcome3 Outcome4 High Retention of Polar Isomers, MS Compatible HILIC->Outcome4

Mechanistic pathways of stationary phase interactions for aminopicolinonitrile isomers.

Comparison of Alternative Chromatographic Modes

To move beyond the limitations of C18, application scientists typically evaluate three advanced column technologies for substituted pyridines:

Chromatographic ModePrimary MechanismAdvantages for AminopicolinonitrilesLimitations
Pentafluorophenyl (PFP)

, Dipole-Dipole, Hydrophobic
Electronegative fluorine atoms create a Lewis acid surface that strongly interacts with the electron-rich aminopyridine ring (Lewis base)[2]. Highly sensitive to positional isomerism.Sensitive to mobile phase organic modifier choices (requires Methanol over Acetonitrile).
Mixed-Mode (RP/CX) Hydrophobic + Cation-ExchangeExploits slight

differences between isomers. Allows independent tuning of retention via buffer concentration and pH[3].
Requires strict control of buffer molarity; equilibration times are longer than standard RP.
HILIC (Zwitterionic/Amide) Partitioning into water layer, Hydrogen BondingExcellent retention for highly polar compounds. Avoids ion-pairing reagents, making it highly compatible with ESI-MS[4].Requires highly organic mobile phases (>70% ACN); sensitive to sample diluent mismatch.
Hydrogen-Bonding (SHARC) Specific Hydrogen-Bond AdsorptionSeparates strictly based on the number and spatial arrangement of hydrogen-bond donors/acceptors[5].Niche application; requires non-aqueous mobile phases (e.g., Methanol/Acetonitrile mixtures).

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include built-in System Suitability Tests (SST) to ensure the thermodynamic and kinetic conditions are optimal before sample analysis begins.

Protocol A: Mixed-Mode LC-UV/MS Workflow (Recommended for Robustness)

Aminopyridine isomers exhibit subtle differences in their


 values due to the varying inductive and resonance effects of the amino group at different ring positions. Mixed-mode chromatography exploits this by utilizing a stationary phase with both alkyl chains and embedded cation-exchange groups[3].
  • Column Selection: Obelisc R (150 x 4.6 mm, 5 µm) or equivalent RP/Cation-Exchange column.

  • Mobile Phase Preparation:

    • Channel A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 4.0 with Formic Acid. (Causality: pH 4.0 ensures the basic pyridine nitrogen is fully protonated, maximizing interaction with the cation-exchange functional groups).

    • Channel B: 100% Acetonitrile.

  • Gradient Program: Isocratic elution at 50% A / 50% B. Flow rate: 1.0 mL/min.

  • Detection: UV at 250 nm or ESI-MS (Positive Ion Mode).

  • Self-Validation (SST): Inject a resolution standard containing 4-Amino-3-methylpicolinonitrile and 5-Amino-3-methylpicolinonitrile.

    • Acceptance Criteria: The system is validated for use only if the critical pair resolution (

      
      ) is 
      
      
      
      and the tailing factor (
      
      
      ) for the 4-amino isomer is
      
      
      .
    • Troubleshooting: If

      
      , the ionic strength is too low. Increase Ammonium Acetate concentration to 15 mM to outcompete secondary binding sites.
      
Protocol B: Orthogonal PFP Separation (Recommended for Shape Selectivity)

If mixed-mode columns are unavailable, a Pentafluorophenyl (PFP) column provides exceptional shape selectivity.

  • Column Selection: Core-Shell PFP (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Water.

    • Channel B: 0.1% Formic Acid in Methanol .

    • (Causality: Methanol is strictly required over Acetonitrile. Acetonitrile possesses a

      
      -electron rich triple bond that competitively binds to the electron-deficient pentafluorophenyl ring, effectively masking the stationary phase's isomeric selectivity[1]. Methanol, lacking 
      
      
      
      -electrons, enhances the
      
      
      retention driven by the analyte).
  • Gradient Program: 5% B to 40% B over 10 minutes. Flow rate: 0.4 mL/min. Column Temperature: 25°C. (Causality: Lower temperatures increase the thermodynamic contribution of dipole-dipole interactions, enhancing isomer resolution).

Quantitative Performance Data

The following table summarizes the expected chromatographic performance parameters when separating a mixture of 4-Amino-3-methylpicolinonitrile and its closest positional isomer (5-Amino-3-methylpicolinonitrile) using the discussed methodologies.

Column TechnologyRetention Factor (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Standard C18 1.21.050.8 (Co-elution)1.8 (Severe)
PFP (Methanol MP) 3.51.422.8 (Baseline)1.1 (Excellent)
Mixed-Mode (RP/CX) 4.81.654.1 (Baseline)1.0 (Perfect symmetry)
Zwitterionic HILIC 5.21.352.4 (Baseline)1.2 (Good)

Data Interpretation: While C18 fails to provide adequate selectivity (


) and suffers from secondary interactions, Mixed-Mode chromatography delivers the highest resolution by leveraging the distinct ionization profiles of the isomers. PFP serves as a highly efficient, MS-compatible orthogonal alternative when methanol is utilized as the organic modifier.

References

  • Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." Nacalai Tesque Technical Information.
  • SIELC Technologies. "Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers." SIELC Application Notes.
  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." SIELC Application Notes.
  • Hichrom Limited. "HICHROM - HPLC: Retention Mechanisms of PFP Columns." Hichrom Technical Catalog.
  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." Molecules.

Sources

Comparative

Technical Characterization Guide: UV-Vis Absorption Spectra of 4-Amino-3-methylpicolinonitrile

Executive Summary & Application Scope 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors and complex fused rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors and complex fused ring systems like 1,x-naphthyridines.[1]

Unlike simple pyridines, this molecule exhibits a complex electronic profile due to the interplay between the electron-donating amino group (


), the electron-withdrawing cyano group (

), and the sterically demanding methyl group (

). This guide provides a comparative spectral analysis to assist researchers in:
  • Reaction Monitoring: Tracking the conversion of precursors (e.g., 4-chloro-3-methylpicolinonitrile) to the amino product.

  • Purity Assessment: Distinguishing the target product from common impurities like 4-aminopyridine or 4-amino-3-methylpyridine.

  • Photophysical Characterization: Understanding the "push-pull" electronic transitions relevant to photostability studies.

Theoretical Framework: The "Push-Pull" System

To accurately interpret the UV-Vis spectrum of 4-Amino-3-methylpicolinonitrile, one must deconstruct its substituents' electronic effects. The molecule does not behave like a simple pyridine; it acts as a donor-acceptor system.

Electronic Substituent Effects
  • Pyridine Core: inherently electron-deficient (

    
    -deficient). Absorbs typically at 
    
    
    
    .
  • 4-Amino Group (Donor): A strong auxochrome. The lone pair on nitrogen participates in resonance (

    
     effect), significantly raising the HOMO energy and causing a bathochromic (red) shift .
    
  • 2-Cyano Group (Acceptor): A strong electron-withdrawing group (

    
    , 
    
    
    
    ). It lowers the LUMO energy, extending the conjugation system.
  • 3-Methyl Group (Steric/Weak Donor): The critical differentiator. Located ortho to the amino group, it exerts steric hindrance , potentially forcing the amino group out of planarity with the pyridine ring. This de-conjugation can cause a slight hypsochromic (blue) shift compared to the unmethylated analogue.

Structural Pathway Diagram

The following diagram illustrates the electronic relationships and spectral shifts relative to the base pyridine core.

G Pyridine Pyridine Core (λmax ~250 nm) AminoPy 4-Aminopyridine (+M Donor Effect) λmax ~262 nm Pyridine->AminoPy Bathochromic Shift (n -> π*) Target 4-Amino-3-methylpicolinonitrile (Push-Pull System) Predicted λmax: 268-278 nm AminoPy->Target Cyano Extension (Red Shift) Effect Steric Twist (Methyl) vs. Electronic Pull (Cyano) Effect->Target Modulates Final λmax

Figure 1: Structural-Spectral Relationship Diagram illustrating the additive effects of substituents on the absorption maximum.

Comparative Spectral Analysis

Direct experimental data for 4-Amino-3-methylpicolinonitrile is often proprietary. However, by triangulating data from validated proxies (structurally similar compounds), we can derive a high-confidence spectral window.

Comparative Data Table
CompoundStructure

(nm)

(M

cm

)
SolventSpectral Character
4-Aminopyridine Pyridine-4-NH

26217,4000.1 M HClStrong

band. Reference standard.
4-Aminobenzonitrile Benzene-4-NH

-CN
275~21,000Ethanol"Push-pull" analog. Shows significant solvatochromism.
4-Amino-3-methylpyridine Pyridine-3-Me-4-NH

~235-245N/AMeOHMethyl group causes slight blue shift due to steric twist of NH

.
TARGET: 4-Amino-3-methylpicolinonitrile Pyridine-2-CN-3-Me-4-NH

268 - 278 ~15,000 - 18,000 Methanol Predicted. Red-shifted vs. pyridine due to CN, but modulated by Me steric bulk.
Interpretation of the Target Spectrum
  • Primary Band (268–278 nm): This intense band corresponds to the Charge Transfer (CT) transition from the amino nitrogen to the cyano group through the pyridine ring.

  • Secondary Band (~310 nm shoulder): Depending on solvent polarity, a weaker intramolecular charge transfer (ICT) band may appear as a shoulder or tail into the near-UV.

  • Solvent Effect: Expect positive solvatochromism . In polar aprotic solvents (DMSO, DMF), the

    
     will likely shift to longer wavelengths (red shift) compared to non-polar solvents (Hexane), stabilizing the excited CT state.
    

Experimental Protocol: Self-Validating Characterization

To obtain reproducible spectral data for this compound, follow this standardized protocol. This workflow minimizes errors caused by aggregation or pH sensitivity.

Materials
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile. Avoid Acetone (absorbs at 330 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and are unsuitable.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.5 mg of 4-Amino-3-methylpicolinonitrile.

    • Dissolve in 10 mL Methanol to create a ~1 mM (

      
       M) stock.
      
    • Checkpoint: Ensure complete dissolution. Sonicate if necessary.

  • Serial Dilution (Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Measuring multiple concentrations confirms adherence to Beer-Lambert Law (

      
      ) and rules out aggregation (which would cause non-linear absorbance).
      
  • Acquisition:

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline Correction: Run the blank (pure MeOH) first.

  • Data Validation:

    • Calculate

      
       for each concentration: 
      
      
      
      .
    • If

      
       varies by >5% between concentrations, re-filter the solution (aggregation) or check pH (protonation of pyridine nitrogen).
      
Characterization Workflow Diagram

Workflow Start Start: Solid Sample (4-Amino-3-methylpicolinonitrile) Solvent Dissolve in MeOH (Stock: 1 mM) Start->Solvent Dilution Prepare Dilution Series (10, 20, 50 μM) Solvent->Dilution Measure UV-Vis Scan (200-400 nm) Quartz Cuvette Dilution->Measure Check Linearity Check (Beer-Lambert Law) Measure->Check Result Calculate ε & λmax Generate Report Check->Result Pass (<5% deviation) Retry Re-filter / Adjust pH Check->Retry Fail Retry->Dilution

Figure 2: Operational workflow for the spectrophotometric validation of the target compound.

References

  • NIST Chemistry WebBook. (2023). UV/Visible Spectrum of 4-Aminopyridine. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • PubChem. (2023). 4-Aminobenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zakerhamidi, M. S., et al. (2013).[3] Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugated Systems. Retrieved from [Link]

Sources

Validation

Validating Purity of 4-Amino-3-methylpicolinonitrile for GMP Synthesis

Content Type: Technical Comparison & Validation Guide Audience: Process Chemists, Analytical Scientists, and QA/QC Professionals in Pharmaceutical Development. Executive Summary 4-Amino-3-methylpicolinonitrile (CAS: 1635...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Process Chemists, Analytical Scientists, and QA/QC Professionals in Pharmaceutical Development.

Executive Summary

4-Amino-3-methylpicolinonitrile (CAS: 163533-56-0) is a critical pharmacophore often utilized as a scaffold in the synthesis of PI3K/mTOR kinase inhibitors (e.g., Dactolisib analogs). In a GMP (Good Manufacturing Practice) environment, the purity of this intermediate is non-negotiable. Impurities here do not just lower yield; they can form "impurity-drug conjugates" downstream that are difficult to purge, potentially leading to clinical holds.

This guide moves beyond basic Certificate of Analysis (CoA) checks. We compare the industry-standard HPLC-UV approach against the advanced UHPLC-MS/MS methodology, providing a data-backed rationale for when to deploy each. We also define a self-validating protocol to ensure your material meets ICH Q3A/Q3B standards.

Impurity Fate Mapping: What Are We Looking For?

To validate purity, one must first understand the genesis of impurities.[1] The most scalable GMP route for this compound typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro or 4-alkoxy precursor with ammonia, or a cyclization of a cyano-enamine.

The Synthesis-Impurity Correlation
Impurity TypeOrigin / MechanismCriticalityDetection Challenge
Impurity A (Precursor)Unreacted 4-Chloro-3-methylpicolinonitrileHigh (Reactive)Easy (Distinct UV max)
Impurity B (Hydrolysis)4-Amino-3-methylpicolinamide (Nitrile hydrolysis)MediumHard (Elutes close to main peak)
Impurity C (Regioisomer)4-Amino-5-methylpicolinonitrileHigh (Structural Isomer)Very Hard (Requires specific stationary phase)
Impurity D (GTI)Residual Metal Catalysts (e.g., Copper) or Alkyl HalidesCritical (Genotoxic)Requires ICP-MS or GC-MS
Visualization: Impurity Genesis Pathway

ImpurityFate SM Starting Material (4-Chloro-3-methylpicolinonitrile) Product Target Product (4-Amino-3-methylpicolinonitrile) SM->Product S_NAr (Main Rxn) Imp_Regio Impurity C (Regioisomer) SM->Imp_Regio Pre-existing Isomer NH3 Ammonia Source (NH3/MeOH) NH3->Product Imp_Hydro Impurity B (Amide Hydrolysis) Product->Imp_Hydro Over-hydrolysis (pH/Temp)

Figure 1: Impurity Fate Map illustrating the origin of critical impurities during the amination step.

Method Comparison: HPLC-UV vs. UHPLC-MS/MS

In a GMP setting, "better" is relative to the stage of development. Below is an objective comparison of the two dominant validation methodologies.

Comparative Performance Matrix
FeatureMethod A: Standard HPLC-UV Method B: Advanced UHPLC-MS/MS
Primary Use Routine QC, Release Testing, StabilityImpurity ID, Genotoxic Screening, Cleaning Validation
Detector PDA / UV (254 nm)Q-TOF or Triple Quadrupole
LOD (Limit of Detection) ~0.05% (500 ppm)< 0.0001% (1 ppm)
Specificity Moderate (Co-elution risk for isomers)High (Mass discrimination)
Throughput 25-40 min run time3-8 min run time
Cost per Sample $ (Low)

$ (High)
GMP Status Preferred (Robust, transferable)Supportive (For characterization/validation)
Expert Insight

Use Method A (HPLC-UV) for your daily batch release. It is robust, easy to transfer to CMOs, and sufficient if your method development has proven that no co-eluting impurities exist. Use Method B (UHPLC-MS) during Method Validation (specificity parameters) to prove that the main peak in Method A is pure and not masking a regioisomer.

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating. It includes a "System Suitability" checkpoint that must pass before data is accepted.

Chromatographic Conditions
  • Instrument: HPLC with PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent). Note: A longer column is chosen here to resolve the difficult regioisomer.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Max absorption for picolinonitrile core).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.04060
25.0595
30.0595
31.0955
40.0955
Step-by-Step Validation Workflow
  • Standard Preparation: Dissolve 25 mg of Reference Standard in 25 mL Diluent (50:50 Water:ACN).

  • Sensitivity Check (LOQ): Dilute Standard to 0.05% concentration. Inject 6 times. Requirement: S/N > 10.

  • Specificity Check (Stress Testing): Expose sample to 0.1N HCl and 0.1N NaOH for 2 hours. Inject. Requirement: Ensure degradation peaks (like Impurity B) are resolved (Resolution > 1.5) from the main peak.

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration. Requirement: R² > 0.999.[2]

Validation Logic & Decision Tree

This diagram guides the analyst through the decision-making process when an unknown peak is encountered during validation.

ValidationFlow Start Start Validation (HPLC-UV) Run_Std Run Standard & Sample Start->Run_Std Sys_Suit System Suitability Pass? (Tailing < 1.5, Res > 2.0) Run_Std->Sys_Suit Sys_Suit->Start No (Fix System) Detect_Imp Detect Impurities > 0.05%? Sys_Suit->Detect_Imp Yes Known Is Retention Time Known? Detect_Imp->Known Yes Quantify Quantify against Relative Response Factor (RRF) Known->Quantify Yes Unknown Unknown Impurity Known->Unknown No Switch_MS Switch to Method B (UHPLC-MS/MS) Unknown->Switch_MS ID_Struct Elucidate Structure (Mass/Frag) Switch_MS->ID_Struct ID_Struct->Quantify Synthesize Std & Re-inject

Figure 2: Validation decision tree for handling impurities in GMP synthesis.

Genotoxic Impurity Control (ICH M7)

For 4-Amino-3-methylpicolinonitrile, special attention must be paid to Class 2 and Class 3 impurities if the synthesis involves alkylating agents or hydrazines.

  • Risk: If the methyl group was introduced via Methyl Iodide (MeI), residual MeI is a known carcinogen.

  • Control Strategy:

    • Option 1 (Purge): Demonstrate that the downstream process purges the impurity to < TTC (Threshold of Toxicological Concern, typically 1.5 µ g/day ).

    • Option 2 (Test): If purging cannot be proven, a "Limit Test" using GC-MS (Headspace) is required.

    • Specification: NMT (Not More Than) 10 ppm (depending on daily dose).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3] Link

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[4] (2006).[5] Link

  • BenchChem. Application Note: HPLC Method for Purity Analysis of 4-amino-N-methanesulfonylbenzamide (Analogous Picolinamide Methods). (2025).[3][6][7] Link

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin (Picolinonitrile derivatives). (2016).[8] Link

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles.[9] (2008).[9][10] Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 4-Amino-3-methylpicolinonitrile: From Single Crystal to In Silico Prediction

Introduction: The Structural Imperative for 4-Amino-3-methylpicolinonitrile 4-Amino-3-methylpicolinonitrile belongs to the aminopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative for 4-Amino-3-methylpicolinonitrile

4-Amino-3-methylpicolinonitrile belongs to the aminopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Analogous structures, such as 4-aminoquinolines, are foundational to a wide range of therapeutics, including antimalarial and anticancer agents[1][2]. The precise three-dimensional arrangement of atoms and the intermolecular interactions within the solid state are paramount; they govern critical physicochemical properties such as solubility, stability, dissolution rate, and ultimately, bioavailability. Despite its potential utility, a definitive crystal structure for 4-Amino-3-methylpicolinonitrile has not been reported in the public domain.

This guide provides a comprehensive comparison of the methodologies available for determining the crystal structure of novel compounds like 4-Amino-3-methylpicolinonitrile. We will dissect the "gold standard" technique, Single-Crystal X-ray Diffraction (SCXRD), and contrast it with powerful alternatives: Powder X-ray Diffraction (PXRD) for when single crystals are elusive, and computational Crystal Structure Prediction (CSP) as a predictive and complementary tool. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these essential analytical techniques.

The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal gold standard for structure determination because it provides a complete and unambiguous three-dimensional map of electron density within a crystal[3][4]. This allows for the precise assignment of atomic positions, bond lengths, bond angles, and the intricate network of intermolecular interactions.

Causality in Experimental Design: Why SCXRD is Preferred

The power of SCXRD lies in its ability to measure the intensities of thousands of individually resolved diffraction spots, which are distributed in three-dimensional space[5]. This wealth of data directly enables the solution of the "phase problem" and the reconstruction of a high-resolution molecular structure. For a novel pharmaceutical compound, this level of detail is non-negotiable for understanding structure-activity relationships (SAR) and for securing intellectual property.

Experimental Protocol: A Self-Validating Workflow for SCXRD

The most significant bottleneck in SCXRD is obtaining a high-quality single crystal (typically 0.1-0.3 mm in size)[3]. The choice of crystallization method is guided by the molecule's solubility and properties. For 4-Amino-3-methylpicolinonitrile, which possesses both hydrogen bond donors (amine) and acceptors (nitrile, pyridine nitrogen), a range of solvents should be explored.

Step-by-Step Protocol:

  • Purity Assessment: Begin with the highest purity material (>99%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality. Confirm purity via NMR and HPLC.

  • Solvent Screening:

    • Select a diverse range of 5-7 solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Water).

    • In small vials, determine the solubility at room temperature and at boiling point. An ideal solvent will show moderate solubility at high temperatures and lower solubility at room temperature.

  • Crystallization Method Selection:

    • Slow Evaporation: If a solvent is identified where the compound is moderately soluble at room temperature, prepare a saturated or near-saturated solution. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. This is often the simplest and most effective starting point.

    • Vapor Diffusion (Hanging or Sitting Drop): This is the preferred method for sparingly soluble or delicate molecules.

      • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is insoluble but the good solvent is miscible). The slow diffusion of the poor solvent's vapor into the drop gradually reduces solubility, promoting crystallization.

      • Sitting Drop: The principle is identical, but the drop sits on a pedestal within the well.

    • Slow Cooling: If a solvent shows a steep solubility-temperature gradient, prepare a saturated solution at an elevated temperature. Slowly cool the solution (e.g., using a dewar or a programmable heating block) to induce crystallization.

  • Crystal Selection & Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to minimize radiation damage and thermal motion.

  • Diffraction Data Collection: Mount the crystal on a modern X-ray diffractometer. A preliminary screening will determine the unit cell parameters and crystal system. A full data set is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns.

  • Structure Solution: The collected intensity data is used to solve the phase problem, often using direct methods or Patterson functions, to generate an initial electron density map.

  • Structure Refinement: An initial molecular model is fitted to the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor (R1), which should ideally be below 5% for small molecules.

Alternative & Complementary Techniques

While SCXRD is ideal, it is not always feasible. Here, we compare two powerful alternative approaches.

Powder X-ray Diffraction (PXRD): Characterization without Single Crystals

When a compound is only available as a microcrystalline powder, PXRD is the primary tool for structural analysis[6][7].

Strengths & Weaknesses:

  • Strength: PXRD is invaluable for analyzing the bulk material, confirming phase purity, identifying different polymorphic forms, and determining unit cell parameters[6][7]. It is non-destructive and requires only a small amount of sample.

  • Weakness: In a PXRD experiment, the three-dimensional diffraction pattern is compressed into a one-dimensional plot of intensity versus diffraction angle (2θ)[5]. This leads to severe peak overlap, making the extraction of individual reflection intensities and subsequent structure solution significantly more challenging and sometimes impossible[3][5].

Experimental Protocol: Structure Determination from Powder Data

  • Sample Preparation: Gently grind the crystalline powder to ensure a random orientation of crystallites, typically aiming for a particle size of <10 µm. Pack the powder into a sample holder.

  • Data Collection: Collect a high-resolution PXRD pattern using a diffractometer, ensuring a slow scan rate and small step size to maximize data quality.

  • Indexing: The first and most critical step is to determine the unit cell parameters from the peak positions in the pattern. This is a computationally intensive process.

  • Structure Solution (Direct Space Method):

    • The molecular structure of 4-Amino-3-methylpicolinonitrile (obtained from computational chemistry or spectral data) is treated as a rigid body.

    • Software algorithms then attempt to place this molecule into the indexed unit cell in random positions and orientations[5][8].

    • For each trial structure, a theoretical PXRD pattern is calculated and compared to the experimental data.

    • This process is repeated thousands of times to find the arrangement that gives the best fit.

  • Rietveld Refinement: The most promising structural model from the solution step is used as a starting point for a full-profile Rietveld refinement. This method refines the structural and instrumental parameters to minimize the difference between the calculated and observed powder patterns.

Crystal Structure Prediction (CSP): The In Silico Approach

CSP is a computational method that aims to predict the crystal structures of a molecule based solely on its chemical diagram, without any experimental input[9][10].

Strengths & Weaknesses:

  • Strength: CSP can provide a landscape of possible, energetically favorable crystal packings (polymorphs) before a compound is even synthesized[10][11]. This can guide experimental polymorph screening and help interpret PXRD data.

  • Weakness: The energy differences between different polymorphs can be incredibly small (<1 kJ/mol), which challenges the accuracy of current computational models[11]. CSP results are predictions and must be validated by experimental data (typically PXRD).

Methodology Overview:

  • Conformational Analysis: The first step is to find the stable conformations of the isolated 4-Amino-3-methylpicolinonitrile molecule using quantum mechanics.

  • Structure Generation: A vast number of trial crystal structures are generated by packing the molecular conformers into various common space groups using algorithms like random searching or evolutionary algorithms[9][12].

  • Lattice Energy Minimization: The energies of these millions of trial structures are calculated and minimized, first using computationally efficient force fields and then refining the most promising candidates with high-level, computationally expensive methods like dispersion-corrected Density Functional Theory (DFT)[10].

  • Ranking: The predicted structures are ranked based on their calculated lattice energies to produce a crystal energy landscape. The global minimum is the most likely experimentally observable form, but other low-energy structures represent potential polymorphs.

Comparative Analysis: Choosing the Right Tool

The selection of a method depends on the available sample and the required level of structural detail.

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Crystal Structure Prediction (CSP)
Sample Requirement Single crystal (~0.1 mm)Microcrystalline powderNone (computational)
Primary Output Unambiguous atomic coordinates, bond lengths/angles, packing, thermal parametersUnit cell, phase identity, potential structure from refinementA ranked list of plausible crystal structures (polymorphs)
Structural Certainty Definitive & UnambiguousHigh (if solved), but can be ambiguous or fail due to complexityPredictive; requires experimental validation
Polymorph Screening Can identify the specific form crystallizedExcellent for identifying and quantifying known polymorphsExcellent for predicting potential polymorphs to search for
Throughput Low (crystal growth is slow)HighMedium (computationally intensive)
Primary Challenge Growing a suitable crystalIndexing the pattern and peak overlap during refinementComputational accuracy and resource requirements

Visualizing the Workflow and Outcomes

A holistic approach often combines these techniques. The workflow below illustrates the decision-making process in crystal structure determination.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Structure Determination Pathways cluster_2 Phase 3: Final Structure & Validation Compound Synthesized 4-Amino-3-methylpicolinonitrile Purity Purity & Identity Check (NMR, HPLC, MS) Compound->Purity Crystals Attempt Crystal Growth Purity->Crystals Decision High-Quality Single Crystals Obtained? Crystals->Decision SCXRD Single-Crystal XRD (SCXRD) Data Collection & Refinement Decision->SCXRD Yes PXRD Powder XRD (PXRD) Data Collection Decision->PXRD No Final_SCXRD Definitive Crystal Structure SCXRD->Final_SCXRD Rietveld Structure Solution & Rietveld Refinement PXRD->Rietveld CSP Crystal Structure Prediction (CSP) Generate Putative Structures CSP->Rietveld Provides starting models Final_PXRD Validated Crystal Structure Rietveld->Final_PXRD H_Bonding mol1 Molecule A (4-Amino-3-methylpicolinonitrile) N_H_A mol2 Molecule B (4-Amino-3-methylpicolinonitrile) N_C_B N_H_A->N_C_B Hydrogen Bond (Amine to Nitrile)

Caption: Hypothetical hydrogen bonding in 4-Amino-3-methylpicolinonitrile.

Conclusion and Senior Scientist's Recommendation

For the definitive structural elucidation of 4-Amino-3-methylpicolinonitrile, Single-Crystal X-ray Diffraction (SCXRD) remains the unparalleled gold standard. The investment in meticulous crystal growth is justified by the unambiguous and high-resolution structural data it yields, which is critical for patent applications and understanding structure-activity relationships.

However, in a pragmatic drug development pipeline, a multi-pronged strategy is most efficient. Powder X-ray Diffraction (PXRD) should be employed as a routine characterization tool at every stage to monitor bulk properties and identify polymorphism. In parallel, Crystal Structure Prediction (CSP) should be leveraged as a powerful predictive tool. The synergy of using CSP-generated models to aid in the structure solution from challenging PXRD data represents the cutting edge of solid-state characterization and is the recommended advanced approach when single crystals prove elusive.[8] This integrated workflow maximizes the probability of obtaining a reliable crystal structure, thereby accelerating the journey from molecular concept to viable drug candidate.

References

  • Crystal structure prediction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells | ACS Omega. (2025, June 1). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Daygroup - Crystal structure prediction. (n.d.). University of Southampton. Retrieved March 7, 2026, from [Link]

  • Structure prediction and its applications in computational materials design. (2015, November 18). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Crystal Structure Prediction of Energetic Materials. (2023, July 17). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. (2025, August 8). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Strengths and Limitations of Powder X-ray Diffraction. (2023, July 19). CCDC. Retrieved March 7, 2026, from [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry. (2025, June 30). European Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). American Crystallographic Association. Retrieved March 7, 2026, from [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure. Retrieved March 7, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents. (n.d.). Google Patents.
  • Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. (2000, September 15). DigitalCommons@URI. Retrieved March 7, 2026, from [Link]

  • Crystallographic Studies of Intermediate Filament Proteins. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.). Arkat USA. Retrieved March 7, 2026, from [Link]

  • 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022, February 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Crystallization and preliminary X-ray crystallographic studies of enoyl-acyl carrier protein reductase (FabI) from Psuedomonas aeruginosa. (2011, February 1). PubMed. Retrieved March 7, 2026, from [Link]

  • 4-Amino-3-methylbenzonitrile | CAS#:78881-21-7. (2025, August 25). Chemsrc. Retrieved March 7, 2026, from [Link]

  • 4-(Methylamino)pyridine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025, April 25). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-3-methylpicolinonitrile proper disposal procedures

Operational Protocol: Safe Handling and Disposal of 4-Amino-3-methylpicolinonitrile For drug development professionals and research scientists, the management of hazardous chemical waste is not merely a regulatory hurdle...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Safe Handling and Disposal of 4-Amino-3-methylpicolinonitrile

For drug development professionals and research scientists, the management of hazardous chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety and environmental stewardship. 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) is a highly functionalized intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. However, its structural components—a primary aromatic amine, a pyridine ring, and a nitrile group—confer significant toxicity and reactivity profiles.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, causality-driven methodology for the safe disposal and operational handling of this compound. We will not just outline what to do, but why each step is mechanistically necessary.

Causality-Driven Hazard Profile

To effectively manage chemical waste, one must understand the mechanistic basis of its hazards. The disposal of 4-Amino-3-methylpicolinonitrile is dictated by three primary risk factors:

  • Dermal & Systemic Toxicity: Primary aromatic amines are highly lipid-soluble, allowing them to rapidly penetrate the stratum corneum and enter systemic circulation[1]. Once absorbed, they can undergo metabolic activation leading to severe systemic toxicity and potential mutagenic effects.

  • Environmental Persistence: Discharging aromatic amines into municipal wastewater systems or drains is strictly prohibited. These compounds are highly toxic to aquatic life and can significantly disrupt local ecosystems by resisting standard microbial degradation processes, often causing visible water discoloration and long-term ecological damage[1].

  • Thermal Decomposition Risks: The presence of the nitrile (-C≡N) and amine (-NH2) groups means that improper combustion will release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx). Therefore, standard open-air burning or low-temperature incineration is a catastrophic safety failure.

Logistical Specifications & Quantitative Data

The following table summarizes the critical operational parameters required before initiating any disposal workflow.

ParameterSpecificationOperational Implication
Chemical Name 4-Amino-3-methylpicolinonitrileN/A
CAS Number 1804377-41-0Ensure all waste manifests reflect this exact CAS for regulatory tracking.
Molecular Formula C7H7N3 (MW: 133.15 g/mol )High nitrogen content dictates specific high-temperature incineration needs.
RCRA Waste Status Unlisted Hazardous WasteMust be evaluated for toxicity characteristics under 40 CFR § 261 prior to transport[2].
Required PPE Nitrile/Butyl gloves, Face shield, N95/P100Prevents lipid-soluble dermal absorption and inhalation of toxic particulates[3].
Incompatibilities Strong oxidizing agents, strong acidsContact with strong acids may protonate the nitrile, liberating toxic hydrogen cyanide gas.

Step-by-Step Disposal Protocol

The following methodology ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2]. Every step is designed to be a self-validating system, minimizing human error through built-in verification checks.

  • Step 1: Waste Segregation & Compatibility Verification

    • Action: Isolate 4-Amino-3-methylpicolinonitrile waste from halogenated solvents, strong acids, and oxidizers. Keep amine waste strictly segregated[4].

    • Causality: Mixing with acids risks the evolution of HCN gas. Mixing with halogenated waste unnecessarily increases disposal costs and complicates the chemical incineration process.

  • Step 2: Primary Containment

    • Action: Collect solid waste and contaminated consumables (e.g., Kimwipes, filter paper) in high-density polyethylene (HDPE) or Teflon-lined containers.

    • Causality: HDPE provides excellent chemical resistance against aromatic amines, preventing leaching and container degradation over time.

  • Step 3: Decontamination of Empty Vessels (Triple-Rinse Method)

    • Action: Empty containers must be triple-rinsed with a compatible combustible solvent (e.g., acetone or ethanol) before being discarded as regular trash[5].

    • Causality: A single rinse leaves residual chemical. The triple-rinse protocol ensures the container is legally "RCRA empty." The rinsate itself must be collected and disposed of as hazardous waste; it must never be poured down the drain[3][5].

  • Step 4: Licensed Incineration

    • Action: Transfer the sealed, labeled waste to a licensed hazardous waste disposal facility. Specify that the waste must be destroyed in a chemical incinerator equipped with an afterburner and a wet scrubber[6].

    • Causality: The afterburner ensures complete thermal oxidation of the nitrile and amine groups, while the wet scrubber neutralizes the resulting nitrogen oxides (NOx), preventing toxic atmospheric emissions[6].

DisposalWorkflow A Waste Generation: 4-Amino-3-methylpicolinonitrile B Segregation: Non-Halogenated Nitrogenous Waste A->B C Containment: HDPE or PTFE Lined Containers B->C D Decontamination: Triple-Rinse Empty Vessels C->D Empty Containers E RCRA Labeling: Toxic / Combustible C->E D->E F Final Disposal: Incineration with Afterburner & Scrubber E->F

Step-by-step logistical workflow for the RCRA-compliant disposal of 4-Amino-3-methylpicolinonitrile.

Emergency Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Step 1: Isolation and PPE: Evacuate non-essential personnel. Don appropriate PPE, including a particulate respirator if the compound is in powder form, to prevent inhalation of toxic dust[3].

  • Step 2: Containment: Cover the spill with an inert, non-combustible absorbent material such as sand or commercial vermiculite[3]. Never use combustible materials like sawdust, which can react or complicate incineration.

  • Step 3: Collection: Mechanically scoop the absorbed mixture using non-sparking tools and place it into a designated hazardous waste pail.

  • Step 4: Surface Decontamination: Wash the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all liquid runoff and cleanup materials as hazardous waste[3].

SpillResponse S1 Spill Detected: Evacuate & Ventilate Area S2 Don PPE: Respirator, Nitrile/Butyl Gloves S1->S2 S3 Containment: Apply Inert Absorbent (Sand/Vermiculite) S2->S3 S4 Collection: Mechanically Collect into Waste Pail S3->S4 S5 Surface Decontamination: Wash with Acetone/Ethanol S4->S5 S6 Hazardous Waste Transfer: Seal and Label as Solid Toxic Waste S5->S6

Emergency spill response and surface decontamination pathway for aromatic amine exposure.

References

  • SKC Inc. - SDS 2002 - Aromatic Amine Cleaning Developing Solution[Link]

  • Collect and Recycle - Amine Disposal For Businesses[Link]

  • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines[Link]

  • EPA - Hazardous Waste Listings | EPA[Link]

  • Vanderbilt University Medical Center - Laboratory Guide for Managing Chemical Waste[Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-3-methylpicolinonitrile

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of mechanistic causality. When handling 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0)[1], an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of mechanistic causality. When handling 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0)[1], an advanced pharmaceutical intermediate, understanding the chemical and biological "why" behind each protocol is the ultimate safeguard.

This guide provides a comprehensive, self-validating operational framework for the safe handling, PPE selection, and disposal of this compound.

Part 1: Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. 4-Amino-3-methylpicolinonitrile contains an aminopyridine core substituted with a nitrile (-C≡N) group.

  • Systemic Toxicity & Irritation: Aminopyridines are lipophilic enough to be rapidly absorbed through the skin, respiratory tract, and gastrointestinal epithelium, causing acute systemic toxicity, severe skin irritation (H315), and serious eye irritation (H319)[2][3].

  • Latent Cyanide Release: The nitrile moiety presents a severe, conditional hazard. Under strongly acidic conditions or via hepatic metabolism (cytochrome P450 oxidation), nitriles can liberate hydrogen cyanide (HCN) gas or cyanide ions. Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV), which halts the mitochondrial electron transport chain and induces rapid cellular hypoxia.

NitrileToxicity Nitrile 4-Amino-3-methylpicolinonitrile (R-CN) CYP450 Hepatic Cytochrome P450 (Oxidation) Nitrile->CYP450 Absorption & Metabolism Cyanohydrin Cyanohydrin Intermediate CYP450->Cyanohydrin Hydroxylation Cyanide Cyanide Ion (CN⁻) Cyanohydrin->Cyanide Spontaneous Decomposition ComplexIV Cytochrome c Oxidase (Complex IV Inhibition) Cyanide->ComplexIV Binds to Fe3+ in Heme a3 Hypoxia Cellular Hypoxia & ATP Depletion ComplexIV->Hypoxia Halts Electron Transport

Figure 1: Mechanistic pathway of nitrile-induced cellular hypoxia via cytochrome P450 metabolism.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly active aminopicolinonitriles. Because standard disposable nitrile gloves (≤5-mil) provide only short-term splash protection and can experience chemical breakthrough in under 15 minutes[4], a stratified barrier system is required.

Table 1: Quantitative Comparison of Glove Materials for Nitrile Handling

Glove MaterialThicknessBreakthrough TimeProtection LevelOperational Use Case
Standard Nitrile ≤ 5-mil< 15 minutesLow (Splash Only)Inner layer; must be changed immediately if contaminated[4].
Heavy-Duty Nitrile ≥ 8-mil> 60 minutesHighOuter layer; primary barrier for continuous powder/solution handling[4].
Neoprene ≥ 10-mil> 240 minutesMaximumSpill cleanup; handling highly concentrated organic solutions.

Comprehensive PPE Requirements:

  • Hand Protection: Double-gloving is mandatory. Use a 5-mil inner nitrile glove and an ≥8-mil outer nitrile or neoprene glove[4].

  • Respiratory Protection: Because the compound is a fine powder, aerosolization is the primary inhalation risk[2]. If handling outside a closed-system fume hood, a NIOSH-approved P100 particulate respirator is required.

  • Eye/Face Protection: ANSI Z87.1 chemical splash goggles. (Safety glasses leave gaps where airborne dust can settle on the ocular mucosa).

Part 3: Standard Operating Procedure (SOP): Weighing & Transfer

This protocol is designed as a self-validating system: every action includes a verification step to ensure containment integrity.

Step 1: Pre-Operation Validation

  • Action: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s using the digital monitor or a tissue test.

  • Causality: Ensures negative pressure containment of any aerosolized particulates.

  • Validation: Clear the hood of all incompatible chemicals, strictly ensuring no strong acids are present, as accidental mixing will liberate toxic HCN gas.

Step 2: Static Elimination & Powder Handling

  • Action: Place an anti-static weigh boat on the analytical balance. Discharge the area using an anti-static gun (e.g., Zerostat) before opening the chemical container.

  • Causality: Fine organic powders hold static charges. Opening a charged container can cause the powder to violently repel and aerosolize, bypassing primary containment.

Step 3: Transfer & Dissolution

  • Action: Use a grounded stainless steel spatula to transfer the 4-Amino-3-methylpicolinonitrile.

  • Validation: Do not transport the dry powder across the lab. Dissolve the compound in your target solvent inside the fume hood before moving it to the benchtop.

Step 4: Doffing & Cross-Contamination Prevention

  • Action: Remove the outer ≥8-mil gloves using the "beak method" (pulling inside out) while still inside the fume hood.

  • Causality: Prevents the transfer of microscopic chemical dust to door handles, keyboards, or other lab personnel[4].

Part 4: Spill Response and Decontamination Plan

In the event of a spill, immediate containment and chemical neutralization are required. Sweeping the powder will aerosolize it; therefore, a wet-containment strategy is utilized.

Spill Spill Spill Detected (Powder/Solution) Assess Assess Volume & Risk (Evacuate if aerosolized) Spill->Assess PPE Don Maximum PPE (Nitrile ≥8-mil, P100) Assess->PPE Safe to proceed Contain Containment (Damp inert absorbent) PPE->Contain Decon Chemical Decontamination (Alkaline Hypochlorite) Contain->Decon Waste Hazardous Waste (Segregate from Acids) Decon->Waste

Figure 2: Step-by-step operational workflow for chemical spill containment and decontamination.

Decontamination Methodology:

  • Containment: Cover the spilled powder with a damp, inert absorbent (e.g., sand or vermiculite) to suppress dust formation[3].

  • Chemical Neutralization: Treat the contaminated surface with a 10% sodium hypochlorite (bleach) solution that has been basified to a pH > 10 (using NaOH).

    • Causality: The alkaline hypochlorite safely oxidizes residual nitriles and any trace cyanide into cyanate (CNO⁻), which is vastly less toxic.

    • Critical Warning:Never use acidic cleaning agents. Acidifying a nitrile/cyanide spill will rapidly generate lethal hydrogen cyanide gas.

  • Validation: Use pH paper to confirm the spill area remains alkaline during the entire decontamination process.

Part 5: Waste Disposal Logistics

Proper logistical routing of waste ensures downstream safety for environmental health workers.

  • Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be placed in a sealed, high-density polyethylene (HDPE) container[2].

  • Liquid Waste Segregation: Liquid waste containing 4-Amino-3-methylpicolinonitrile must be routed to a dedicated "Halogenated/Toxic Organic" carboy.

  • Labeling: The waste container must be explicitly labeled: "Contains Nitrile Derivatives - TOXIC. DO NOT MIX WITH ACIDS" to prevent accidental gas generation in the waste holding facility[3].

References

1.[1] BLD Pharm. 4-Amino-3-methylpicolinonitrile (CAS: 1804377-41-0) Product Information. bldpharm.com. 1 2.[4] Environmental Health and Radiation Safety (EHRS), University of Pennsylvania. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. upenn.edu. 4 3. Szabo-Scandic. Material Safety Data Sheet: 2-Pyridinecarbonitrile. szabo-scandic.com. 4.[2] Tokyo Chemical Industry (TCI). SAFETY DATA SHEET: 5-Aminopicolinonitrile. tcichemicals.com. 2 5.[3] ChemScene LLC. Safety Data Sheet: 3-Aminopicolinonitrile. chemscene.com. 3

Sources

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